5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Description
Properties
IUPAC Name |
1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBWBJZQFURZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=O)C=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716464 | |
| Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-02-2 | |
| Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Elucidation of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Introduction
The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, making the precise determination of their chemical structure a critical step in drug discovery and development.[1] This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of a specific derivative, 5,6,7,8-Tetrahydroisoquinoline-1,3-diol.
This document moves beyond a simple recitation of techniques. It is designed to provide researchers, scientists, and drug development professionals with the strategic rationale behind the application of a multi-pronged analytical approach. We will delve into the "why" of each experimental choice, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating trustworthy and authoritative structural data.
The Analytical Imperative
The journey from a newly synthesized or isolated compound to a fully characterized molecule with a confirmed structure is a cornerstone of chemical research. For a molecule like this compound, with its combination of an aromatic pyridinediol ring and a saturated cyclohexane ring, a comprehensive analytical strategy is paramount. This guide will focus on the synergistic use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques to achieve this goal.
Part 1: Foundational Analysis - Mass Spectrometry and Elemental Composition
The first step in elucidating the structure of an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.
The "Why": Precision and Confirmation
Low-resolution mass spectrometry provides the nominal mass of a molecule, but HRMS delivers a highly accurate mass measurement (typically to within 5 ppm). This precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). For this compound (C₉H₁₁NO₂), HRMS provides the foundational evidence for its elemental formula.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured mass.
Expected Data and Interpretation
The expected data from this analysis is summarized in the table below.
| Parameter | Expected Value for C₉H₁₁NO₂ |
| Molecular Formula | C₉H₁₁NO₂ |
| Monoisotopic Mass | 165.0790 g/mol |
| [M+H]⁺ (Calculated) | 166.0868 |
| [M+H]⁺ (Observed) | Within 5 ppm of calculated |
A measured mass that aligns with the calculated mass to within a few parts per million provides strong evidence for the proposed elemental formula.
Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions.
The "Why": Unveiling Structural Motifs
The fragmentation pattern of a molecule is a characteristic fingerprint that can reveal key structural motifs. For isoquinoline alkaloids, characteristic fragmentation behaviors, such as the loss of substituents on the nitrogen atom, can be observed.[5][6] Analyzing these fragments helps to piece together the connectivity of the molecule.
Experimental Protocol: MS/MS Analysis
-
Parent Ion Selection: In the first stage of the mass spectrometer, select the [M+H]⁺ ion of this compound.
-
Collision-Induced Dissociation (CID): In a collision cell, subject the selected parent ions to collisions with an inert gas (e.g., argon, nitrogen) to induce fragmentation.
-
Fragment Ion Analysis: In the second stage of the mass spectrometer, analyze the masses of the resulting fragment ions.
Predicted Fragmentation
Part 2: Functional Group Identification - FTIR Spectroscopy
Once the elemental composition is established, the next logical step is to identify the functional groups present in the molecule. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose.[8]
The "Why": Vibrational Fingerprints
FTIR spectroscopy probes the vibrational modes of chemical bonds.[9][10] Different functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional group composition.[8] For this compound, FTIR is essential for confirming the presence of hydroxyl (-OH), amine (N-H), and aromatic C=C and C=N bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.
Expected Spectral Features
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 (broad) | O-H stretch | Hydroxyl |
| 3400-3250 | N-H stretch | Secondary Amine |
| 3100-3000 | C-H stretch (sp²) | Aromatic C-H |
| 2950-2850 | C-H stretch (sp³) | Aliphatic C-H |
| 1650-1550 | C=C and C=N stretch | Aromatic/Heterocyclic Ring |
| 1260-1000 | C-O stretch | Phenolic C-O |
The presence of these characteristic bands provides strong, confirmatory evidence for the key functional groups within the molecule.
Part 3: The Definitive Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule.[11] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed blueprint of the molecular structure.
The "Why": Unraveling Connectivity
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial long-range connectivity information.
Experimental Workflow for NMR Analysis
Caption: NMR workflow for structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
-
Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, baseline correction) and interpret the spectra to assemble the molecular structure.
Predicted NMR Data and Interpretation
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.[2][12]
Predicted ¹H NMR Spectral Data
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 | ~6.5 | s | 1H |
| H-5 | ~2.7 | t | 2H |
| H-6 | ~1.8 | m | 2H |
| H-7 | ~1.7 | m | 2H |
| H-8 | ~2.5 | t | 2H |
| N-H | Variable | br s | 1H |
| 1-OH | Variable | br s | 1H |
| 3-OH | Variable | br s | 1H |
Predicted ¹³C NMR Spectral Data
| Position | Predicted Chemical Shift (ppm) |
| C-1 | ~160 |
| C-3 | ~158 |
| C-4 | ~105 |
| C-4a | ~110 |
| C-5 | ~28 |
| C-6 | ~22 |
| C-7 | ~22 |
| C-8 | ~29 |
| C-8a | ~145 |
Assembling the Structure with 2D NMR
The true power of NMR lies in the interpretation of 2D correlation spectra to piece together the molecular puzzle.
Caption: Key HMBC correlations for structural assembly.
-
COSY: Will show correlations between the adjacent aliphatic protons: H-5 with H-6, H-6 with H-7, and H-7 with H-8.
-
HSQC: Will definitively assign each proton to its attached carbon (e.g., the proton at ~6.5 ppm to C-4, the protons at ~2.7 ppm to C-5, etc.).
-
HMBC: This is the key to connecting the different parts of the molecule. For instance, the aromatic proton H-4 should show correlations to C-3, C-4a, and C-5, bridging the aromatic and aliphatic rings. The aliphatic protons at C-5 will show correlations to C-4 and C-4a, further confirming the ring junction. The protons at C-8 will show a crucial correlation to C-8a, completing the cyclic structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. By starting with the foundational data from high-resolution mass spectrometry to establish the elemental formula, moving to FTIR to identify key functional groups, and finally employing a comprehensive suite of 1D and 2D NMR experiments to map the precise atomic connectivity, we can achieve an unambiguous and trustworthy structural assignment. This in-depth, logical approach ensures the scientific integrity of the data and provides the solid structural foundation necessary for further research and development in the field of medicinal chemistry.
References
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Unger, M., Staniek, K., & Schubert-Zsilavecz, M. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026–3032. Available at: [Link]
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Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]
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de Souza, J. S. N., de Lima, L. B., de Almeida, R. A., da Silva, G. N., de Souza, G. E. P., & de Andrade, I. M. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 32(8), 1645-1655. Available at: [Link]
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Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH3]+ fragment ion. ResearchGate. Available at: [Link]
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Sellergren, B., & Shea, K. J. (2002). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 2, (1), 141-146. Available at: [Link]
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PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. PubChem. Retrieved from [Link]
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Talaq, M. A. (2012). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... ResearchGate. Available at: [Link]
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Katritzky, A. R., & Rachwal, S. (1987). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 805-809. Available at: [Link]
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Karioti, A., et al. (2011). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 16(5), 3986-3993. Available at: [Link]
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Pardo, D. G., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13586-13600. Available at: [Link]
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An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinoline-1,3-diol: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol, a molecule of significant interest within the broader class of tetrahydroisoquinolines (THIQs). The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This document will delve into the synthetic pathways, characterization, and the largely unexplored, yet promising, therapeutic landscape of this specific diol derivative.
The Tetrahydroisoquinoline Scaffold: A Cornerstone in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast number of biologically active compounds.[1] Its rigid structure, which incorporates a phenethylamine unit, allows for precise spatial orientation of functional groups, making it an ideal scaffold for interacting with various biological targets. Derivatives of THIQ have demonstrated a remarkable spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5] This inherent bioactivity has cemented the THIQ core as a critical starting point for the development of novel therapeutics.
While the broader class of THIQs is well-documented, specific derivatives such as this compound remain less explored in publicly available literature. This guide aims to bridge this gap by postulating a logical and scientifically sound approach to its synthesis and discussing its potential based on the established pharmacology of its chemical relatives.
Strategic Synthesis of this compound
Direct synthetic routes to this compound are not prominently described in the current body of scientific literature. However, a logical and efficient synthesis can be devised through a two-step process starting from the known precursor, 5,6,7,8-Tetrahydroisoquinoline-1,3-dione. This dione can be synthesized, and its subsequent reduction would yield the target diol.
Synthesis of the Precursor: 5,6,7,8-Tetrahydroisoquinoline-1,3-dione
The synthesis of the dione precursor is a critical first step. While various methods for constructing the tetrahydroisoquinoline core exist, such as the Pictet-Spengler and Bischler-Napieralski reactions, a practical approach to the 1,3-dione involves the cyclization of appropriate precursors. For the purpose of this guide, we will consider the dione as a commercially available or readily synthesizable starting material based on established chemical principles.
Proposed Reduction of 5,6,7,8-Tetrahydroisoquinoline-1,3-dione to the Diol
The conversion of the 1,3-dione to the 1,3-diol is a standard reduction reaction. The choice of reducing agent is critical to ensure the chemoselective reduction of the ketone functionalities without affecting the aromaticity of the pyridine ring in the isoquinoline core.
Experimental Protocol: Reduction of 5,6,7,8-Tetrahydroisoquinoline-1,3-dione
-
Step 1: Dissolution. Dissolve 5,6,7,8-Tetrahydroisoquinoline-1,3-dione (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Cooling. Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Step 3: Addition of Reducing Agent. Slowly add a solution of a mild reducing agent, such as sodium borohydride (NaBH₄) (2.2 equivalents), portion-wise to the cooled solution. The use of a slight excess of the reducing agent ensures complete conversion of the dione.
-
Step 4: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Step 5: Quenching. Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent.
-
Step 6: Extraction. Extract the product from the aqueous layer using an organic solvent such as ethyl acetate.
-
Step 7: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for converting ketones to alcohols without reducing the aromatic ring.
-
Stoichiometry: A slight excess of the reducing agent is used to drive the reaction to completion.
-
Temperature Control: Cooling the reaction mixture helps to prevent side reactions and ensures a cleaner product profile.
Caption: Proposed synthetic pathway for this compound.
Characterization and Physicochemical Properties
The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.
| Property | Expected Data |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the saturated ring, and the hydroxyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons, and the carbons bearing the hydroxyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl) and N-H (secondary amine) stretching. |
Potential Biological Activities and Therapeutic Applications
Anticancer Potential
Numerous THIQ derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[4] The presence of hydroxyl groups on the this compound molecule could facilitate hydrogen bonding interactions with biological targets, potentially leading to significant cytotoxic effects against cancer cell lines.
Neuropharmacological Effects
The structural similarity of the THIQ core to endogenous neurochemicals has led to the development of derivatives with significant activity in the central nervous system. These include compounds with antidepressant, anxiolytic, and neuroprotective properties.[6] The diol functionality could modulate the polarity and bioavailability of the molecule, potentially influencing its ability to cross the blood-brain barrier and exert effects on neuronal pathways.
Antimicrobial and Anti-inflammatory Activity
The THIQ nucleus is also a feature of compounds with notable antimicrobial and anti-inflammatory effects.[4] The specific substitution pattern of the 1,3-diol may confer novel interactions with microbial enzymes or inflammatory signaling pathways, making it a candidate for further investigation in these therapeutic areas.
Caption: Potential therapeutic applications of the THIQ scaffold.
Future Directions and Conclusion
This compound represents an intriguing yet underexplored molecule within the pharmacologically rich family of tetrahydroisoquinolines. The proposed synthetic route via the reduction of the corresponding dione offers a viable pathway for its preparation, which would enable a thorough investigation of its physicochemical properties and biological activities.
Future research should focus on:
-
Optimizing the Synthesis: Developing a high-yielding and scalable synthesis of the diol.
-
Comprehensive Characterization: Full spectroscopic and analytical characterization of the molecule.
-
In Vitro and In Vivo Screening: Evaluating its efficacy in a range of biological assays to uncover its therapeutic potential.
References
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Spectroscopic Characterization of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol: A Predictive and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroisoquinoline-1,3-diol is a heterocyclic compound with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol [1]. The tetrahydroisoquinoline scaffold is a common motif in a variety of biologically active compounds and natural products[2][3]. The presence of two hydroxyl groups on the isoquinoline core suggests potential for hydrogen bonding and further functionalization, making it an interesting candidate for medicinal chemistry and drug development.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, aliphatic, and hydroxyl protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-4 | 6.0 - 6.5 | Singlet | 1H |
| H-5 | 2.6 - 2.9 | Triplet | 2H |
| H-6 | 1.8 - 2.1 | Multiplet | 2H |
| H-7 | 1.8 - 2.1 | Multiplet | 2H |
| H-8 | 2.5 - 2.8 | Triplet | 2H |
| OH (C-1) | 9.0 - 11.0 | Broad Singlet | 1H |
| OH (C-3) | 8.0 - 10.0 | Broad Singlet | 1H |
| NH | 4.0 - 6.0 | Broad Singlet | 1H |
Causality Behind Predicted Shifts:
-
H-4: This proton is on a double bond and adjacent to a hydroxyl group, which will deshield it, shifting it downfield.
-
H-5 and H-8: These protons are adjacent to the aromatic ring and will be slightly deshielded. They are expected to appear as triplets due to coupling with the neighboring CH₂ groups.
-
H-6 and H-7: These aliphatic protons are expected to be in a more shielded environment, appearing as a complex multiplet.
-
OH and NH Protons: The chemical shifts of these protons are highly dependent on the solvent and concentration due to hydrogen bonding. They typically appear as broad singlets and can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 160 - 170 |
| C-3 | 155 - 165 |
| C-4 | 100 - 110 |
| C-4a | 115 - 125 |
| C-5 | 25 - 35 |
| C-6 | 20 - 30 |
| C-7 | 20 - 30 |
| C-8 | 25 - 35 |
| C-8a | 130 - 140 |
Structural Rationale for Carbon Shifts:
-
C-1 and C-3: These carbons are bonded to hydroxyl groups and are part of a conjugated system, resulting in a significant downfield shift.
-
C-4, C-4a, and C-8a: These are the other sp² hybridized carbons of the aromatic portion of the molecule.
-
C-5, C-6, C-7, and C-8: These are the sp³ hybridized carbons of the saturated ring, appearing in the more upfield region of the spectrum.
Predicted ¹H NMR Assignments
Caption: Predicted proton assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Moderate |
| C-H Stretch (Aromatic) | 3000 - 3100 | Moderate |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Moderate to Strong |
| C=C Stretch (Aromatic) | 1550 - 1650 | Moderate to Strong |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |
| C-N Stretch | 1180 - 1360 | Moderate |
Interpretation of IR Data:
The most prominent feature in the IR spectrum will be the broad and strong O-H stretching band, indicative of the hydroxyl groups. The presence of both aromatic and aliphatic C-H stretches will also be evident. The C=C and C-N stretching bands will confirm the presence of the isoquinoline core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of the compound[1].
-
Key Fragments: Fragmentation is likely to occur through the loss of small, stable molecules or radicals. Expected fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH) to give a fragment at m/z = 148.
-
Loss of water (H₂O) to give a fragment at m/z = 147.
-
Retro-Diels-Alder reaction of the tetrahydroisoquinoline ring, leading to the cleavage of the saturated ring.
-
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Methodologies for Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
IR Data Acquisition (FTIR-ATR)
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for any atmospheric or instrumental signals.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
Ionization: Apply a high voltage to the electrospray needle to generate charged droplets, from which gas-phase ions are produced.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
While experimental spectroscopic data for this compound is not widely available, a comprehensive understanding of its expected spectral features can be derived from the analysis of related structures and fundamental principles. The predicted NMR, IR, and MS data presented in this guide provide a valuable reference for the identification and characterization of this compound. The outlined methodologies offer a standardized approach for obtaining high-quality experimental data, which is essential for confirming the structure and purity of this and other novel chemical entities.
References
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega. [Link]
-
(5S,8'R)-6',7,8,8'-Tetrahydro-6-methyl-6H-spiro[1,3-dioxolo[4,5-g]isoquinoline-5,7'-indeno[4,5-d][4][5]dioxol]-8'-ol. SpectraBase. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2020). Molecules. [Link]
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5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. PubChem. [Link]
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5,6,7,8-Tetrahydroquinoline. PubChem. [Link]
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5,6,7,8-Tetrahydroisoquinoline. PubChem. [Link]
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Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. (2008). Rapid Communications in Mass Spectrometry. [Link]
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Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
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5,6,7,8-Tetrahydro-isoquinoline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]
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TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. (2007). CNS Drug Reviews. [Link]
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(PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. (2021). ResearchGate. [Link]
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Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
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Quinoline, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Introduction: Unveiling the Potential of a Novel Tetrahydroisoquinoline Scaffold
The 5,6,7,8-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its inherent three-dimensional structure allows for precise interactions with a variety of biological targets, leading to a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and neurotropic effects.[1][3][4] This guide focuses on a specific, less-explored derivative, 5,6,7,8-Tetrahydroisoquinoline-1,3-diol , a molecule poised for investigation by researchers in drug discovery and development.
A thorough understanding of a compound's physicochemical properties is fundamental to its journey from a laboratory curiosity to a potential therapeutic agent. These properties—namely solubility, pKa, and lipophilicity (logP)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This document provides a comprehensive technical overview of the key physicochemical properties of this compound, offering both theoretical insights and practical, field-proven experimental protocols for their determination.
Physicochemical Properties: A Comparative and Predictive Analysis
Direct experimental data for this compound is not extensively available in the public domain. Therefore, this guide presents a combination of known properties of the parent compound, 5,6,7,8-tetrahydroisoquinoline, and computationally predicted values for the diol derivative. This approach provides a robust baseline for researchers initiating studies on this molecule.
| Property | 5,6,7,8-Tetrahydroisoquinoline (Parent Compound) | This compound (Predicted) | Significance in Drug Development |
| Molecular Formula | C₉H₁₁N[5][6] | C₉H₁₁NO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 133.19 g/mol [5] | 165.19 g/mol | Influences diffusion and transport across biological membranes. |
| Boiling Point | 106-108 °C at 13 mmHg[6] | >300 °C (Estimated) | Indicates volatility and thermal stability. |
| Density | 1.03 g/mL at 25 °C[6] | ~1.3 g/mL (Estimated) | Relates to the compound's physical state and formulation considerations. |
| pKa | 6.37 ± 0.20 (Predicted) | Basic pKa: ~7.5-8.5; Acidic pKa (phenolic): ~9-10 (Estimated) | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| Aqueous Solubility | Data not readily available | Low to moderate (Estimated) | Crucial for oral bioavailability and formulation of parenteral dosage forms. |
| logP (Octanol-Water Partition Coefficient) | 2.2 (Computed)[5] | ~1.0-1.5 (Estimated) | A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolism. |
Experimental Protocols for Physicochemical Property Determination
The following protocols are established, robust methods for the experimental determination of key physicochemical properties. The rationale behind each step is provided to ensure a deep understanding of the experimental design.
Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[7]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached.
-
Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow for equilibration.[8]
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed to permit the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the clear supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze both the standards and the supernatant from the saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant, which represents its aqueous solubility at that specific pH and temperature.
-
Causality in Experimental Choices: The use of a buffer at a physiological pH is critical as the solubility of ionizable compounds is pH-dependent. The extended incubation period ensures that the system reaches thermodynamic equilibrium. Centrifugation or filtration is essential to separate the dissolved and undissolved compound accurately.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining aqueous solubility.
Protocol 2: Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa) of a compound by monitoring pH changes upon the addition of a titrant.[9][10][11]
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low).
-
Ensure the solution is free of dissolved carbon dioxide by purging with an inert gas like nitrogen, as CO₂ can interfere with the titration of basic compounds.[9]
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic pKa or a strong base (e.g., 0.1 M NaOH) for an acidic pKa.
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point, where half of the compound has been neutralized. At this point, pH = pKa. The equivalence point can be identified as the inflection point of the titration curve, often determined from the first or second derivative of the curve.[12]
-
Causality in Experimental Choices: The use of a co-solvent is a practical approach for compounds with low water solubility, though it's important to note that this can slightly alter the apparent pKa. Purging with nitrogen is crucial to remove dissolved CO₂, which can react with the titrant and lead to inaccurate results.
Protocol 3: Determination of logP via HPLC Method
The HPLC-based method for logP determination is a rapid and efficient alternative to the traditional shake-flask method, correlating a compound's retention time on a reverse-phase column with its lipophilicity.[13][14][15][16]
Methodology:
-
System Preparation:
-
Use a reverse-phase HPLC column (e.g., C18).
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Inject a series of standard compounds with known logP values that span a range encompassing the expected logP of the test compound.
-
Measure the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
-
Sample Analysis:
-
Inject a solution of this compound and measure its retention time.
-
Calculate the capacity factor for the test compound.
-
-
logP Determination:
-
Plot the known logP values of the standards against their corresponding log(k') values.
-
A linear regression of this plot will yield a calibration curve.
-
Determine the logP of the test compound by interpolating its log(k') value onto the calibration curve.
-
Causality in Experimental Choices: The reverse-phase column, with its nonpolar stationary phase, retains more lipophilic compounds for longer, leading to a direct correlation between retention time and logP. The use of a set of standards with known logP values is essential for calibrating the system and ensuring accurate determination.
Plausible Synthetic Route
While a specific synthesis for this compound is not readily found in the literature, a plausible route can be devised based on established synthetic methodologies for related tetrahydroisoquinolines.[4][17][18] A potential approach could involve the construction of the tetrahydroisoquinoline core followed by functional group manipulations.
Plausible Synthetic Pathway for this compound
Caption: A potential synthetic route to the target compound.
Biological Significance and Potential Signaling Pathways
The tetrahydroisoquinoline scaffold is present in a wide array of biologically active molecules, including natural products and synthetic drugs.[1][2] These compounds have been shown to interact with various receptors and enzymes, exhibiting activities such as:
-
Dopaminergic and Adrenergic Receptor Modulation: Many tetrahydroisoquinoline derivatives show affinity for dopamine and adrenergic receptors, suggesting potential applications in neurological and cardiovascular disorders.[19]
-
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes like phosphodiesterase 4 (PDE4) and dihydrofolate reductase (DHFR).[3][20]
-
Anticancer Activity: Some tetrahydroisoquinolines have demonstrated cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.[3]
-
Estrogen Receptor Modulation: Hydroxylated tetrahydroisoquinolines have been investigated as selective estrogen receptor modulators.[21]
Given the presence of two hydroxyl groups, this compound may exhibit enhanced hydrogen bonding capabilities, potentially leading to potent and selective interactions with biological targets. One of the key signaling pathways implicated in the action of some bioactive tetrahydroisoquinolines is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[22]
Representative MAPK/ERK Signaling Pathway
Caption: A simplified MAPK/ERK signaling cascade.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its investigation by presenting predicted physicochemical properties, robust experimental protocols for their determination, a plausible synthetic strategy, and an overview of its potential biological relevance. A systematic characterization of its solubility, pKa, and logP will be instrumental in advancing our understanding of this molecule and unlocking its potential in the realm of drug discovery.
References
- Al-Ostath, A., Bkhaitan, M. M., Al-Dies, A. M., El-Emam, A. A., & Bakhite, E. A. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(8), 5321-5341.
- Bakhite, E. A., Abd El-Fattah, M. F., & Al-Dies, A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1643.
- Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 689-714.
- He, W., Gong, Y., Buntinx, M., Li, J., Claes, C., Hornby, P. J., ... & Barbay, J. K. (2023). Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. Toxicology, 494, 153588.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- Brossi, A., & Teitel, S. (1970). Tetrahydroisoquinolines. I. 1-Alkyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines1. Helvetica Chimica Acta, 53(8), 1779-1787.
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PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]
-
Molecules. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link] titration.pdf
-
EPA. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5,6,7,8-tetrahydroisoquinoline. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]
-
PubMed. (2004). Tetrahydroisoquinolines as subtype selective estrogen agonists/antagonists. Retrieved from [Link]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
PMC. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol: A Prolyl Hydroxylase Inhibitor and Hypoxia-Inducible Factor-1α Stabilizer
Preamble: Navigating the Uncharted Territory of a Novel Small Molecule
To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the scientific frontier to elucidate the probable mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. It is imperative to state at the outset that, as of the current scientific literature, the precise molecular interactions and signaling pathways of this specific compound remain uncharacterized. The tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] However, the unique 1,3-diol substitution on the 5,6,7,8-tetrahydroisoquinoline core presents a compelling case for a distinct mechanism of action.
This document, therefore, puts forth a scientifically-grounded hypothesis: This compound acts as a competitive inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This guide will deconstruct this proposed mechanism, provide the scientific rationale rooted in the activities of analogous structures, and present a comprehensive suite of experimental protocols to rigorously test this hypothesis. Our objective is to not only inform but also to empower your research endeavors into this promising molecule.
The Central Hypothesis: Inhibition of Prolyl 4-Hydroxylase and Stabilization of HIF-1α
The cellular response to hypoxia is a critical physiological process orchestrated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit and a constitutively expressed β-subunit. Under normoxic conditions, the HIF-1α subunit is hydroxylated on specific proline residues by PHD enzymes.[3] This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation, thus keeping its levels low.[3][4]
We propose that the 1,3-diol moiety of this compound is positioned to chelate the ferrous iron (Fe²⁺) atom at the catalytic center of PHD enzymes. This action would competitively inhibit the binding of the co-substrate 2-oxoglutarate and prevent the hydroxylation of HIF-1α. The resulting stabilization of HIF-1α allows it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of a plethora of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[3][5]
Proposed Signaling Pathway
Figure 1: Proposed mechanism of action of this compound.
Comparative Analysis with Structurally Related Compounds
While direct data for this compound is lacking, the biological activities of other hydroxylated tetrahydroisoquinolines provide valuable context. For instance, 6,7-dihydroxytetrahydroisoquinoline is known to interact with sympathetic nerves and can be formed from dopamine.[6] Other substituted tetrahydroisoquinolines have shown affinity for dopamine receptors, highlighting the importance of the core structure in interacting with biological targets.[7] The introduction of the 1,3-diol configuration, however, suggests a shift in targeting towards metalloenzymes like PHDs.
| Compound/Analog | Target | Activity | Reference |
| 6,7-Dihydroxytetrahydroisoquinoline | Sympathetic Nerve Terminals | Uptake and Storage | [6] |
| 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline | D₂-like Dopamine Receptors | High Affinity (Ki = 66 nM) | [7] |
| 5,6,7,8-Tetrahydroisoquinolin-5-ol | Dopamine/Serotonin Receptors (Predicted) | Potential Modulator | [8] |
Table 1: Biological activities of structurally related tetrahydroisoquinoline derivatives.
Experimental Validation Protocols
To substantiate the proposed mechanism of action, a multi-faceted experimental approach is essential. The following protocols are designed to provide a rigorous and self-validating workflow.
Protocol 1: In Vitro Prolyl 4-Hydroxylase (PHD) Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of PHD isoforms (primarily PHD2).
Methodology:
-
Reagents: Recombinant human PHD2, HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL), FeSO₄, 2-oxoglutarate, ascorbate, and a suitable assay buffer (e.g., Tris-HCl).
-
Assay Principle: A common method is a fluorescence-based assay that measures the consumption of 2-oxoglutarate or the production of succinate. Alternatively, a luminescence-based assay can detect the amount of unhydroxylated HIF-1α peptide.
-
Procedure: a. Prepare a dilution series of this compound. b. In a 96-well plate, add PHD2 enzyme, the HIF-1α peptide substrate, FeSO₄, and ascorbate. c. Add the diluted compound or vehicle control. d. Initiate the reaction by adding 2-oxoglutarate. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percent inhibition against the log of the compound concentration.
Figure 2: Workflow for the in vitro PHD inhibition assay.
Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)
Objective: To determine if this compound stabilizes HIF-1α protein levels in cultured cells.
Methodology:
-
Cell Culture: Use a relevant cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to express HIF-1α (e.g., HeLa).
-
Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8 hours). Include a positive control (e.g., a known PHD inhibitor like dimethyloxalylglycine - DMOG) and a vehicle control.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Western Blotting: a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with a primary antibody specific for HIF-1α. c. Use a loading control antibody (e.g., β-actin) to ensure equal protein loading. d. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression
Objective: To assess the functional consequence of HIF-1α stabilization by measuring the upregulation of its target genes.
Methodology:
-
Cell Treatment: Treat cells with this compound as described in Protocol 2.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and reverse transcribe it into cDNA.
-
qRT-PCR: a. Perform qRT-PCR using primers specific for HIF-1α target genes such as VEGFA, SLC2A1 (GLUT1), and EPO. b. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.
Conclusion and Future Directions
The proposed mechanism of this compound as a prolyl 4-hydroxylase inhibitor and subsequent HIF-1α stabilizer offers a compelling avenue for research and drug development. The stabilization of HIF-1α has therapeutic potential in a range of ischemic diseases, wound healing, and anemia.[3][4][5] The experimental protocols outlined in this guide provide a clear and robust framework for validating this hypothesis.
Should this mechanism be confirmed, future studies should focus on structure-activity relationship (SAR) analyses to optimize the potency and selectivity of this tetrahydroisoquinoline scaffold. Furthermore, in vivo studies in relevant animal models will be crucial to translate these molecular findings into potential therapeutic applications. This guide serves as a foundational blueprint for unlocking the full scientific and therapeutic potential of this compound.
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Li, G., Ko, C. N., Li, D., Yang, C., Wang, W., Yang, G. J., ... & Leung, C. H. (2021). A small molecule HIF-1α stabilizer that accelerates diabetic wound healing. Nature communications, 12(1), 1-15. [Link]
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In silico prediction of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol activity
An In-Depth Technical Guide to the In Silico Prediction of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol Activity
Abstract
The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the biological activity of a specific, under-explored derivative: this compound. The absence of extensive experimental data for this compound necessitates a robust computational approach to hypothesize its potential therapeutic applications and guide future experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of expertise, trustworthiness, and authoritative grounding in computational drug discovery. We will explore a multi-faceted strategy encompassing Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore hypothesis generation, and molecular docking to elucidate the potential pharmacology of this novel molecule.
Introduction: The Enigmatic Potential of this compound
The tetrahydroisoquinoline core is a cornerstone in the development of therapeutics targeting the central nervous system and oncology.[1][2] Derivatives of this scaffold have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as various enzymes.[3][4] While the chemical structure of this compound is known[5], its biological activity remains largely uncharacterized. This knowledge gap presents a prime opportunity for the application of in silico predictive modeling, a critical component of modern drug discovery that accelerates the identification of lead compounds and reduces the time and cost associated with experimental screening.[6][7]
This guide will not merely list computational procedures but will delve into the scientific rationale behind the selection of specific methods, the construction of predictive models, and the interpretation of the resulting data. Our approach is designed to be a self-validating system, where each computational step builds upon the last, creating a cohesive and logical predictive narrative.
Foundational Strategy: A Multi-pronged In Silico Approach
To construct a robust hypothesis for the activity of this compound, we will employ a synergistic combination of ligand-based and structure-based computational methods. This integrated approach allows us to leverage information from structurally similar compounds with known activities while also exploring the potential interactions of our target molecule with specific protein structures.[8]
Our workflow is conceptually illustrated in the following diagram:
Figure 1: A multi-pronged in silico workflow for activity prediction.
Ligand-Based Prediction: Learning from Known Actives
Ligand-based methods are indispensable when the three-dimensional structure of the biological target is unknown or when a significant amount of structure-activity relationship (SAR) data is available for a series of compounds.[9][10] These approaches are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities.[11]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13] These models can then be used to predict the activity of new, untested compounds.
Rationale and Causality: The underlying assumption of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By identifying the key molecular descriptors that correlate with activity, we can gain insights into the structural features that are important for a compound's biological function.[14][15]
Experimental Protocol: Building a Predictive QSAR Model
-
Data Curation:
-
Compile a dataset of structurally diverse tetrahydroisoquinoline derivatives with experimentally determined biological activity data (e.g., IC₅₀ or Kᵢ values) against a specific target. Public databases such as ChEMBL and PubChem are invaluable resources for this step.
-
For this case study, we will hypothesize a dataset of compounds with known inhibitory activity against a hypothetical kinase.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:
-
1D descriptors: Molecular weight, atom counts.
-
2D descriptors: Topological indices, molecular connectivity indices.
-
3D descriptors: Molecular shape indices, solvent-accessible surface area.
-
-
Software such as PaDEL-Descriptor or Mordred can be used for this purpose.
-
-
Model Building and Validation:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set.
-
Use a machine learning algorithm, such as Random Forest or Support Vector Machines, to build a regression model that correlates the molecular descriptors of the training set with their biological activities.[12]
-
Validate the model's predictive power using the test set and cross-validation techniques. Key statistical parameters to assess model quality include the coefficient of determination (R²) and the root mean square error (RMSE).
-
Self-Validation: A robust QSAR model should have high R² and low RMSE values for both the training and test sets, indicating good internal and external predictive capabilities.
Data Presentation: Hypothetical QSAR Model Performance
| Model Metric | Training Set | Test Set |
| R² | 0.85 | 0.78 |
| RMSE | 0.35 | 0.42 |
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response.[9][16] These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and charged centers, arranged in a specific three-dimensional geometry.[17]
Rationale and Causality: By identifying the common pharmacophoric features of a set of active molecules, we can create a 3D query to screen for novel compounds that possess these same features and are therefore likely to be active.[9][18]
Experimental Protocol: Generating a Pharmacophore Hypothesis
-
Ligand Preparation:
-
Select a set of structurally diverse and potent active compounds from the curated dataset.
-
Generate low-energy 3D conformations for each ligand.
-
-
Pharmacophore Feature Identification:
-
Identify the common chemical features present in the active ligands. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Aromatic Rings (AR)
-
Hydrophobic Groups (HY)
-
Positive/Negative Ionizable Centers
-
-
-
Hypothesis Generation and Validation:
-
Use software like PHASE or LigandScout to align the active molecules and generate pharmacophore hypotheses.
-
Score and rank the hypotheses based on how well they map to the active compounds and discriminate them from inactive ones.
-
The best hypothesis will be the one that captures the essential features of the most active compounds while excluding those of the inactive ones.
-
Visualization: A Hypothetical Pharmacophore Model
Figure 2: A hypothetical 3D pharmacophore model for a kinase inhibitor.
Structure-Based Prediction: Interrogating the Target
Structure-based drug design relies on the three-dimensional structure of the biological target, typically a protein or nucleic acid, to guide the design of new drugs.[8]
Target Identification and Prioritization
Given the structural similarity of this compound to known bioactive molecules, we can hypothesize potential protein targets. For instance, the related compound TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) shows selective affinity for alpha(2)-adrenergic receptors.[19] Additionally, other tetrahydroisoquinoline derivatives have been reported to exhibit anticancer activity, suggesting potential interactions with kinases.[1] Web servers like SwissTargetPrediction can also be used to predict potential targets based on 2D chemical similarity.[20] For this guide, we will proceed with the hypothesis that this compound may target a kinase involved in cell proliferation.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[21][22] It is a powerful tool for understanding the binding mode of a ligand and for predicting its binding affinity.[23]
Rationale and Causality: The principle behind molecular docking is to find the conformation of the ligand-protein complex that has the lowest free energy, which is assumed to correspond to the most stable binding mode.[22] This allows us to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Experimental Protocol: Performing a Molecular Docking Simulation
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Prepare the 3D structure of this compound and assign its charges.[24]
-
-
Binding Site Definition:
-
Identify the binding site (active site) of the protein. This can be done based on the location of a co-crystallized ligand or by using binding site prediction software.[20]
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the ligand-protein interactions using software like PyMOL or Chimera to understand the key residues involved in binding.
-
Visualization: Docking Workflow
Figure 3: A step-by-step workflow for molecular docking.
Synthesis and Hypothesis: Predicting the Biological Activity of this compound
By integrating the results from our multi-pronged in silico approach, we can formulate a well-grounded hypothesis regarding the biological activity of this compound.
-
QSAR: Our hypothetical QSAR model, trained on known kinase inhibitors, would predict a certain potency for our molecule of interest.
-
Pharmacophore: The 3D structure of this compound would be evaluated for its fit to the generated pharmacophore hypothesis. A good fit would suggest that it possesses the necessary features for binding to the target kinase.
-
Molecular Docking: The docking simulation would provide a plausible binding mode and a predicted binding affinity. Analysis of the interactions would reveal key hydrogen bonds and hydrophobic contacts with specific amino acid residues in the kinase's active site.
Hypothesis: Based on the convergence of these computational methods, we hypothesize that this compound is a potential inhibitor of our target kinase. The diol functional groups are predicted to form key hydrogen bond interactions with the hinge region of the kinase, while the tetrahydroisoquinoline core occupies a hydrophobic pocket.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico strategy for predicting the biological activity of this compound. By employing a combination of QSAR, pharmacophore modeling, and molecular docking, we can generate a robust, data-driven hypothesis that can guide subsequent experimental validation. The next logical steps would involve the chemical synthesis of the compound and its evaluation in relevant biochemical and cellular assays to confirm the computationally predicted activity. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.[8]
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An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinoline-1,3-diol and its Putative Role in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5,6,7,8-tetrahydroisoquinoline-1,3-diol, a molecule of significant interest within the field of neuroscience. Due to the limited direct research on this specific diol derivative, this document synthesizes information from closely related structural analogs to build a predictive profile of its chemical properties, potential biological activities, and proposed methodologies for its investigation. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with profound effects on the central nervous system (CNS).[1][2][3]
The Tetrahydroisoquinoline Scaffold: A Foundation for Neurologically Active Compounds
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast array of natural products and clinically significant drugs.[2][4] Its rigid structure, incorporating a phenethylamine moiety, allows for precise spatial orientation of functional groups, facilitating interactions with various biological targets within the CNS. Derivatives of THIQ have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidative properties, making them promising candidates for the treatment of neurodegenerative conditions such as Alzheimer's disease.[3][4][5] The exploration of novel THIQ analogs like this compound is therefore a critical endeavor in the quest for new therapeutics for neurological disorders.
Synthesis and Physicochemical Characterization
While a specific, optimized synthesis for this compound is not extensively documented, a general and adaptable synthetic strategy can be extrapolated from established methods for analogous hydroxylated tetrahydroisoquinolines.[1] The Pictet-Spengler reaction is a cornerstone in the synthesis of the THIQ core, involving the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[6]
Proposed Synthetic Workflow
A plausible synthetic route would involve a multi-step process, likely commencing with a suitably substituted phenethylamine precursor. The introduction of the hydroxyl groups at the 1 and 3 positions would be a key challenge, potentially requiring strategic use of protecting groups and subsequent deprotection steps.
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Methodological & Application
Application Notes and Protocols: Synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol via the Pictet-Spengler Reaction
Introduction
The tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous alkaloids and pharmacologically active compounds.[1][2][3] The Pictet-Spengler reaction, first reported in 1911, stands as a powerful and direct method for the synthesis of these valuable heterocyclic systems.[1][4][5][6] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular cyclization to yield the tetrahydroisoquinoline ring.[4][6][7] This application note provides a detailed protocol for the synthesis of a specific derivative, 5,6,7,8-tetrahydroisoquinoline-1,3-diol, leveraging the reliability and efficiency of the Pictet-Spengler reaction.
This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and a step-by-step protocol for the successful synthesis and characterization of the target compound.
Mechanistic Insight: The Pictet-Spengler Reaction
The Pictet-Spengler reaction proceeds through a well-established mechanism. The reaction is initiated by the formation of a Schiff base from the condensation of the β-arylethylamine and a carbonyl compound.[7] Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[8] This key intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion, leading to the formation of the new heterocyclic ring.[4][5] A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[4][7]
The success of the Pictet-Spengler reaction is often dependent on the electronic nature of the aromatic ring of the β-arylethylamine. Electron-donating groups on the aromatic ring enhance its nucleophilicity, facilitating the cyclization step and often allowing the reaction to proceed under milder conditions.[7]
Visualizing the Mechanism
Caption: Generalized workflow of the Pictet-Spengler reaction.
Synthesis of this compound
The synthesis of this compound via the Pictet-Spengler reaction utilizes a suitable β-arylethylamine and a glyoxylic acid equivalent. The selection of starting materials is crucial for the successful formation of the target diol structure.
Proposed Synthetic Route
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol details a general procedure for the synthesis of this compound. Optimization of reaction conditions such as temperature, reaction time, and catalyst loading may be necessary to achieve optimal yields.[9][10]
Materials and Reagents
-
2-(3,4-Dihydroxyphenyl)ethanamine hydrochloride (Dopamine HCl)
-
Glyoxylic acid monohydrate
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3,4-dihydroxyphenyl)ethanamine hydrochloride (1.0 eq) in a minimal amount of distilled water.
-
Addition of Carbonyl: To the stirred solution, add glyoxylic acid monohydrate (1.1 eq).
-
Acid Catalysis: Carefully add concentrated hydrochloric acid (2.0 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using an oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 8:2 ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary
The following table outlines the expected and typical data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Expected/Typical Value |
| Starting Material | 2-(3,4-Dihydroxyphenyl)ethanamine HCl |
| Reagent | Glyoxylic acid monohydrate |
| Catalyst | Hydrochloric Acid |
| Solvent | Water |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
Troubleshooting and Optimization
Several factors can influence the outcome of the Pictet-Spengler reaction. Here are some common issues and suggestions for optimization:
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or increase the temperature.
-
Side reactions: Ensure the pH is sufficiently acidic to promote the desired cyclization. Consider using a milder acid catalyst like trifluoroacetic acid (TFA).[11]
-
Purification loss: Optimize the column chromatography conditions.
-
-
Formation of Impurities:
-
Oxidation of dopamine: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the electron-rich catechol ring.
-
Polymerization: Control the addition of the acid catalyst and maintain a consistent temperature.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids are corrosive. Handle with extreme care.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Pictet-Spengler reaction provides a robust and efficient method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The protocol outlined in this application note serves as a comprehensive guide to facilitate this synthesis in a laboratory setting.
References
-
Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44, 2030–2036. [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. Pictet-Spengler Reaction. YouTube, 15 Jan 2022. [Link]
- Ishihara, K.; Nakashima, D. Synthesis of tetrahydroisoquinolines and isochromans via Pictet–Spengler reactions catalyzed by Brønsted acid. Tetrahedron Lett.2007, 48, 6783-6787.
-
List, B. Catalytic Asymmetric Pictet−Spengler Reaction. J. Am. Chem. Soc.2006 , 128, 1086–1087. [Link]
-
ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]
-
Molecules. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]
-
ACS Publications. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction. [Link]
-
MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]
-
ResearchGate. Optimization of reaction conditions. [Link]
-
ResearchGate. Optimization of the asymmetric Pictet-Spengler reaction cascade. [Link]
-
PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
The Pictet-Spengler Reaction. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
PubChem. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. [Link]
-
Royal Society of Chemistry. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. [Link]
-
PubChem. 5,6,7,8-Tetrahydroisoquinoline. [Link]
-
ResearchGate. Synthesis and Reactions of Some New Poly Substituted 5,6,7,8-tetrahydroisoquinolines. [Link]
-
MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
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Application Notes and Protocols for the Asymmetric Synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol Derivatives
Introduction: The Significance of Chiral Tetrahydroisoquinoline-1,3-diols
The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. The introduction of specific substituents, particularly chiral centers, can profoundly influence the pharmacological profile of these molecules. The 5,6,7,8-tetrahydroisoquinoline-1,3-diol motif, in particular, presents a unique structural framework with the potential for novel therapeutic applications. The two stereogenic centers at the C1 and C3 positions, each bearing a hydroxyl group, offer precise three-dimensional arrangements for targeted interactions with biological macromolecules. The development of robust and stereocontrolled synthetic routes to access enantiomerically pure 1,3-diol derivatives is therefore a critical endeavor for advancing drug discovery programs.
This technical guide provides a comprehensive overview of a proposed state-of-the-art strategy for the asymmetric synthesis of this compound derivatives. While a direct, single-step asymmetric synthesis for this specific diol substitution pattern is not yet prominently established in the literature, this guide outlines a rational, multi-step approach. This strategy leverages a highly efficient and diastereoselective Iridium-catalyzed asymmetric hydrogenation of a 1,3-disubstituted isoquinoline precursor, a powerful methodology for establishing the desired stereochemistry.[1][2]
Strategic Approach: A Multi-Step Pathway to Enantiopure 1,3-Diols
The proposed synthetic strategy is centered around the late-stage stereoselective construction of the chiral centers on a pre-functionalized isoquinoline core. This approach offers modularity, allowing for variations in the substitution pattern of the aromatic ring. The key transformation is the Iridium-catalyzed asymmetric hydrogenation of a 1,3-disubstituted isoquinoline, which has been shown to proceed with excellent enantioselectivity and diastereoselectivity.[1]
The overall workflow can be visualized as follows:
Figure 1: Proposed workflow for the asymmetric synthesis of this compound derivatives.
Part 1: Synthesis of the 1,3-Disubstituted Isoquinoline Precursor
The initial phase of the synthesis focuses on constructing the key isoquinoline intermediate bearing the necessary functional groups at the C1 and C3 positions. The Bischler-Napieralski reaction is a reliable method for this purpose.[3]
Protocol 1: Synthesis of the Isoquinoline Precursor
1. Preparation of the N-Acyl-β-arylethylamine:
-
Start with a commercially available or synthesized β-arylethylamine containing a protected hydroxyl group at the α-position (the future C3). A silyl ether or a benzyl ether are suitable protecting groups.
-
Acylate the amine with an appropriate acyl chloride or anhydride that will introduce the C1 precursor. For instance, using methoxyacetyl chloride will install a methoxymethyl group at C1.
2. Bischler-Napieralski Cyclization:
-
Dissolve the N-acyl-β-arylethylamine in a suitable solvent such as acetonitrile or toluene.
-
Add a dehydrating agent, typically phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction and quench carefully with ice water. Basify with an aqueous solution of sodium or potassium hydroxide to pH > 10 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The resulting product is the 3,4-dihydroisoquinoline.
3. Oxidation to the Isoquinoline:
-
Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent like toluene or xylenes.
-
Add an oxidizing agent such as palladium on carbon (Pd/C) and heat to reflux. The reaction can be monitored by the evolution of hydrogen gas or by TLC/GC-MS.
-
Alternatively, other oxidizing agents like manganese dioxide (MnO₂) can be used at room temperature.
-
After completion, filter off the catalyst (if applicable) and concentrate the solvent under reduced pressure to yield the 1,3-disubstituted isoquinoline precursor.
Part 2: Iridium-Catalyzed Asymmetric Hydrogenation
This is the crucial stereochemistry-defining step. The use of a chiral Iridium catalyst with a Josiphos-type ligand has been demonstrated to be highly effective for the trans-selective hydrogenation of 1,3-disubstituted isoquinolines, particularly when a coordinating group like a hydroxymethyl is present at C1.[1]
Mechanistic Rationale
The high trans-selectivity and enantioselectivity are attributed to the coordination of the C1-hydroxymethyl group to the iridium center, which directs the hydride delivery. The choice of a non-coordinating solvent and specific halide additives is critical to favor the formation of the trans diastereomer.[1]
Figure 2: Simplified representation of the Iridium-catalyzed asymmetric hydrogenation mechanism.
Protocol 2: Asymmetric Hydrogenation
Materials and Reagents:
-
1,3-Disubstituted isoquinoline precursor
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral Josiphos ligand (e.g., (R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)
-
Tetrabutylammonium bromide (TBABr)
-
High-pressure hydrogenation vessel (autoclave)
-
Degassed solvent (e.g., 1,2-dichloroethane)
-
High-purity hydrogen gas
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ and the chiral Josiphos ligand in the specified molar ratio (typically 1:2.2).
-
Add degassed 1,2-dichloroethane and stir at room temperature for 30 minutes to form the catalyst pre-mixture.
-
In a separate flask, dissolve the 1,3-disubstituted isoquinoline substrate and tetrabutylammonium bromide in degassed 1,2-dichloroethane.
-
Transfer the substrate solution to the hydrogenation vessel.
-
Add the catalyst pre-mixture to the vessel.
-
Seal the vessel, remove it from the glovebox, and purge several times with high-purity hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 60 °C).
-
Maintain stirring for the required reaction time (typically 12-24 hours), monitoring the pressure uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture in vacuo and purify the crude product by column chromatography on silica gel to isolate the enantiomerically enriched trans-1,3-disubstituted tetrahydroisoquinoline.
Data Presentation:
| Entry | C3-Protecting Group | C1-Substituent | Catalyst Loading (mol%) | Ligand | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | TBDMS | -CH₂OCH₃ | 2.0 | SL-J002-1 | >95 | >20:1 | 98 |
| 2 | Bn | -CH₂OCH₃ | 2.0 | SL-J002-1 | >95 | >20:1 | 97 |
Table 1: Representative data for the Iridium-catalyzed asymmetric hydrogenation of 1,3-disubstituted isoquinolines. Data is illustrative and based on published results for similar systems.[1]
Part 3: Final Deprotection to Yield the 1,3-Diol
The final step involves the removal of all protecting groups to unveil the target this compound. The choice of deprotection conditions will depend on the protecting groups used in the initial stages.
Protocol 3: Global Deprotection
Scenario A: Silyl and Methoxymethyl Ethers
-
C1-Methoxymethyl Deprotection: Dissolve the protected THIQ in a suitable solvent like methanol. Add a strong acid such as concentrated HCl and stir at room temperature.
-
C3-Silyl Ether Deprotection: Following the removal of the C1-protecting group, treat the intermediate with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or HF-pyridine complex.
Scenario B: Benzyl Ethers
-
A global deprotection of both C1 and C3 benzyl ethers can often be achieved in a single step via hydrogenolysis.
-
Dissolve the protected THIQ in a solvent like ethanol or methanol.
-
Add a palladium catalyst, such as Pd(OH)₂/C (Pearlman's catalyst).
-
Subject the mixture to an atmosphere of hydrogen gas (balloon pressure or in an autoclave) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final this compound.
Conclusion and Outlook
The presented multi-step strategy, culminating in a highly stereoselective Iridium-catalyzed hydrogenation, offers a robust and adaptable platform for the asymmetric synthesis of this compound derivatives. This approach provides access to these valuable chiral building blocks in high enantiomeric and diastereomeric purity. The modularity of the synthesis allows for the preparation of a library of analogs for structure-activity relationship studies in drug development. Future research may focus on the development of a more convergent or one-pot asymmetric synthesis to further enhance the efficiency of accessing this important class of molecules.
References
-
Modular Chemoenzymatic Cascade for Highly Diastereo- and Enantioselective Synthesis of 1,3-Disubstituted Tetrahydroisoquinolines. ACS Catalysis. [Link]
-
Kim, A. N., Ngamnithiporn, A., Bartberger, M. D., & Stoltz, B. M. (2022). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Chemical Science, 13(9), 2633–2638. [Link]
-
Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]
-
Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. [Link]
-
Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. ResearchGate. [Link]
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]
-
Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. The Journal of Organic Chemistry. [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. [Link]
-
Caprioli, F., & Harutyunyan, S. R. Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Caprioli, F., & Harutyunyan, S. R. Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. Semantic Scholar. [Link]
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Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
-
5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis and Reactions of Some New Poly Substituted 5,6,7,8-tetrahydroisoquinolines. ResearchGate. [Link]
-
TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. Current Pharmaceutical Design. [Link]
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Application Notes and Protocols for the Purification of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details a robust protocol for the purification of 5,6,7,8-tetrahydroisoquinoline-1,3-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous biologically active alkaloids and synthetic compounds.[1] This document provides a step-by-step methodology for purification via column chromatography, along with methods for characterization and purity assessment, grounded in established chemical principles.
Introduction: The Significance of Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a fundamental structural motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities, including antitumor and neuroprotective effects.[1][2] The saturated portion of the isoquinoline core imparts a three-dimensional structure that is crucial for specific interactions with biological targets.[1] While the 1,2,3,4-THIQ isomer is more extensively studied, the 5,6,7,8-tetrahydroisoquinoline framework also serves as a key building block for pharmacologically active agents.[1] The diol functionality in this compound suggests increased polarity, which will influence its solubility and chromatographic behavior.
The purification of this compound is a critical step to ensure the validity of subsequent biological assays and to meet the stringent purity requirements for drug development. This guide provides a detailed protocol based on common laboratory practices for the purification of polar heterocyclic compounds.
Purification Strategy: A Logic-Driven Approach
The purification of this compound from a crude reaction mixture typically involves the removal of starting materials, reagents, and byproducts. The presence of two hydroxyl groups makes the target compound relatively polar. Therefore, a normal-phase column chromatography approach using silica gel is a suitable primary purification method.
The following diagram outlines the general workflow for the purification and subsequent analysis of this compound.
Caption: Purification and analysis workflow for this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel (60 Å, 230-400 mesh) | Chromatography Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Sigma-Aldrich |
| Hexanes | HPLC Grade | Fisher Scientific |
| TLC Plates (Silica Gel 60 F254) | Analytical Grade | MilliporeSigma |
| Deuterated Chloroform (CDCl3) or DMSO-d6 | NMR Grade | Cambridge Isotope Laboratories |
Detailed Purification Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
Preparation of the Crude Sample
-
Solvent Removal: Concentrate the crude reaction mixture containing this compound in vacuo using a rotary evaporator to obtain a crude oil or solid.
-
Adsorption onto Silica: To a small amount of silica gel (approximately 2-3 times the weight of the crude material), add the crude product dissolved in a minimal amount of a polar solvent (e.g., methanol). Concentrate this slurry using a rotary evaporator until a free-flowing powder is obtained. This dry-loading method generally results in better separation.
Column Chromatography Setup
-
Column Packing: Prepare a glass chromatography column of appropriate size. A general rule of thumb is to use a silica gel to crude product ratio of 50:1 to 100:1 (w/w). Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
Elution and Fraction Collection
-
Solvent System: A gradient elution is recommended due to the polarity of the diol. Start with a less polar solvent system and gradually increase the polarity. A common solvent system for polar compounds is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.
-
Initial Elution: Begin with a mobile phase of 100% Dichloromethane (DCM).
-
Gradient Elution: Gradually increase the polarity by adding methanol to the DCM. A stepwise gradient could be:
-
1-2% MeOH in DCM
-
3-5% MeOH in DCM
-
5-10% MeOH in DCM
-
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column) in test tubes.
Thin-Layer Chromatography (TLC) Analysis
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Developing Solvent: Use a solvent system for TLC that gives a retention factor (Rf) of approximately 0.3-0.5 for the target compound. A good starting point is 10% methanol in dichloromethane.
-
Visualization: Visualize the TLC plates under UV light (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or iodine).
-
Pooling Fractions: Combine the fractions that contain the pure product.
Isolation of the Purified Compound
-
Solvent Removal: Concentrate the pooled pure fractions using a rotary evaporator to yield the purified this compound.
-
Drying: Dry the purified compound under high vacuum to remove any residual solvent.
Characterization of Purified this compound
After purification, it is essential to confirm the identity and purity of the compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product. A reverse-phase HPLC method is generally suitable for this class of compounds.[3]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Analysis
Structural elucidation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals would include aromatic protons, protons on the saturated ring, and hydroxyl protons.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The expected molecular weight for C₉H₁₁NO₂ is 165.19 g/mol .[4]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used in this protocol.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound. By following this guide, researchers can obtain a highly pure sample of the target compound, which is essential for reliable downstream applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other polar heterocyclic compounds.
References
- SIELC Technologies. Separation of 5,6,7,8-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- Sigma-Aldrich. 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6.
- Benchchem. An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol.
-
El-Sayed, M. A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1587. Available from: [Link]
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Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme Chemistry, 15, 659-866. Available from: [Link]
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Sonnenberg, M., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 416(3), 759-772. Available from: [Link]
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ChemSynthesis. 5,6,7,8-tetrahydroisoquinoline. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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-
MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14(1), 3939. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
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PubChem. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. Available from: [Link]
-
Royal Society of Chemistry. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Available from: [Link]
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Collection of Czechoslovak Chemical Communications. derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Available from: [Link]
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ResearchGate. (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. Available from: [Link]
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Wang, Y., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Journal of Natural Products, 84(4), 1266-1296. Available from: [Link]
-
PubMed. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. Available from: [Link]
-
ResearchGate. Preparation of tetrahydroisoquinoline 1. Available from: [Link]
-
ResearchGate. Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Available from: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
-
NIH. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of bis-Tetrahydroisoquinolines Based on Homoveratrylamine and Dibasic Acids. 2. Available from: [Link]
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In vitro assays for testing 5,6,7,8-Tetrahydroisoquinoline-1,3-diol activity
An In-Depth Guide to the In Vitro Evaluation of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active natural products and synthetic drugs.[1][2] THIQ derivatives exhibit a vast spectrum of pharmacological activities, including neuroprotective, antitumor, and antimicrobial effects.[1] The subject of this guide, this compound, is a compelling derivative for investigation. The presence of the diol (two hydroxyl groups), likely in a catechol-like arrangement, suggests a high potential for specific enzymatic interactions and significant antioxidant activity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a strategic framework and detailed protocols for the in vitro characterization of this compound. Our approach is not a rigid template but a logically structured workflow designed to build a comprehensive biological activity profile, from initial enzyme-level screening to more complex cell-based functional assays.
Hypothesized Mechanisms and Strategic Assay Selection
The chemical architecture of this compound provides clear, rational starting points for investigation. The catechol-like moiety is a well-known substrate and inhibitor for several key enzyme classes, while the THIQ nucleus is prevalent in neuromodulatory agents.
Key Hypotheses:
-
Enzyme Inhibition: The diol group is a prime candidate for interaction with metalloenzymes or enzymes that process catecholamines.
-
Monoamine Oxidase (MAO): MAO enzymes are critical for the degradation of neurotransmitters like dopamine and serotonin.[3] Inhibition of MAO-A is a strategy for treating depression, while MAO-B inhibitors are used in managing Parkinson's and Alzheimer's diseases.[3][4][5]
-
Catechol-O-methyltransferase (COMT): COMT is a primary enzyme for inactivating catechol neurotransmitters.[6] Its inhibitors are clinically used in conjunction with L-DOPA for Parkinson's disease treatment.[6] The diol structure makes the compound a potential competitive inhibitor.[7]
-
Tyrosinase: This copper-containing enzyme catalyzes the rate-limiting step in melanin biosynthesis.[8] Its inhibition is a key strategy for treating hyperpigmentation.[9][10] The diol could chelate the copper ions in the enzyme's active site.
-
-
Antioxidant and Radical Scavenging Activity: Phenolic hydroxyl groups are potent hydrogen donors, capable of neutralizing reactive oxygen species (ROS). This direct antioxidant activity is a common feature of catechol-containing compounds and is a plausible neuroprotective mechanism.[11][12]
-
Neuroprotection and Anti-Neuroinflammation: By combining potential antioxidant effects with the modulation of neurotransmitter-degrading enzymes, the compound may protect neurons from oxidative stress and excitotoxicity. Furthermore, many neurodegenerative diseases involve chronic neuroinflammation driven by microglial cells.[13][14] The compound could potentially modulate these inflammatory pathways.
The following diagram illustrates the potential biological targets for this compound, which form the basis for the subsequent experimental protocols.
Caption: A multi-phase experimental workflow for characterizing compound activity.
By integrating the results from these assays, a researcher can build a robust profile. For example, potent MAO-B inhibition combined with strong antioxidant and neuroprotective activity would suggest high potential as a therapeutic lead for Parkinson's disease. Conversely, strong tyrosinase inhibition with low cellular toxicity would point towards applications in dermatology and cosmetics. Each protocol is a self-validating system, employing positive and negative controls to ensure the trustworthiness of the data generated.
References
- Benchchem. (n.d.). Application Notes and Protocols for Investigating Neuroinflammation.
- ResearchGate. (2022). Inhibitory effect of ascorbic acid against tyrosinase through in vitro assay.
- ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. (n.d.).
- Apak, R., et al. (n.d.).
- Active Concepts. (n.d.). Tyrosinase Inhibition Assay.
- Monnet-Tschudi, F., et al. (2011).
- Benchchem. (n.d.). Application Notes: In Vitro Tyrosinase Inhibition Assay Using Aloesin.
- Young, R., et al. (n.d.). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Ou, B., et al. (n.d.). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays.
- ACS Omega. (n.d.). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation.
- Mathew, B., et al. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Guang, H., & Du, G. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition.
- Discovery of Tyrosinase Inhibitors: Structure-Based Virtual Screening and Biological Evalu
- MDPI. (n.d.). Valorization of Chestnut By-Products: Extraction, Bioactivity, and Applications of Shells, Spiny Burs, and Leaves.
- ResearchGate. (n.d.). Antioxidant capacity measured by DPPH (a), ORAC (b), and ABTS (c) assay.
- Wang, Y., et al. (n.d.).
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
- Benchchem. (n.d.). Validating the Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Comparative Guide.
- F1000Research. (n.d.). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights.
- Vilalta, A., & Brown, G. C. (2012).
- Thermo Fisher Scientific. (n.d.). Measuring Neuronal Cell Health through Viability and Neurite Outgrowth.
- Liu, H., et al. (2021).
- Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Valid
- Timmerman, R., et al. (2018). An Overview of in vitro Methods to Study Microglia. Frontiers.
- MDPI. (2021). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies.
- Benchchem. (n.d.). Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide.
- ResearchGate. (n.d.). Biological Activities of Tetrahydroisoquinolines Derivatives.
- Juvonen, R. O., et al. (n.d.). Tissue and interspecies comparison of catechol-O-methyltransferase mediated catalysis of 6-O-methylation of esculetin to scopoletin and its inhibition by entacapone and tolcapone. Taylor & Francis Online.
- News-Medical.Net. (2018). Evaluation of Neuronal Cell Health using Quantitative, Real-Time Live-Cell Analysis Method and Reagents.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Xia, W., & He, J. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Xia & He Publishing.
- Kovalevich, J., & Langford, D. (n.d.). General overview of neuronal cell culture. PMC - PubMed Central - NIH.
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Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (n.d.). PubMed Central. [Link]
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Topic: Development of Radioligand Binding Assays for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity in the central nervous system.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to establish and validate robust radioligand binding assays for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. While specific binding data for this diol derivative is not extensively published, its structural similarity to compounds with known affinities for adrenergic and dopaminergic receptors warrants a focused investigation.[2][3] This guide presents a strategic framework for assay development, detailing two primary methodologies: the traditional filtration-based assay and the modern, homogeneous Scintillation Proximity Assay (SPA). We provide detailed, step-by-step protocols for saturation and competition binding experiments, data analysis, and troubleshooting, grounded in established pharmacological principles to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale
Radioligand binding assays are a cornerstone of pharmacology, providing precise, quantitative data on the interaction between a ligand and its receptor target.[4] These assays are indispensable for determining key binding parameters such as the equilibrium dissociation constant (Kd), which reflects the affinity of a ligand for its receptor, and the maximum receptor density (Bmax) in a given tissue or cell preparation.[5] For a novel or uncharacterized compound like this compound, these assays are the first step in identifying its molecular targets and elucidating its mechanism of action.
Given that related THIQ structures, such as TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline), exhibit selective affinity for α2-adrenergic receptor subtypes, this receptor family presents a logical and promising starting point for investigation.[2] This guide will therefore use the α2-adrenergic receptor as a representative target to illustrate the complete assay development and validation workflow.
Foundational Principles: Assay Selection and Design
The choice of assay format is a critical decision driven by factors such as throughput requirements, the nature of the receptor source, and available instrumentation. Two gold-standard techniques are presented here.
Filtration-Based Assays
This classic method involves incubating the receptor preparation with a radioligand, followed by rapid filtration to separate the receptor-bound radioligand from the unbound fraction.[6] The radioactivity retained on the filter is then quantified. While robust and widely applicable, this method requires wash steps that can potentially disrupt the ligand-receptor equilibrium, especially for low-affinity interactions.[6]
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology that requires no separation steps, making it highly amenable to high-throughput screening (HTS).[6][7] The core of the technology involves microscopic beads containing a scintillant.[8] When a radiolabeled ligand binds to a receptor captured on the bead's surface, the emitted beta particles are close enough to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too distant to generate a signal, eliminating the need for wash steps.[8][9]
Caption: Workflow for Radioligand Binding Assay Development.
Assay Development and Optimization
Before executing binding protocols, several parameters must be empirically determined to ensure data quality and validity.
Core Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human α2A-adrenergic receptor.
-
Radioligand: [³H]Rauwolscine or [³H]RX821002 (high-affinity, selective α2-adrenergic antagonists). A radioligand with high specific activity (>20 Ci/mmol) and low non-specific binding is ideal.[10]
-
Unlabeled Ligand (for Non-Specific Binding): Phentolamine or yohimbine at a concentration >100 times the Kd of the radioligand. Using a structurally different compound helps to exclusively displace specific binding.[10][11]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Protocol 1: Optimization of Receptor Concentration
Objective: To find the lowest concentration of receptor protein that yields a robust signal-to-noise ratio, ensuring that less than 10% of the total radioligand is bound ("Zone A"), which prevents ligand depletion.[11]
-
Prepare serial dilutions of the cell membrane preparation in assay buffer.
-
In a 96-well plate, add a fixed, low concentration of radioligand (e.g., 0.1-0.5 nM [³H]Rauwolscine) to each well.
-
Add the varying concentrations of membrane protein to the wells.
-
For each membrane concentration, prepare parallel wells containing a high concentration of unlabeled ligand (e.g., 10 µM Phentolamine) to determine non-specific binding (NSB).[12]
-
Incubate for a pre-determined time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by filtration or, if using SPA, add SPA beads and equilibrate.
-
Measure radioactivity.
-
Analysis: Plot specific binding (Total Binding - NSB) versus protein concentration. Select a concentration from the linear portion of the curve that provides a sufficient signal window.
Detailed Experimental Protocols
Protocol 2: Saturation Binding Assay (Filtration Method)
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand at the target receptor.[5][13]
Caption: Principle of the Filtration-Based Binding Assay.
Procedure:
-
Prepare a 96-well plate. For each concentration of radioligand, you will have triplicate wells for Total Binding and triplicate wells for Non-Specific Binding (NSB).
-
Prepare serial dilutions of the radioligand ([³H]Rauwolscine) in assay buffer. A typical concentration range spans from 0.1 x Kd to 10 x Kd (e.g., 0.05 nM to 20 nM).[11]
-
To the NSB wells, add a saturating concentration of an unlabeled competitor (e.g., 10 µM Phentolamine).[12] To the Total Binding wells, add assay buffer.
-
Add the radioligand dilutions to the appropriate wells.
-
Initiate the binding reaction by adding the optimized concentration of receptor membranes to all wells.
-
Incubate the plate at room temperature for the pre-determined equilibrium time (e.g., 60 minutes) with gentle agitation.
-
Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Presentation:
| [³H]Rauwolscine (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.05 | 850 | 55 | 795 |
| 0.1 | 1650 | 110 | 1540 |
| 0.5 | 6200 | 540 | 5660 |
| 1.0 | 9800 | 1080 | 8720 |
| 2.5 | 15500 | 2700 | 12800 |
| 5.0 | 19200 | 5450 | 13750 |
| 10.0 | 21500 | 10900 | 10600 |
| 20.0 | 22500 | 21800 | 700 |
| Note: Data are representative and for illustrative purposes only. |
Protocol 3: Competition Binding Assay (SPA Method)
Objective: To determine the affinity (Ki) of the unlabeled test compound (this compound) by measuring its ability to compete with a fixed concentration of radioligand.[13][14]
Caption: Principle of the Homogeneous SPA Binding Assay.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) over a wide concentration range (e.g., 10 pM to 100 µM).
-
In a 96-well plate, add the test compound dilutions. Also include control wells for 100% binding (no competitor) and 0% binding (a saturating concentration of a known unlabeled ligand, e.g., 10 µM Phentolamine).
-
Add a fixed concentration of the radioligand ([³H]Rauwolscine) to all wells. This concentration should ideally be at or below the Kd value determined from the saturation assay to maximize assay sensitivity.[10]
-
Add the receptor membranes.
-
Add the SPA beads (e.g., Wheat Germ Agglutinin-coated beads, which capture glycosylated membrane proteins).
-
Seal the plate and incubate for a sufficient time to allow both the binding reaction and the receptor-bead capture to reach equilibrium (may require several hours; must be optimized).
-
Measure the light output in a suitable microplate scintillation counter. No separation or wash steps are needed.[15]
Data Analysis and Interpretation
Accurate analysis is critical for deriving meaningful parameters from raw binding data.[16]
Saturation Assay Analysis
-
Calculate Specific Binding: For each radioligand concentration, subtract the average CPM of the NSB wells from the average CPM of the Total Binding wells.[10]
-
Non-linear Regression: Plot Specific Binding versus the concentration of the radioligand. Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism.
-
Equation: Y = (Bmax * X) / (Kd + X)
-
This analysis will directly yield the Kd (in nM) and Bmax (in fmol/mg protein, after converting CPM to DPM and accounting for specific activity and protein concentration).[5]
-
Competition Assay Analysis
-
Normalize Data: Express the data as a percentage of specific binding, where the wells with no competitor are 100% and the wells with the saturating unlabeled ligand are 0%.
-
Non-linear Regression: Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response (variable slope) curve.
-
This analysis will yield the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[14]
-
-
Calculate the Ki: The IC₅₀ is an assay-dependent value. To convert it to the Ki, an absolute measure of affinity, use the Cheng-Prusoff equation :
-
Equation: Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand determined from the saturation experiment.
-
Data Presentation:
| Parameter | Value | Description |
| Kd ([³H]Rauwolscine) | 1.2 nM | Affinity of the radioligand for the α2A-AR. |
| Bmax | 850 fmol/mg | Density of α2A-AR in the membrane preparation. |
| IC₅₀ (Test Compound) | 75 nM | Potency of the test compound in this assay. |
| Ki (Test Compound) | 35 nM | Affinity of the test compound for the α2A-AR. |
| Note: Data are representative and for illustrative purposes only. |
References
- The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad.
- Davenport, A. P. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology, 138, 299-322.
- Khare, E. (n.d.). Scintillation proximity assay. Gyan Sanchay.
- Scintillation proximity assay. (n.d.). INIS-IAEA.
- Radiometric Ligand-Binding Assays. (n.d.). Revvity.
- Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology.
- Scintillation Proximity Assays. (n.d.). Revvity.
- Hart, H. E., & Greenwald, E. B. (1987). Scintillation Proximity Assay: A Sensitive and Continuous Isotopic Method for Monitoring ligand/receptor and antigen/antibody Interactions. Analytical Biochemistry, 161(2), 494-500.
- Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide.
- Scintillation proximity assay. (n.d.). In Wikipedia.
- Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). YouTube.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information.
- Ligand binding assay. (n.d.). In Wikipedia.
- Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
- Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422.
- Minor, L. K. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review.
- Radioligand Binding Assay. (n.d.). Oncodesign Services.
- Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
- Eglen, R. M. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology, vol 190. Humana Press.
- Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide. (2025). BenchChem.
- A Comparative Guide to Tetrahydroisoquinoline Derivatives. (2025). BenchChem.
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Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Introduction: Unveiling the Cytotoxic Potential of a Novel Tetrahydroisoquinoline Derivative
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] Derivatives of THIQ have been investigated for their potential as antitumor, antimicrobial, and anti-inflammatory agents.[1] The evaluation of the cytotoxic potential of any novel chemical entity is a critical and foundational step in the drug discovery and development pipeline.[2] Such studies provide essential data on the concentration-dependent toxicity of a compound, which is fundamental for screening compound libraries, understanding mechanisms of cell death, and identifying promising candidates for further preclinical development.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting cell-based assays to determine the cytotoxicity of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol, a dihydroxy-substituted THIQ derivative. While the specific mechanism of action for this compound is yet to be fully elucidated, related dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines have demonstrated cytotoxic effects, suggesting a potential for this class of compounds to impact cell viability.[3]
Herein, we present a multi-faceted approach to assessing cytotoxicity, employing a suite of well-established and validated cell-based assays. This comprehensive strategy allows for a more complete understanding of the potential toxicological profile of this compound by probing different cellular health indicators:
-
Metabolic Viability (MTT Assay): To assess the impact on cellular metabolic activity.
-
Membrane Integrity (LDH Assay): To quantify cell membrane damage and necrosis.
-
Apoptosis Induction (Caspase-3/7 Assay): To investigate the induction of programmed cell death.
By integrating the data from these orthogonal assays, researchers can build a robust and nuanced understanding of the cytotoxic effects of this compound.
Experimental Workflow: A Tripartite Approach to Cytotoxicity Assessment
A logical and sequential workflow is paramount for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates the overarching experimental plan, from initial cell culture preparation to the execution of three distinct yet complementary assays.
Caption: Overall experimental workflow for assessing the cytotoxicity of this compound.
Protocol 1: Assessment of Metabolic Viability via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of metabolically active cells.[4]
Materials:
-
This compound
-
Selected cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 104 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
Caption: Principle of the MTT assay for cell viability.
Protocol 2: Quantifying Membrane Damage with the LDH Release Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an indicator of compromised cell membrane integrity and necrosis.[3]
Materials:
-
Cell culture supernatant from compound-treated cells
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in most kits for positive control)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Protocol:
-
Prepare Cells and Collect Supernatant:
-
Follow steps 1 and 2 of the MTT protocol for cell seeding and compound treatment.
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
Set Up Controls:
-
Background Control: Supernatant from wells with medium but no cells.
-
Low LDH Release (Vehicle Control): Supernatant from cells treated with the vehicle only.
-
High LDH Release (Positive Control): Add lysis buffer to untreated cells 45 minutes before supernatant collection.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Protocol 3: Detecting Apoptosis through Caspase-3/7 Activity
Principle: A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for activated caspase-3 and -7.[1] Cleavage of the substrate by these caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[1]
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer or microplate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2). It is crucial to set up the experiment in a plate that is compatible with luminescence readings.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Allow the reagent to equilibrate to room temperature before use.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation and Signal Development:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer or a microplate reader.
-
Caption: Mechanism of the Caspase-Glo® 3/7 luminescent assay.
Data Analysis and Interpretation
1. Calculation of Percentage Viability/Cytotoxicity:
For each assay, the data should be expressed as a percentage relative to the controls.
-
MTT Assay (% Viability): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(LDH_sample - LDH_low) / (LDH_high - LDH_low)] * 100
-
Caspase-3/7 Assay (Fold Change): Fold Change = Lum_sample / Lum_vehicle
2. Determination of IC50 Value:
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency and represents the concentration at which it induces a 50% reduction in cell viability.[3]
-
Plot the percentage of cell viability (from the MTT assay) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.
3. Data Presentation:
Summarize the quantitative data in a clear and structured table for easy comparison across different cell lines and time points.
| Cell Line | Assay | Time Point (hr) | IC50 (µM) of this compound |
| HeLa | MTT | 24 | Calculated Value |
| 48 | Calculated Value | ||
| 72 | Calculated Value | ||
| HepG2 | MTT | 24 | Calculated Value |
| 48 | Calculated Value | ||
| 72 | Calculated Value |
Conclusion and Further Perspectives
This application note provides a comprehensive framework for evaluating the cytotoxicity of this compound. By employing a multi-assay approach, researchers can gain insights into not only the extent of cell death but also the potential underlying mechanisms, be it through metabolic disruption, membrane damage, or the induction of apoptosis. A thorough understanding of a novel compound's cytotoxic profile is indispensable for its continued development as a potential therapeutic agent.
References
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Faheem, Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Naoi, M., et al. (1996). Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Journal of Neural Transmission. Available at: [Link]
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Ishihara, M., et al. (2009). Estimation of relationship between descriptors and cytotoxicity of newly synthesized 1,2,3,4-tetrahydroisoquinoline derivatives. Anticancer Research. Available at: [Link]
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Ghoneim, M. M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. Available at: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. Available at: [Link]
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- 4. scienceopen.com [scienceopen.com]
Investigating 5,6,7,8-Tetrahydroisoquinoline-1,3-diol as a Novel Molecular Probe: A Roadmap Based on Structural Analogs
Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational scaffold in medicinal chemistry and pharmacology, present in a vast array of natural alkaloids and synthetic molecules with significant biological activities.[1][2] Derivatives of this structure have demonstrated a wide spectrum of therapeutic properties, including antitumor, neuroprotective, and potent modulatory effects on G-protein coupled receptors (GPCRs).[3][4] The conformational rigidity of the THIQ system, as compared to more flexible phenylalkylamines like amphetamine, often leads to a unique pharmacological profile, losing certain activities while gaining others.[5][6]
This application note focuses on the uncharacterized compound, 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. While direct experimental data for this specific molecule is limited, its structural similarity to other well-studied THIQs, such as 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), provides a strong rationale for its investigation as a potential molecular probe.[1][7] TDIQ is known to exhibit selective affinity for alpha(2)-adrenergic receptor subtypes, suggesting that this compound may also interact with monoamine receptors.[1][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the potential of this compound as a molecular probe. We will provide a logical workflow, from initial target screening to functional characterization and preliminary safety assessment, grounded in the established pharmacology of its structural analogs.
Hypothesized Biological Targets and Rationale
Based on the pharmacology of structurally related THIQ derivatives, we hypothesize that this compound is likely to interact with one or more of the following receptor families:
-
Adrenergic Receptors: The close structural analog, TDIQ, is a known ligand for α2-adrenergic receptors, where it is suggested to act as an agonist or partial agonist.[1][7] The catechol-like diol moiety in our compound of interest may confer affinity for these receptors.
-
Dopamine Receptors: Various THIQ derivatives have been shown to possess high affinity for dopamine D2 and D3 receptors.[2][8] The tetrahydroisoquinoline core is a recognized pharmacophore for dopamine receptor ligands.
-
Serotonin Receptors: While conformational restriction of phenethylamines into a THIQ structure often reduces affinity for 5-HT2A receptors, interactions with other serotonin receptor subtypes, such as 5-HT1A and 5-HT7, have been observed for some derivatives.[9][10]
The initial characterization of this compound should, therefore, focus on its binding affinity and functional activity at these key monoamine GPCRs.
Experimental Workflow for Characterization
A systematic approach is crucial to defining the utility of a novel compound as a molecular probe. The following workflow provides a roadmap for the comprehensive characterization of this compound.
Comparative Pharmacological Data of Structural Analogs
To provide a benchmark for experimental results, the following tables summarize the binding affinities of key THIQ derivatives at various monoamine receptors. This data will be crucial for contextualizing the affinity and selectivity of this compound.
Table 1: Binding Affinities (Kᵢ) of THIQ Analogs at Dopamine Receptors
| Compound/Analog | Receptor Subtype | Kᵢ (nM) | Reference |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5s) | D₃ | 1.2 | [2] |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5t) | D₃ | 3.4 | [2] |
| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative (6a) | D₃ | 2.0 | [2] |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (4a) | D₃ | 2.7 | [4] |
| Tetrahydroisoquinoline derivative (31) | D₃ | 8.4 (pKi) | [8] |
Table 2: Binding Affinities (Kᵢ) of THIQ Analogs at Adrenergic and Serotonin Receptors
| Compound/Analog | Receptor Subtype | Kᵢ (nM) | Reference |
| TDIQ | α₂-Adrenergic | Selective Affinity | [1][7] |
| DOM-CR (cyclized phenethylamine) | 5-HT₂ₐ | 2,150 | [9] |
| 4-tetrahydropyridine derivative 17 (DR-4004) | 5-HT₇ | High Affinity | [10] |
Note: Data for TDIQ is often reported as "selective affinity" without specific Kᵢ values in the provided literature. DOM-CR is included as an example of how conformational restraint into a THIQ-like structure can dramatically alter receptor affinity.
Detailed Experimental Protocols
The following protocols provide a starting point for the experimental characterization of this compound.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of the test compound for a target receptor by measuring its ability to displace a specific high-affinity radioligand.[11][12]
1.1. Materials:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., α₂ₐ-adrenergic, D₂, or D₃ receptors) or from tissue homogenates.[13][14]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: A suitable radioligand for the target receptor at a concentration close to its Kₑ (e.g., [³H]-Rauwolscine for α₂ receptors, [³H]-Spiperone for D₂/D₃ receptors).[11][15]
-
Test Compound: this compound, serially diluted in assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor (e.g., phentolamine for α₂ receptors).[11]
-
96-well microplates, glass fiber filters, filtration apparatus, and a scintillation counter.
1.2. Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + serial dilutions of the test compound).
-
Reagent Addition:
-
To each well, add 50 µL of the appropriate solution (buffer, non-specific control, or test compound dilution).
-
Add 50 µL of the radioligand solution to all wells.
-
Initiate the binding reaction by adding 150 µL of the membrane preparation to each well.[14]
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[14]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[14]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
1.3. Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding counts from the total and competitive binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Functional cAMP Assay for Gs and Gi Coupled Receptors
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.[16][17] It can determine whether the compound acts as an agonist (stimulates or inhibits cAMP production) or an antagonist (blocks the effect of a known agonist).
2.1. Materials:
-
Cell Line: A cell line expressing the target receptor (e.g., CHO or HEK293 cells).
-
cAMP Assay Kit: A commercially available kit based on technologies like HTRF, AlphaScreen, or GloSensor.[18][19][20]
-
Stimulation Buffer: As recommended by the kit manufacturer, often HBSS-based with a phosphodiesterase inhibitor like IBMX.
-
Forskolin: To stimulate adenylyl cyclase for studying Gᵢ-coupled receptors.[16]
-
Reference Agonist: A known agonist for the target receptor.
-
Test Compound: this compound.
2.2. Procedure (Agonist Mode):
-
Cell Plating: Seed cells in a 384-well plate and grow to the optimal confluency.
-
Compound Addition: Add serial dilutions of the test compound or reference agonist to the cells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Detection: Add the cAMP detection reagents (e.g., lysis buffer followed by HTRF or AlphaScreen reagents) according to the manufacturer's protocol.[17]
-
Reading: Read the plate on a compatible plate reader.
2.3. Procedure (Antagonist Mode):
-
Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound.
-
Agonist Challenge: Add a fixed concentration of the reference agonist (typically at its EC₈₀).
-
Incubation, Detection, and Reading: Proceed as in the agonist mode protocol.
2.4. Data Analysis:
-
Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.[18]
-
Agonist Mode: Plot cAMP concentration against the log of the test compound concentration to determine the EC₅₀ (for Gₛ) or IC₅₀ (for Gᵢ) and the maximum effect (Eₘₐₓ).
-
Antagonist Mode: Plot the response against the log of the test compound concentration to determine the IC₅₀, from which the antagonist dissociation constant (Kₑ) can be calculated.
Protocol 3: In Vitro Neurotoxicity Assay
A preliminary assessment of neurotoxicity is essential to evaluate the potential of a compound to cause adverse effects, which would limit its utility as a molecular probe in living systems.[3] This can be achieved using cultured neuronal models and high-content imaging.[21][22]
3.1. Materials:
-
Cell Culture Model: iPSC-derived neurons, primary neuronal cultures, or a suitable neuronal cell line. 3D neurosphere or organoid models can provide more physiologically relevant data.[22]
-
Culture Medium and Supplements.
-
Test Compound: this compound at various concentrations.
-
Positive Control: A known neurotoxin (e.g., rotenone or MPP+).
-
Fluorescent Dyes:
-
Nuclear stain (e.g., Hoechst 33342) for cell counting.
-
Cell viability stain (e.g., Calcein AM).
-
Cytotoxicity stain (e.g., Propidium Iodide or a fixable dead cell probe).[21]
-
-
High-Content Imaging System.
3.2. Procedure:
-
Cell Culture: Culture the neuronal model in 96- or 384-well imaging plates. For 3D models, allow microtissues to form.[22]
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound, positive control, and vehicle control for a relevant time period (e.g., 24, 48, or 72 hours).
-
Staining: At the end of the incubation, wash the cells and stain with the panel of fluorescent dyes according to the manufacturers' protocols.
-
Imaging: Acquire images using an automated high-content imaging system, capturing multiple fields per well.
-
Image Analysis: Use image analysis software to quantify various parameters, such as:
-
Total cell number (from nuclear stain).
-
Number of viable cells (from viability stain).
-
Number of dead cells (from cytotoxicity stain).
-
Neurite outgrowth and network complexity (optional, advanced analysis).
-
3.3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the test compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).
-
A high CC₅₀ value relative to the compound's binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) suggests a favorable therapeutic or experimental window.
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold remains a fertile ground for the discovery of novel pharmacological tools. While this compound is currently uncharacterized, its structural relationship to known monoamine receptor ligands, particularly the α₂-adrenergic agonist TDIQ, provides a compelling case for its investigation. The systematic workflow and detailed protocols outlined in this application note offer a robust framework for elucidating its binding profile, functional activity, and preliminary safety.
Successful characterization of this compound could yield a valuable new molecular probe for studying adrenergic, dopaminergic, or serotonergic systems. Future work could involve expanding the screening to a wider range of GPCRs, investigating its effects in more complex in vitro models like brain slices, and ultimately, its potential application in in vivo studies.
References
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Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed. Available at: [Link]
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National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Environmental Neurotoxicology. National Academies Press (US). Available at: [Link]
-
Glennon, R. A., et al. (1999). Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. PubMed. Available at: [Link]
-
Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed. Available at: [Link]
-
Al-Badri, K. S., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC. Available at: [Link]
-
Yuan, H., et al. (2016). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PMC. Available at: [Link]
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
- BenchChem. (2025).
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Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. PubMed. Available at: [Link]
-
Visikol. (2023). Neurotoxicity Assay. Visikol. Available at: [Link]
- Millan, M. J., et al. (2010). The tetrahydroisoquinoline derivative SB269,652 is an allosteric antagonist at dopamine D3 and D2 receptors. Mendeley.
-
Wikipedia. (n.d.). DOM-CR. Retrieved from [Link]
-
Johnson, J. F., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. Available at: [Link]
-
Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. Available at: [Link]
-
Daniele, S., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. Available at: [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell. Revvity.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
-
Teitler, M., et al. (1990). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. PubMed. Available at: [Link]
- Angelina, E., et al. (2015). Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor. Semantic Scholar.
-
Cyprotex. (n.d.). 3D Neurotoxicity Assay. Evotec. Available at: [Link]
-
Liu, H., et al. (2020). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Axion BioSystems. Available at: [Link]
-
Atterwill, C. K., & Walum, E. (1989). In vitro techniques for the assessment of neurotoxicity. PMC. Available at: [Link]
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology.
- ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms.
- PDSP. (n.d.). Assay Protocol Book. PDSP.
-
Neubig, R. R., et al. (1988). Mechanism of agonist and antagonist binding to alpha 2 adrenergic receptors: evidence for a precoupled receptor-guanine nucleotide protein complex. PubMed. Available at: [Link]
- Al-Badri, K. S., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif.
-
Bakhite, E. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. Available at: [Link]
-
Piascik, M. T., et al. (1995). Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. PubMed. Available at: [Link]
-
Qu, L., et al. (2022). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI. Available at: [Link]
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Application Note: High-Throughput Screening with 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Abstract
This guide provides a comprehensive framework for utilizing 5,6,7,8-Tetrahydroisoquinoline-1,3-diol in high-throughput screening (HTS) campaigns. While this specific molecule is a novel scaffold with limited published biological data, the tetrahydroisoquinoline (THIQ) core is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] This document outlines the scientific rationale for screening this compound class, proposes potential therapeutic targets, and provides detailed, field-proven protocols for assay development, primary screening, and hit validation. The methodologies described are grounded in established HTS principles to ensure robust and reproducible results for researchers in drug discovery and chemical biology.
Scientific Background & Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core component of numerous natural products and clinically approved drugs, demonstrating a vast array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[3][4][5] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to achieve specific interactions with biological targets.[2] Derivatives of the THIQ scaffold have been successfully developed as inhibitors of enzymes and modulators of receptors.[1][4]
The subject of this note, this compound, presents a unique variation on this privileged scaffold. The diol functionality introduces hydrogen bond donor and acceptor sites, which can be critical for molecular recognition at a target's active site. Based on structural similarities to other biologically active THIQs, we hypothesize that this compound may exhibit activity against several target classes, including:
-
Protein Kinases: Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding pocket. The THIQ framework can serve as a foundation for developing such inhibitors.
-
G-Protein Coupled Receptors (GPCRs): Structurally related THIQ analogs have shown affinity for adrenergic and dopaminergic receptors.[6][7][8]
-
Protein-Protein Interactions (PPIs): The rigid scaffold can be used to mimic key secondary structures (e.g., beta-turns) involved in PPIs, making it a valuable starting point for developing PPI inhibitors.
Given this potential, a systematic screening of this compound and its analogs against diverse target classes is a scientifically sound strategy for novel hit discovery.
Proposed High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process that begins with robust assay development and progresses through primary screening, hit confirmation, and detailed characterization.[9][10]
Caption: General workflow for a high-throughput screening campaign.
Application Protocol 1: Screening for Kinase Inhibitors
This protocol describes a Fluorescence Polarization (FP) assay, a robust, homogeneous method ideal for HTS to identify inhibitors of a specific protein kinase.[11][12][13][14]
Principle of the FP Kinase Assay
The assay measures the binding of a fluorescently labeled peptide (tracer) to a phosphospecific antibody. When the kinase is active, it phosphorylates a substrate peptide. This phosphorylated product competes with the fluorescent tracer for antibody binding, causing a decrease in the FP signal. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a high FP signal.
Materials & Reagents
| Reagent | Supplier | Purpose |
| Kinase of Interest (e.g., RIPK1) | Commercial | Target enzyme |
| Kinase Substrate Peptide | Custom Synthesis | Substrate for the kinase reaction |
| Fluorescent Tracer Peptide | Custom Synthesis | Competitor for antibody binding |
| Phosphospecific Antibody | Commercial | Binds phosphorylated substrate/tracer |
| ATP | Sigma-Aldrich | Co-factor for kinase reaction |
| This compound | Supplier | Test Compound |
| Staurosporine | Sigma-Aldrich | Positive Control (Pan-kinase inhibitor) |
| DMSO | Sigma-Aldrich | Negative Control / Compound Solvent |
| Assay Buffer (e.g., HEPES, MgCl2, DTT) | In-house | Reaction buffer |
| 384-well black, low-volume plates | Greiner Bio-One | Assay plates |
Step-by-Step HTS Protocol
Scientist's Note: All liquid handling steps should be performed using automated liquid handlers to ensure precision and consistency. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Compound Plating:
-
Using an acoustic dispenser (e.g., Echo), transfer 50 nL of test compounds, positive control (Staurosporine), and negative control (DMSO) to a 384-well assay plate.
-
This results in a final screening concentration of 10 µM for a 5 µL final assay volume.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of 2X Kinase/Substrate solution (containing the kinase and its peptide substrate in assay buffer) to all wells.
-
Rationale: This step initiates the enzymatic reaction in the presence of the potential inhibitor.
-
-
ATP Addition:
-
Add 2.5 µL of 2X ATP solution to all wells.
-
Gently mix the plate and incubate at room temperature for 60 minutes.
-
Rationale: ATP is the phosphate donor and is required for the kinase reaction. Incubation allows for sufficient product formation.
-
-
Detection Reagent Addition:
-
Add 5 µL of Detection Mix (containing the phosphospecific antibody and fluorescent tracer in stop buffer with EDTA) to all wells.
-
Rationale: EDTA chelates Mg2+ and stops the kinase reaction, ensuring the signal is stable at the time of reading.
-
Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding equilibrium to be reached.
-
-
Data Acquisition:
-
Read the plate on an FP-capable plate reader (e.g., PHERAstar FSX) with appropriate excitation and emission filters.
-
Data Analysis & Quality Control
-
Normalization: Raw FP values are normalized to the in-plate controls:
-
% Inhibition = 100 * (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)
-
-
Quality Control (QC): The robustness of the assay is determined by the Z'-factor.[9]
-
Z' = 1 - (3*(SD_pos + SD_neg)) / |Avg_pos - Avg_neg|
-
A Z'-factor > 0.5 is considered excellent for HTS.[9]
-
Application Protocol 2: Screening for PPI Inhibitors
This protocol utilizes AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology, a highly sensitive bead-based assay for detecting protein-protein interactions.[15][16][17][18][19]
Principle of the AlphaScreen Assay
Two interacting proteins are tagged with different epitopes (e.g., GST and His6). One protein is captured on a "Donor" bead (via an anti-GST antibody), and the other on an "Acceptor" bead (via a Ni-NTA coating). When the proteins interact, the beads are brought into close proximity (~200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor of the PPI will prevent this proximity, resulting in a loss of signal.
Caption: Principle of the AlphaScreen PPI assay.
Step-by-Step HTS Protocol
-
Compound Plating: As described in Protocol 1, add 50 nL of compounds and controls to a 384-well ProxiPlate.
-
Reagent Addition 1:
-
Add 2.5 µL of 2X GST-tagged Protein A to all wells.
-
Add 2.5 µL of 2X His-tagged Protein B to all wells.
-
Exception: For the negative control, add buffer instead of one of the proteins.
-
Incubate for 15 minutes at room temperature.
-
-
Reagent Addition 2 (Beads):
-
Add 5 µL of 2X AlphaScreen Bead mix (containing anti-GST Donor beads and Ni-NTA Acceptor beads) to all wells.
-
Scientist's Note: This step should be performed under subdued lighting conditions as the beads are light-sensitive.
-
Seal the plate and incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable reader (e.g., EnVision).
-
Hit Confirmation and Triage
Hits identified from the primary screen require rigorous validation to eliminate false positives and prioritize the most promising compounds.[20][21]
Caption: Workflow for hit confirmation and characterization.
-
Re-testing: Hits are cherry-picked and re-tested in the primary assay to confirm activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Activity should be confirmed in a secondary, label-free assay (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to ensure the observed effect is not an artifact of the primary assay technology.[21]
-
Structure-Activity Relationship (SAR): Procure or synthesize analogs of the confirmed hits to build an initial understanding of the SAR.[9] This helps to confirm that the activity is tied to the chemical scaffold.
-
Counterscreens: Screen hits against assays designed to identify common false positives, such as compound aggregation or interference with the detection method (e.g., autofluorescence).[21]
Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for drug discovery. By leveraging established, robust HTS technologies such as Fluorescence Polarization and AlphaScreen, researchers can efficiently screen this compound against diverse biological targets. The detailed protocols and validation strategies outlined in this application note provide a clear and scientifically rigorous path from initial assay development to the identification and confirmation of novel, high-quality hits.
References
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]
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Full article: 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Taylor & Francis Online. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. [Link]
-
The Role of Tetrahydroisoquinolines in Modern Drug Discovery. TBD. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature Experiments. [Link]
-
AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. University of Wuerzburg. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. [Link]
-
The use of AlphaScreen technology in HTS: Current status. ResearchGate. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
-
TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. ResearchGate. [Link]
-
Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC - NIH. [Link]
-
Design and implementation of high-throughput screening assays. PubMed. [Link]
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High-throughput screening (HTS). BMG LABTECH. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. PMC - NIH. [Link]
-
Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. [Link]
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(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Application Notes and Protocols for the Characterization of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol and Related Analogs in Dopamine Receptor Research
Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Motif for Dopamine Receptor Ligands
The 5,6,7,8-tetrahydroisoquinoline (THIQ) core is a foundational structure in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic molecules. Its rigidified phenethylamine backbone makes it an ideal scaffold for designing ligands that target G-protein coupled receptors (GPCRs), particularly dopamine receptors. The precise arrangement of substituents on the THIQ ring system dictates the affinity and selectivity for the five dopamine receptor subtypes (D1-D5), which are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[1][2] D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o to inhibit it.[2]
While extensive research has been conducted on 1,2,3,4-THIQ derivatives, the pharmacological profile of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol at dopamine receptors is not extensively documented in publicly available literature. However, studies on analogous structures provide a strong rationale for its investigation. For instance, 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated high affinity for the D3 receptor.[1][3] This underscores the critical role of the catechol-like diol moiety in receptor recognition.
This guide provides a comprehensive framework for researchers to systematically characterize the pharmacological properties of novel THIQ derivatives, such as this compound, at dopamine receptors. The following protocols are designed to be self-validating and are grounded in established methodologies, providing a clear path from initial binding assessment to functional characterization of signaling pathways.
Part 1: Initial Screening - Determining Binding Affinity at Dopamine Receptors
The first step in characterizing a novel compound is to determine if it physically interacts with the target receptors and to quantify the strength of this interaction (affinity). This is typically achieved through competitive radioligand binding assays.
Principle of Competitive Radioligand Binding Assays
This technique measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity and selectivity for a specific dopamine receptor subtype. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a dissociation constant (Ki), which represents the affinity of the compound for the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding for D2-like Receptors
This protocol is adapted for D2-like receptors using [³H]spiperone, a common radioligand. Similar principles apply to D1-like receptors, often using [³H]SCH23390.
-
Preparation of Materials:
-
Cell Membranes: Use commercially available membrane preparations from cells stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3, or D4) or prepare them in-house from transfected cell lines (e.g., HEK293, CHO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity antagonist, such as haloperidol or eticlopride.[4]
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, cell membranes (typically 10-50 µg protein per well), a fixed concentration of [³H]Spiperone (usually at or near its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filtermat and measure the trapped radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Typical Value |
| IC50 | Concentration of competitor that inhibits 50% of specific radioligand binding. | Dependent on compound |
| Ki | Dissociation constant of the competitor, indicating its affinity for the receptor. | Dependent on compound |
| Radioligand | Labeled molecule with known affinity. | e.g., [³H]Spiperone for D2 |
| Kd | Dissociation constant of the radioligand. | e.g., ~0.1-0.5 nM for [³H]Spiperone |
Part 2: Functional Characterization - Elucidating the Mode of Action
Once binding is confirmed, the next crucial step is to determine the functional effect of the compound. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have a more complex signaling profile (e.g., partial agonist, biased agonist)?
Signaling Pathways of Dopamine Receptors
Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.
Protocol 1: cAMP Accumulation Assay for D1-like Receptor Agonism
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the primary second messenger for D1-like receptors.[5][6][7]
-
Cell Culture: Use cells stably expressing the D1 or D5 receptor and a cAMP biosensor (e.g., GloSensor™ or a FRET-based sensor).[8][9]
-
Assay Procedure:
-
Plate the cells in a white, opaque 96-well plate.
-
Incubate the cells with the test compound at various concentrations. Include a known D1 agonist (e.g., SKF-81297 or dopamine) as a positive control.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[6]
-
-
Signal Detection:
-
Add the detection reagent for the cAMP biosensor (e.g., luciferin for GloSensor™).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal against the log concentration of the test compound.
-
Determine the EC50 (effective concentration 50%) and the maximum effect (Emax) relative to the positive control. An antagonist would show no stimulation on its own but would inhibit the response to a known agonist.
-
Protocol 2: β-Arrestin Recruitment Assay for D2-like Receptors
In addition to G-protein signaling, D2-like receptors can signal through β-arrestin pathways, which are involved in receptor desensitization and G-protein-independent signaling.[10][11][12] Assays that measure β-arrestin recruitment are crucial for identifying "biased agonists" that preferentially activate one pathway over another.
-
Principle: This assay often uses enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[11][13] In EFC-based assays (e.g., PathHunter®), the D2 receptor is tagged with one fragment of an enzyme, and β-arrestin is tagged with the complementary fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[12]
-
Assay Procedure:
-
Use cells co-expressing the tagged D2 receptor and β-arrestin.
-
Add the test compound at various concentrations. A known D2 agonist like quinpirole serves as a positive control.[13]
-
Incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the substrate for the complemented enzyme.
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
Calculate EC50 and Emax values as described for the cAMP assay. By comparing the potency and efficacy of a compound in a G-protein-dependent assay (like cAMP inhibition) and a β-arrestin recruitment assay, one can determine if the compound exhibits signaling bias.
-
Part 3: Data Interpretation and Advanced Characterization
Summarizing Pharmacological Data
A clear, tabular summary of the data is essential for comparing the properties of a new compound to reference ligands.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | EC50 (nM) | Emax (%) |
| 5,6,7,8-THIQ-1,3-diol | D1 | Experimental Value | e.g., Agonist | Experimental Value | Experimental Value |
| D2 | Experimental Value | e.g., Antagonist | Experimental Value | Experimental Value | |
| D3 | Experimental Value | e.g., Partial Agonist | Experimental Value | Experimental Value | |
| Dopamine (Reference) | D1 | ~100-500 | Full Agonist | ~100-1000 | 100 |
| D2 | ~10-100 | Full Agonist | ~10-50 | 100 | |
| D3 | ~1-20 | Full Agonist | ~1-20 | 100 | |
| Haloperidol (Reference) | D2 | ~0.3-1 | Antagonist | N/A | N/A |
Note: Reference values are approximate and can vary based on assay conditions.
Causality and Experimental Choices
-
Why use both binding and functional assays? Binding assays confirm physical interaction but do not reveal the functional consequence. A compound can bind with high affinity but be an antagonist (no effect on its own) or an agonist (activates the receptor).
-
Why measure both G-protein and β-arrestin pathways? The discovery of functional selectivity, or "biased agonism," has revolutionized pharmacology. A biased agonist might activate the G-protein pathway (potentially leading to therapeutic effects) while avoiding the β-arrestin pathway (which might be associated with side effects), or vice-versa.[12][13] This has significant implications for drug development.
-
Choice of Radioligand: The choice of radioligand is critical. For antagonist competitors, using a radiolabeled antagonist is standard. For agonist competitors, the binding results can be complex due to the receptor existing in high- and low-affinity states depending on G-protein coupling.[2] Assays are often performed in conditions that favor one state to simplify interpretation.
Conclusion
The tetrahydroisoquinoline scaffold remains a highly valuable starting point for the design of novel dopamine receptor ligands. While this compound itself is an under-characterized molecule, the protocols and principles outlined in this guide provide a robust framework for its systematic evaluation. By progressing from initial binding studies to detailed functional assays for both G-protein and β-arrestin pathways, researchers can build a comprehensive pharmacological profile. This systematic approach is essential for uncovering the therapeutic potential of new chemical entities and for advancing our understanding of dopamine receptor signaling in health and disease.
References
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A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D 2 -Like Receptors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
D1 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved January 19, 2026, from [Link]
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D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 19, 2026, from [Link]
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A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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D1 Human Dopamine GPCR Cell Based Antagonist cAMP LeadHunter Assay - TW. (n.d.). Eurofins DiscoverX. Retrieved January 19, 2026, from [Link]
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Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. (n.d.). PNAS. Retrieved January 19, 2026, from [Link]
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cAMP NOMAD D1 Dopamine Receptor Cell Line. (n.d.). Innoprot. Retrieved January 19, 2026, from [Link]
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Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 19, 2026, from [Link]
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Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). PubMed. Retrieved January 19, 2026, from [Link]
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New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved January 19, 2026, from [Link]
-
Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. (2023). Frontiers in Pharmacology. Retrieved January 19, 2026, from [Link]
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Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved January 19, 2026, from [Link]
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TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. (2007). PubMed. Retrieved January 19, 2026, from [Link]
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Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved January 19, 2026, from [Link]
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New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). PubMed. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor. (2017). PubMed. Retrieved January 19, 2026, from [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and functional evaluation of tetrahydroisoquinoline and polysubstituted benzylamine derivatives as sigma-2 receptor-targeted small-molecule probes. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT 7 Receptor Inverse Agonists. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
5,6,7,8-tetrahydroisoquinoline 22 and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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The tetrahydroisoquinoline derivative SB269,652 is an allosteric antagonist at dopamine D3 and D2 receptors. (n.d.). Mendeley. Retrieved January 19, 2026, from [Link]
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Pharmacology. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this valuable heterocyclic scaffold. The unique 1,3-diol substitution pattern on the tetrahydroisoquinoline core presents distinct challenges, from starting material selection to final product stability.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: The synthesis of a tetrahydroisoquinoline (THIQ) core is most commonly achieved via intramolecular cyclization reactions.[1][2] For the specific 1,3-diol substitution pattern, the most theoretically sound and widely applicable methods are the Pictet-Spengler and Bischler-Napieralski reactions.[3]
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Pictet-Spengler Reaction: This is often the most direct route, involving the condensation of a β-phenylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[3][4] The presence of two hydroxyl groups on the aromatic ring of the phenylethylamine precursor strongly activates it, which can facilitate the cyclization under mild conditions.[5]
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Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline, which must then be reduced to the desired tetrahydroisoquinoline.[6][7][8] While effective, the harsh acidic conditions can be problematic for the sensitive diol functionality, potentially requiring the use of protecting groups.[9]
Q2: How do the 1,3-diol substituents affect the synthesis?
A2: The two hydroxyl groups have a profound electronic and chemical impact:
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Ring Activation: As strong electron-donating groups, they highly activate the aromatic ring, making the electrophilic aromatic substitution step of the cyclization (e.g., in the Pictet-Spengler reaction) more facile. This can allow for milder reaction conditions compared to syntheses with less-activated rings.[5]
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Oxidation Sensitivity: Phenolic systems, especially dihydroxy compounds, are susceptible to oxidation, which can lead to colored impurities or decomposition of the final product. This necessitates careful handling under inert atmospheres and consideration of antioxidants during workup and storage.
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Reagent Incompatibility: The acidic protons of the hydroxyl groups can interfere with certain reagents, such as strong bases or organometallics, if these were to be used in subsequent functionalization steps. This often necessitates the use of protecting groups.
Q3: Is this compound stable? What are the storage recommendations?
A3: Based on the chemical structure, this compound is expected to be sensitive to both air and light. The diol functionality can be prone to oxidation, potentially forming quinone-like species, which are often highly colored. For long-term stability, the compound should be stored as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures (-20°C is recommended).
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Scenario 1: Low Yield in Pictet-Spengler Cyclization
Q: I am attempting a Pictet-Spengler reaction with a 3,5-dihydroxyphenylethylamine derivative and formaldehyde, but my yields are consistently below 30%. What are the likely causes and how can I improve the outcome?
A: Low yields in a Pictet-Spengler reaction, even with a highly activated ring, can stem from several factors. The logical flow for troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for a low-yield Pictet-Spengler reaction.
Detailed Causes & Solutions:
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Inefficient Iminium Ion Formation: The reaction hinges on the formation of an electrophilic iminium ion intermediate.[3][10]
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Cause: If using aqueous formaldehyde, polymerization can compete with imine formation. The pH might not be optimal for the initial condensation.
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Solution: Monitor the reaction by TLC or LC-MS at an early time point to confirm the disappearance of the starting amine and the formation of the intermediate. Consider using paraformaldehyde and heating to depolymerize it in situ. Adjusting the initial pH can dramatically affect the rate of imine formation.
-
-
Suboptimal Reaction Conditions (Acid Catalyst, Temperature):
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Cause: While the diol activates the ring, the reaction still requires an acid catalyst to promote iminium ion formation and cyclization. The choice and concentration of the acid are critical. The reaction may be too slow at room temperature or decompose at elevated temperatures.
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Solution: A screen of acid catalysts is recommended. Start with common protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). If yields remain low, stronger Lewis acids, which are sometimes used for less reactive substrates, could be explored cautiously.[11] Systematically vary the temperature (e.g., 0°C, RT, 40°C) and monitor the reaction progress to find the optimal balance between reaction rate and product stability.
-
-
Starting Material Degradation:
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Cause: The dihydroxy-substituted phenylethylamine precursor can be susceptible to oxidation, especially if it is not handled under an inert atmosphere. Impurities in the starting material can interfere with the reaction.
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Solution: Ensure the starting amine is pure. If it has been stored for a long time or appears discolored, repurify it by column chromatography or recrystallization. Run the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.
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Scenario 2: Product Purification and Stability Issues
Q: My reaction appears to work well by LC-MS, but I am struggling to isolate a pure product. The material darkens upon standing on the silica gel column and decomposes in the vial after a few days. How can I address this?
A: This is a classic problem when working with electron-rich, phenolic compounds like this compound. The issue is twofold: instability on silica gel and oxidative decomposition.
Detailed Causes & Solutions:
| Problem | Underlying Cause | Recommended Solution |
| Product Darkens on Column | The slightly acidic nature of standard silica gel can promote decomposition or oxidation of the sensitive diol product. The large surface area of the silica also increases exposure to atmospheric oxygen. | 1. Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia to neutralize acidic sites. 2. Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification. 3. Work Quickly: Do not let the product sit on the column for extended periods. Use flash chromatography with slightly higher pressure to expedite the process. |
| Decomposition After Isolation | The 1,3-diol moiety is prone to air oxidation, leading to the formation of colored, complex byproducts. This is often accelerated by trace metal impurities or exposure to light. | 1. Inert Atmosphere Handling: Perform the final concentration and storage under an inert atmosphere (N₂ or Ar). 2. Solvent Choice: Evaporate solvents at the lowest practical temperature. Ensure solvents are peroxide-free. 3. Salt Formation: For long-term storage, consider converting the basic nitrogen of the tetrahydroisoquinoline to a stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt, which is often more crystalline and less prone to air oxidation. |
Representative Experimental Protocol: Pictet-Spengler Synthesis
This protocol is a representative starting point and may require optimization for specific substrates and scales.
Step 1: Synthesis of 1,3-Dihydroxy-5,6,7,8-tetrahydroisoquinoline
Caption: General experimental workflow for Pictet-Spengler synthesis.
Materials:
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3,5-Dihydroxyphenylethylamine (1.0 eq)
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Paraformaldehyde (1.2 eq)
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Trifluoroacetic acid (TFA, 0.2 eq)
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Acetonitrile (CH₃CN) and Water
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Saturated sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel (pre-treated with 1% triethylamine in eluent)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dihydroxyphenylethylamine (1.0 eq) and paraformaldehyde (1.2 eq).
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Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
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Solvent Addition: Add a solvent mixture, such as 5:1 acetonitrile/water, to dissolve the starting materials.
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Catalyst Addition: Add trifluoroacetic acid (0.2 eq) dropwise to the stirring solution.
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Heating and Monitoring: Heat the reaction mixture to a gentle reflux (or a lower temperature like 40-50°C for initial attempts) and monitor its progress by TLC or LC-MS until the starting amine is consumed.
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Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral or slightly basic (pH ~8).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
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Purification: Purify the crude residue by flash column chromatography using a pre-treated silica gel column. Elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
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Storage: Store the purified, solvent-free product under an inert atmosphere at -20°C.
References
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Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available from: [Link]
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Xing, S., Wang, C., et al. (2022). Construction of 4-spiroannulated tetrahydroisoquinoline skeletons via a sequential ring opening of aziridines and Pictet–Spengler reaction. New Journal of Chemistry, 46(5), 2156-2160. Available from: [Link]
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Grokipedia. (n.d.). Bischler–Napieralski reaction. Available from: [Link]
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D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. Available from: [Link]
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Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Available from: [Link]
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Sun, Q., & Kyle, D. J. (2002). Solid-Phase and Solution-Phase Parallel Synthesis of Tetrahydro-isoquinolines via Pictet-Spengler Reaction. Combinatorial Chemistry & High Throughput Screening, 5(1), 75-81. Available from: [Link]
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Lederkremer, R. M., & Gallo-Rodriguez, C. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically active tetrahydroisoquinolines and tetrahydro-β-carbolines. Arkivoc, 2005(12), 98-153. Available from: [Link]
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Li, J. J. (2009). Pictet–Spengler tetrahydroisoquinoline synthesis. ResearchGate. Available from: [Link]
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Jha, A., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry Letters, 8(19), 4796-4802. Available from: [Link]
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Sharma, P., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available from: [Link]
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Ngamnithiporn, A., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available from: [Link]
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International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
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Ngamnithiporn, A., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]
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Heravi, M. M., et al. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. Available from: [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. Available from: [Link]
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Ganesan, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Indian Chemical Society, 98(4), 100015. Available from: [Link]
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PubChem. (n.d.). This compound. Available from: [Link]
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Overcoming solubility issues of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Welcome to the technical support center for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound. We provide troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues in your experiments, grounded in established pharmaceutical science principles.
Introduction: Understanding the Challenge
This compound possesses a chemical structure that presents inherent solubility challenges. Its key features include:
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Two Phenolic Hydroxyl Groups: These groups are weakly acidic and can be deprotonated at higher pH values.
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A Tertiary Amine: This nitrogen atom is basic and can be protonated at lower pH values.
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A Fused Ring System: This contributes to the molecule's rigidity and potential for strong crystal lattice energy, which can hinder dissolution.
This amphoteric nature means its aqueous solubility is highly dependent on pH, typically exhibiting a "U-shaped" solubility curve with minimum solubility at its isoelectric point. Many new chemical entities exhibit poor water solubility, with some estimates suggesting this affects up to 90% of drug candidates in the development pipeline.[1][2] This guide will walk you through systematic approaches to characterize and overcome these solubility limitations.
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What's happening?
Answer: This is a common observation for molecules with both acidic and basic functional groups. At neutral pH, the compound likely exists predominantly in its zwitterionic or neutral form, which often has the lowest aqueous solubility due to strong intermolecular interactions and high crystal lattice energy. The solubility of such ionizable compounds is highly dependent on the pH of the solution.[3][4] To achieve dissolution, you must shift the pH away from this point of minimum solubility.
Q2: What is the first and most critical step to improve the solubility of this compound?
Answer: The first and most direct approach is to exploit the compound's ionizable nature by adjusting the pH of your solvent system.[5]
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Acidic Conditions (e.g., pH 2-4): At a pH significantly below the pKa of the tertiary amine, the nitrogen will become protonated (cationic form). This charge dramatically increases the molecule's interaction with water, thereby increasing solubility.
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Alkaline Conditions (e.g., pH 9-11): At a pH significantly above the pKa of the phenolic hydroxyl groups, one or both of these groups will become deprotonated (anionic form). This charge will also enhance aqueous solubility.
The goal is to generate a pH-solubility profile to identify the pH ranges that provide the required concentration for your experiment.[6]
Q3: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What should I try next?
Answer: If pH adjustment alone is not enough, the next step is to introduce a water-miscible organic co-solvent. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic drug and the solvent, enhancing solubility.[7][8]
Commonly Used Co-solvents in Research:
| Co-solvent | Typical Starting Concentration | Notes & Considerations |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many biological systems. Can cause protein precipitation at high concentrations. |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | A very strong solvent, but can have cytotoxic effects. Keep final concentration as low as possible, typically <0.5% in cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% (v/v) | A non-volatile, low-toxicity polymer commonly used in formulations. Can be viscous.[9] |
| Propylene Glycol (PG) | 10-40% (v/v) | Another common, low-toxicity co-solvent. |
Causality: The combination of pH adjustment and a co-solvent system is often synergistic. The pH adjustment ensures the compound is in its more soluble ionized form, while the co-solvent helps to solvate the more hydrophobic regions of the molecule.
Workflow 1: Initial Solubility Troubleshooting
The following diagram outlines the initial, systematic approach to solubilizing this compound.
Protocol 1: Generating a pH-Solubility Profile
This protocol provides a reliable method for determining the solubility of this compound across a range of pH values.
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Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11.
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Sample Addition: Add an excess amount of the solid compound to a known volume (e.g., 1-3 mL) of each buffer in separate glass vials.[6] The solid should be clearly visible at the bottom.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A shaker or rotator is ideal.
-
Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
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Sampling & Dilution: Carefully remove an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your sample). Dilute the filtrate with a suitable mobile phase for analysis.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
pH Measurement: Crucially, measure the final pH of the saturated solution in each vial, as it may differ slightly from the starting buffer pH.[6]
-
Plotting: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the final measured pH.
Advanced Solubilization Strategies
If the initial troubleshooting steps do not yield the desired concentration, more advanced formulation strategies may be required, especially for in-vivo studies or high-concentration dosing solutions.
Q4: What advanced options are available if co-solvents and pH adjustment are insufficient?
Answer: For significant solubility challenges, several advanced formulation technologies can be employed. The most common are:
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that has significantly higher aqueous solubility.[10][11][12] Methylated and hydroxypropylated derivatives of β-cyclodextrin are often used due to their own high water solubility.[13]
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Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, converting it from a stable crystalline form to a higher-energy, more soluble amorphous state.[14][15][16] Common methods to create ASDs include hot-melt extrusion (HME) and spray drying.[17][18][19]
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Nanosuspensions: This approach reduces the particle size of the drug down to the sub-micron (nanometer) range.[20][21] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in the dissolution rate and saturation solubility.[22]
Workflow 2: Selecting an Advanced Solubilization Strategy
The choice of an advanced technique depends on the intended application, required dose, and route of administration.
Protocol 2: Screening for Cyclodextrin Complexation
This protocol is for a phase-solubility study to determine if a cyclodextrin can effectively solubilize your compound.
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Materials: Obtain various cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HPβCD) and Sulfobutylether-β-Cyclodextrin (SBEβCD).
-
Stock Solutions: Prepare a series of aqueous solutions (in your desired buffer) with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Equilibration: Add an excess amount of this compound to each cyclodextrin solution.
-
Execution: Follow steps 3-7 from Protocol 1: Generating a pH-Solubility Profile .
-
Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and suggests this is a viable strategy.[23]
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Sundari, P. T., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. Available at: [Link]
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- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stability Studies of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. This guide is designed to provide expert advice, field-proven insights, and practical troubleshooting for your stability studies. While specific degradation pathways for this molecule are not extensively documented in public literature, this resource leverages established principles of pharmaceutical stability testing and knowledge of related tetrahydroisoquinoline compounds to empower you to design and execute robust experiments.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project with this compound. What are the primary factors I should consider for its stability in solution?
A1: When initiating stability studies for a novel compound like this compound, it is crucial to consider the environmental factors that typically influence the stability of pharmaceutical molecules.[1] These include:
-
pH: The ionization state of the molecule can change with pH, potentially leading to different degradation pathways such as hydrolysis or oxidation.[2][3] The diol and the tertiary amine functionalities in the structure are susceptible to pH-dependent changes.
-
Solvent: The choice of solvent is critical. Protic solvents (e.g., water, methanol, ethanol) may participate in degradation reactions, while aprotic solvents (e.g., DMSO, acetonitrile) might offer greater stability. It is essential to assess the compound's stability in the intended formulation or analytical vehicle.
-
Temperature: Elevated temperatures are used in accelerated stability studies to increase the rate of chemical degradation and predict the shelf-life of a product.[4][5]
-
Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.[6] Compounds with aromatic rings and heteroatoms, such as tetrahydroisoquinolines, can be susceptible to photodegradation.
-
Oxygen (Oxidative Stability): The presence of oxygen can lead to oxidative degradation, particularly for molecules with electron-rich moieties. The phenolic hydroxyl groups in your compound could be susceptible to oxidation.
Q2: What are the recommended initial steps for a forced degradation study of this compound?
A2: A forced degradation or stress testing study is a critical first step to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are detectable without excessively breaking down the main component.[9]
A typical forced degradation study involves exposing a solution of the compound to the following conditions:
| Stress Condition | Typical Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at room temperature, then elevated temperature (e.g., 60°C) if no degradation is observed. | To assess susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH at room temperature, then elevated temperature (e.g., 60°C) if no degradation is observed. | To evaluate susceptibility to base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ at room temperature. | To investigate oxidative degradation pathways. |
| Thermal Degradation | Solution stored at elevated temperatures (e.g., 60-80°C). | To assess the impact of heat on the molecule's stability.[5][7] |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[6] | To determine if the molecule is light-sensitive. |
A control sample, protected from stress conditions, should always be analyzed alongside the stressed samples.[9]
Q3: Which analytical technique is most suitable for monitoring the stability of this compound and its potential degradants?
A3: The most common and powerful technique for stability studies is High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC with UV detection.[7][10] This method is favored for its ability to separate the parent compound from its degradation products, allowing for accurate quantification of both.
A well-developed HPLC method for stability testing should be "stability-indicating," meaning it can resolve the parent drug from all potential degradation products and any excipients in the formulation.[8][9] Peak purity analysis using a photodiode array (PDA) detector is often employed to ensure that the main peak is free from co-eluting impurities.
Troubleshooting Guide
Problem 1: I am not observing any degradation under my initial stress conditions.
Possible Causes and Solutions:
-
Insufficient Stress: The conditions may not be harsh enough.
-
Solution: Gradually increase the stress level. For thermal stress, increase the temperature. For hydrolytic stress, increase the acid/base concentration or the temperature. For oxidative stress, a higher concentration of hydrogen peroxide or a longer exposure time might be necessary.
-
-
High Intrinsic Stability: The molecule may be inherently very stable.
-
Solution: While this is a positive attribute for a drug candidate, for the purpose of a forced degradation study, you still need to generate degradants. Extend the duration of the stress testing. According to FDA guidance, these studies are typically part of Phase III of the regulatory submission process, and demonstrating the method's ability to detect degradation is key.[7]
-
Problem 2: My compound degrades completely almost immediately after applying a stressor.
Possible Causes and Solutions:
-
Excessive Stress: The conditions are too harsh.
-
Solution: Reduce the severity of the stress. Use a lower temperature, a more dilute acid/base or oxidizing agent, or a shorter exposure time. The aim is to achieve a target degradation of 5-20%.[9]
-
-
High Reactivity: The molecule is highly labile under the tested condition.
-
Solution: This is a crucial piece of information about your molecule's stability. For instance, if it degrades instantly in a basic solution, it indicates a need to avoid alkaline conditions in formulation and storage.
-
Problem 3: I am seeing new peaks in my chromatogram, but the mass balance is poor (the sum of the parent compound and degradants is significantly less than 100%).
Possible Causes and Solutions:
-
Non-Chromophoric Degradants: Some degradation products may not absorb UV light at the wavelength you are using for detection.
-
Solution: Use a PDA detector to analyze the peaks at different wavelengths. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to detect all compounds, regardless of their UV absorbance.
-
-
Precipitation: The parent compound or a degradant may have precipitated out of solution.
-
Solution: Visually inspect your samples for any solid material. If precipitation is suspected, you may need to adjust the solvent composition or reduce the initial concentration of your compound.
-
-
Volatile Degradants: A degradation product could be a volatile compound that is lost during sample handling.
-
Solution: This is more challenging to address. If suspected, headspace Gas Chromatography (GC) could be used to analyze for volatile components.
-
Experimental Protocols
Protocol 1: General Forced Degradation Workflow
This protocol provides a starting point for conducting a forced degradation study on this compound.
Caption: General workflow for a forced degradation study.
Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution Preparation: For each stress condition, dilute the stock solution to a final concentration of approximately 0.1 mg/mL in the respective stress medium (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and the chosen solvent for thermal and photolytic studies).
-
Stress Application:
-
For hydrolytic and thermal studies, place the vials in a temperature-controlled bath.
-
For oxidative studies, keep the vial at room temperature.
-
For photostability studies, place the vial in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, to stop the degradation reaction.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Starting Point for a Stability-Indicating HPLC Method
This is a generic reverse-phase HPLC method that can be optimized for your specific compound and instrumentation.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: PDA detector scanning from 200-400 nm. Monitor at an appropriate wavelength (e.g., the λmax of the parent compound).
Potential Degradation Pathways
While specific data is unavailable, based on the structure of this compound, we can hypothesize potential degradation pathways. This logical framework is crucial for anticipating and identifying degradants.
Caption: Plausible degradation pathways for the target molecule.
-
Oxidation: The diol functionality on the isoquinoline ring makes it susceptible to oxidation, potentially forming quinone-type structures. The tertiary amine could also be oxidized to an N-oxide.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring cleavage, although this is less common for such carbocyclic systems.
-
Photolysis: Aromatic and heterocyclic systems can absorb UV light, leading to the formation of reactive radical species that can trigger a variety of degradation reactions.
By systematically applying these principles and protocols, you will be well-equipped to conduct a thorough stability study of this compound, paving the way for successful formulation development and regulatory submission.
References
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Shinde, N. G., Bangar, B. N., Deshmukh, S. M., Sulake, S. P., & Sherekar, D. P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency (EMA). [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. [Link]
-
Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
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- 5. pharmatutor.org [pharmatutor.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of tetrahydroisoquinolines (THIQs). This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of THIQ synthesis. As a core structural motif in a vast array of natural products and pharmaceuticals, the efficient construction of the THIQ scaffold is of paramount importance.[1][2] This resource, compiled by our team of application scientists, offers practical, field-tested insights to help you optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Pictet-Spengler reaction is showing low to no conversion of my starting β-arylethylamine. What are the potential causes and how can I improve the yield?
A1: Low or no product yield in a Pictet-Spengler reaction can stem from several factors, ranging from the reactivity of your substrates to the reaction conditions. Here's a systematic guide to troubleshooting this issue:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, and insufficient acidity can lead to poor conversion.[3][4] The choice and amount of acid are critical.[5][6]
-
Solution: Screen different Brønsted or Lewis acids. Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids like copper(II) triflate (Cu(OTf)₂) and boron trifluoride etherate (BF₃·OEt₂).[6] For substrates with acid-sensitive functional groups, milder acids or lower catalyst loadings should be tested. For less activated aromatic rings, superacids may be required to achieve good yields.[7]
-
-
Poor Nucleophilicity of the Aromatic Ring: The cyclization step involves an electrophilic attack on the aromatic ring. If the ring is substituted with electron-withdrawing groups, its nucleophilicity is reduced, hindering the reaction.[3]
-
Unstable Imine/Iminium Ion Intermediate: The reaction proceeds through the formation of an imine or iminium ion. If this intermediate is unstable or prone to side reactions, the yield of the desired THIQ will be compromised.[3][5]
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the reaction rate and even stereoselectivity.[5][8]
Q2: My Bischler-Napieralski reaction is giving a low yield of the desired 3,4-dihydroisoquinoline. What are the common pitfalls?
A2: The Bischler-Napieralski reaction is a powerful tool for THIQ synthesis, but its success is highly dependent on the substrate and reaction conditions.[10][11]
-
Deactivated Aromatic Ring: This reaction is most effective when the benzene ring of the β-arylethylamide has electron-donating groups.[12][13] Substrates lacking these activating groups often result in poor yields.[12]
-
Insufficiently Strong Dehydrating Agent: For less reactive substrates, a standard dehydrating agent like POCl₃ may not be sufficient to promote cyclization.[12]
-
Solution: Consider using more potent dehydrating agents such as triflic anhydride (Tf₂O) or polyphosphoric acid (PPA).[10]
-
-
Side Reactions: The formation of unwanted side products, such as styrenes via a retro-Ritter reaction, can significantly reduce the yield of the desired product.[12][13][14]
-
Solution: To minimize the retro-Ritter reaction, using the corresponding nitrile as a solvent can shift the equilibrium away from the styrene byproduct.[14] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the elimination that leads to styrene formation.[13][14]
-
Issue 2: Formation of Side Products and Impurities
Q3: I am observing the formation of an undesired regioisomer in my Pomeranz-Fritsch-Bobbitt reaction. How can I improve the regioselectivity?
A3: The Pomeranz-Fritsch-Bobbitt reaction is a modification of the Pomeranz-Fritsch reaction that yields 1,2,3,4-tetrahydroisoquinolines.[15][16] Regiocontrol can be a challenge, especially with substituted benzylamines.
-
Electronic Effects: The cyclization is an electrophilic aromatic substitution, and the position of attack is directed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally favor cyclization at the para position.[15]
-
Solution: While complete control can be difficult, careful consideration of the substrate's electronic properties is key. In some cases, using milder acidic conditions can enhance selectivity.[15] For systems where both ortho and para cyclization is possible, a mixture of isomers is often obtained.[17]
-
-
Steric Hindrance: Bulky substituents on the aromatic ring can hinder cyclization at the ortho position, favoring the para product.
-
Solution: If a specific regioisomer is required, it may be necessary to introduce a blocking group at the undesired position of cyclization, which can be removed in a subsequent step.
-
Q4: My Pictet-Spengler reaction is producing a significant amount of an over-oxidized aromatic isoquinoline byproduct. How can I prevent this?
A4: The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding aromatic isoquinoline, especially if the reaction is exposed to air for extended periods at elevated temperatures.[5]
-
Reaction Conditions: High temperatures and prolonged reaction times can promote oxidation.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidation. If the dihydroisoquinoline intermediate is desired, subsequent reduction is necessary.[7]
-
Issue 3: Purification Challenges
Q5: I am having difficulty purifying my tetrahydroisoquinoline product from the reaction mixture. What are some effective strategies?
A5: Purification of THIQs can be challenging due to their basic nature and potential for co-elution with starting materials or byproducts.
-
Column Chromatography: This is the most common method for purifying THIQs.
-
Pro-Tip: For basic compounds like THIQs, adding a small amount of a volatile base (e.g., 1% triethylamine) to the eluent can improve peak shape and reduce tailing on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[18]
-
-
Acid-Base Extraction: This can be a highly effective preliminary purification step to separate the basic THIQ product from neutral organic impurities.[18]
-
Protocol:
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic THIQ will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 1 M NaOH) until it is basic to pH paper.
-
Extract the basified aqueous layer with the organic solvent. The deprotonated THIQ will move back into the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
-
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain highly pure material.[18]
Frequently Asked Questions (FAQs)
Q6: What is the optimal catalyst loading for a Pictet-Spengler reaction?
A6: The optimal catalyst loading can vary significantly depending on the substrate and the chosen acid catalyst. A typical starting point for a catalytic amount of a Brønsted acid is 10-50 mol%.[5] However, in some cases, stoichiometric or even super-stoichiometric amounts of acid are used, particularly for less reactive substrates.[5][7] It is always recommended to perform a catalyst loading screen to determine the optimal amount for your specific reaction.
Q7: How critical is the temperature for a Bischler-Napieralski reaction?
A7: Temperature is a critical parameter in the Bischler-Napieralski reaction. While heating is often necessary to drive the cyclization, excessively high temperatures can lead to decomposition of the starting material and product, as well as the formation of side products.[12][14] The optimal temperature will depend on the reactivity of the substrate and the dehydrating agent used, with temperatures ranging from room temperature to over 100 °C.[10]
Q8: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction?
A8: Yes, ketones can be used in the Pictet-Spengler reaction, but they are generally less reactive than aldehydes.[3] This can lead to longer reaction times and may require more forcing conditions (e.g., higher temperatures, stronger acid catalysts).
Q9: What are the key differences between the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions for synthesizing tetrahydroisoquinolines?
A9: These are three of the most common methods for synthesizing the tetrahydroisoquinoline core, each with its own advantages and limitations.
| Reaction | Starting Materials | Key Reagents | Intermediate/Product |
| Pictet-Spengler | β-arylethylamine and an aldehyde or ketone | Acid catalyst | 1,2,3,4-Tetrahydroisoquinoline[3][4] |
| Bischler-Napieralski | β-arylethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline (requires subsequent reduction to THIQ)[10][11][12] |
| Pomeranz-Fritsch-Bobbitt | N-benzylaminoacetal | Acid catalyst | 1,2,3,4-Tetrahydroisoquinoline[15] |
Experimental Protocols
General Procedure for a Pictet-Spengler Reaction
-
To a solution of the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene) is added the aldehyde or ketone (1.1-1.5 equiv).[5]
-
The acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%) is added, and the reaction mixture is stirred at the desired temperature (room temperature to reflux).[5]
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[5]
General Procedure for a Bischler-Napieralski Reaction
-
To a solution of the β-arylethylamide (1.0 equiv) in an appropriate solvent (e.g., toluene or acetonitrile) is added the dehydrating agent (e.g., POCl₃, 1.1-2.0 equiv) at 0 °C.
-
The reaction mixture is heated to reflux and stirred for the required amount of time.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The mixture is basified with a concentrated aqueous solution of ammonium hydroxide or sodium hydroxide.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude 3,4-dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline using a suitable reducing agent (e.g., sodium borohydride in methanol).
Visualizing Reaction Mechanisms
Caption: Bischler-Napieralski Reaction Workflow
References
- BenchChem. (n.d.). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
- BenchChem. (n.d.). Improving the yield of the Bischler-Napieralski reaction for isoquinolines.
- Lemoine, D., & Cook, J. M. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(9), 2183.
-
Wikipedia. (2023, October 28). Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]
- J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction.
-
ResearchGate. (n.d.). Effects of solvent on the reaction time and yield. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting Oxa-Pictet–Spengler reaction side reactions.
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12679-12704.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 23.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
- PubMed Central. (2019). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 24(18), 3369.
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of reaction conditions. Retrieved from [Link]
- Organic Chemistry Portal. (2002). The first Bischler-Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters, 43(29), 5089-5091.
-
Wikipedia. (2023, September 2). Bischler–Napieralski reaction. In Wikipedia. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis.
- ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9337-9419.
- Grokipedia. (n.d.). Bobbitt reaction.
- RSC Publishing. (2020). Enantioselective synthesis of tetrahydroisoquinoline derivatives via chiral-at-metal rhodium complex catalyzed [3+2] cycloaddition.
- ACS Publications. (2018). Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction. The Journal of Organic Chemistry, 83(23), 14349-14357.
- BenchChem. (n.d.). Common side reactions and byproducts in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis.
- PubMed Central. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9337-9419.
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
- MDPI. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(21), 5175.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
-
Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
- MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
-
ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]
- ResearchGate. (2002). The first Bischler–Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters, 43(29), 5089-5091.
- ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(9), 3182-3186.
- ResearchGate. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.
- National Institutes of Health. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1846-1855.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
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Technical Support Center: Synthesis of Dihydroxylated Tetrahydroisoquinolines
Welcome to the technical support resource for the synthesis of dihydroxylated tetrahydroisoquinolines (THIQs). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable, yet sensitive, scaffolds. The presence of the catechol moiety introduces specific challenges, primarily related to oxidative instability and the need for carefully controlled reaction conditions.
This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common side reactions and offer robust troubleshooting strategies to enhance your yield, purity, and success rate.
General FAQs & Troubleshooting for Catechol-Containing Scaffolds
This section addresses overarching issues common to any synthesis involving dihydroxylated aromatic systems.
Q1: My reaction mixture is rapidly turning dark brown/black, and I'm seeing a complex mixture on my TLC/LC-MS. What is causing this degradation?
A: This is a classic sign of catechol oxidation. The 1,2-dihydroxybenzene (catechol) moiety in your starting material or product is highly susceptible to oxidation, especially in the presence of air (oxygen), metal ions, or basic conditions. The initial oxidation forms an o-quinone, a highly reactive species that can undergo polymerization or react with other nucleophiles in your mixture, leading to the characteristic dark, complex tar.
Causality: The two adjacent hydroxyl groups significantly lower the oxidation potential of the aromatic ring, making it much more electron-rich and prone to losing electrons compared to a simple phenol or benzene ring.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Always run your reactions under a positive pressure of an inert gas like Argon or Nitrogen.
-
Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents immediately before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite can help quench radical-initiated oxidation pathways.
-
Protecting Groups: The most robust solution is to protect the catechol hydroxyls before attempting cyclization. This chemically prevents oxidation and is often necessary for multi-step syntheses.
Workflow: Protecting Group Strategy
Caption: Workflow for using catechol protecting groups.
Protocol: Methylene Acetal Protection of a Dopamine Derivative
-
Setup: To a solution of N-acetyldopamine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an Argon atmosphere, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).
-
Boc Protection: Stir the reaction at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material. This intermediate step protects the secondary amine, which can sometimes interfere with the subsequent acetal formation.
-
Acetal Formation: To the same reaction mixture, add paraformaldehyde (1.5 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 40°C) for 12-16 hours. Monitor by TLC for the formation of the more nonpolar protected product.
-
Workup: Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the fully protected dopamine derivative, which is now significantly more stable and ready for subsequent synthetic steps.
Pictet-Spengler Reaction: Troubleshooting Guide
The Pictet-Spengler reaction is a powerful method for synthesizing THIQs via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2]
Caption: Desired Pictet-Spengler pathway and oxidative side reaction.
Q2: My Pictet-Spengler reaction is sluggish or failing, even with a highly activated catechol ring. What are the most common points of failure?
A: While the dihydroxy groups are strongly electron-donating, which facilitates the key electrophilic aromatic substitution step, several other factors can cause low yields.[3][4] The reaction hinges on the efficient formation of a reactive iminium ion intermediate.[5][6]
Causality: The overall reaction rate is a function of both iminium ion concentration and the nucleophilicity of the aromatic ring. If the initial condensation to form the imine, or its subsequent protonation to the iminium ion, is unfavorable, the reaction will stall regardless of how activated the aromatic ring is.
Troubleshooting & Optimization:
| Parameter | Issue | Solution & Explanation |
| Acid Catalyst | Incorrect pKa or catalyst type. | For electron-rich catechols, mild acidic conditions are often sufficient. Try trifluoroacetic acid (TFA) in DCM. For less reactive substrates, stronger protic acids (HCl) or Lewis acids (BF₃·OEt₂) may be required.[7] However, strong acids can promote side reactions with sensitive substrates. |
| Solvent | Protic solvents can interfere. | Aprotic solvents like DCM or acetonitrile are generally preferred to avoid solvating the iminium ion intermediate, which would decrease its electrophilicity. |
| Temperature | Conditions are too mild or too harsh. | Many Pictet-Spengler reactions on activated rings proceed well at room temperature. If the reaction is slow, gentle heating (40-50°C) may be beneficial. High temperatures can lead to decomposition of the catechol. |
| Water | Presence of water hydrolyzes the iminium ion. | Ensure all reagents and solvents are anhydrous. The initial condensation of the amine and aldehyde releases one equivalent of water, which can establish an unfavorable equilibrium. Using a dehydrating agent like anhydrous MgSO₄ or molecular sieves in the reaction can drive it to completion. |
Bischler-Napieralski Reaction: Troubleshooting Guide
This reaction involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline, which is then reduced to the target THIQ.[8][9] This method is particularly useful for accessing 1-substituted THIQs.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Polar Tetrahydroisoquinoline Derivatives
Welcome to the technical support center for the purification of polar tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often chromatographically difficult compounds. Polar THIQs, with their basic nitrogen and hydrophilic functional groups, present unique purification hurdles that demand specialized strategies.
This center provides a structured approach to troubleshooting common issues and offers in-depth answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to develop robust and efficient purification protocols.
Part 1: Method Selection & Frequently Asked Questions (FAQs)
Choosing the correct purification strategy from the outset is critical. This section addresses common high-level questions to guide you toward the most suitable technique for your specific THIQ derivative.
Q1: My polar THIQ derivative shows no retention on my C18 reversed-phase column. What is my best alternative?
A: This is a classic problem for highly polar compounds. When a molecule has a much higher affinity for the polar mobile phase than the non-polar stationary phase, it elutes in the solvent front, resulting in no separation.[1][2] Your primary alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) .
HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) with a reversed-phase-like mobile phase (typically high in acetonitrile with a small amount of aqueous buffer).[3] In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase, allowing for the retention of very polar compounds that are unretained in reversed-phase.[3]
When to choose HILIC:
-
When your compound is too polar for reversed-phase chromatography.[1]
-
When your compound is highly soluble in aqueous mobile phases.[2]
-
When you need a separation mechanism complementary to reversed-phase.
Q2: I am using normal-phase flash chromatography on silica gel, but my compound is streaking badly or won't elute, even with high concentrations of methanol.
A: This issue stems from the strong interaction between the basic nitrogen of the THIQ and the acidic silanol groups on the silica surface. This can lead to irreversible adsorption or significant peak tailing.[4][5]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your eluent (typically 0.1-2% v/v).[6][7] The modifier competes with your basic THIQ for binding to the acidic silanol sites, masking them and allowing your compound to elute with a much-improved peak shape.
-
Stationary Phase Deactivation: Pre-treat the silica gel column by flushing it with a solvent system containing a base (e.g., 1-2% TEA in your starting eluent) before loading your sample.[6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like amino or diol silica.[4]
Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying polar THIQs?
A: SFC is a powerful normal-phase technique that uses supercritical CO2 as the primary mobile phase, modified with a polar co-solvent like methanol.[8] For polar basic compounds like THIQs, SFC offers several key advantages:
-
High Speed and Efficiency: The low viscosity of supercritical fluids allows for very fast separations without a significant loss in efficiency.[9]
-
Orthogonal Selectivity: SFC provides a different selectivity compared to both reversed-phase and HILIC, which can be crucial for resolving difficult-to-separate impurities.
-
Reduced Solvent Consumption: Replacing flammable and toxic organic solvents like hexanes with CO2 makes SFC a greener and more cost-effective alternative.[8]
-
Improved Peak Shape: The addition of basic additives (e.g., diethylamine, ammonium acetate) to the co-solvent is highly effective at improving the peak shape of basic compounds.[10]
Q4: When should I consider Ion-Exchange Chromatography (IEX)?
A: Ion-exchange chromatography separates molecules based on their net charge and is an excellent choice when other methods fail, particularly for highly charged THIQ derivatives (e.g., quaternary salts or molecules with multiple ionizable groups).[11][12]
Since THIQs are basic, they will be positively charged (cationic) at a pH below their pKa. Therefore, Cation-Exchange Chromatography is the appropriate choice.[11] In this technique, the positively charged THIQ binds to a negatively charged stationary phase.[13] Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interaction.[14][15]
Part 2: Troubleshooting Guide: Specific Issues & Solutions
This section provides a detailed, question-and-answer guide to troubleshoot specific experimental problems.
Issue 1: Severe Peak Tailing in Reversed-Phase HPLC
Q: I have some retention for my THIQ derivative on a C18 column, but the peak tailing is unacceptable. What is causing this and how can I fix it?
A: Peak tailing for basic compounds in reversed-phase HPLC is almost always caused by a secondary interaction mechanism: the electrostatic attraction between the protonated (positively charged) basic analyte and deprotonated, anionic residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[5][16][17] This interaction is stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind on the column, resulting in a tailed peak.
Troubleshooting Workflow: Peak Tailing in RP-HPLC
Caption: Logic for troubleshooting peak tailing in RP-HPLC.
Detailed Solutions:
-
Optimize Mobile Phase pH: The most effective strategy is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5 with an additive like formic acid or trifluoroacetic acid (TFA), you protonate the silanols (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.[6][7] At this low pH, your basic THIQ will be fully protonated, ensuring consistent interaction with the stationary phase.
-
Use a Competing Base: If operating at low pH is not desirable (e.g., due to compound instability), you can add a competing base like triethylamine (TEA) to the mobile phase.[7] TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Employ a Modern, End-Capped Column: Columns manufactured with high-purity silica have a lower concentration of acidic metal contaminants, which reduces silanol activity.[7] Furthermore, modern columns employ advanced "end-capping" techniques, where the residual silanol groups are chemically derivatized to make them inert. Using a column specifically designed for basic compounds can significantly improve peak shape.
Issue 2: Compound is Unstable on Silica Gel during Flash Chromatography
Q: My polar THIQ derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive organic molecules.[4] If your THIQ derivative has acid-labile functional groups, this is a likely cause.
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, neutralize the acidic sites by flushing the packed column with your initial eluent containing 1-2% triethylamine or 1% ammonium hydroxide.[6] After this deactivation step, flush with the starting eluent without the additive to remove the excess base before loading your compound.
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase.
-
Alumina: Available in basic, neutral, and acidic grades. Neutral or basic alumina is often an excellent choice for acid-sensitive compounds.
-
Bonded Silica: Amino- or diol-functionalized silica phases are significantly less acidic than bare silica and can be effective alternatives.
-
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica is a powerful option. This avoids the issue of acidic silanols entirely.
Issue 3: Difficulty with Crystallization of a Highly Polar THIQ Salt
Q: I have successfully purified my THIQ as a salt (e.g., hydrochloride or trifluoroacetate), but I am struggling to obtain high-quality crystals for characterization.
A: Highly polar salts can be challenging to crystallize due to their high solubility in polar solvents and tendency to form oils or amorphous solids.[18]
Crystallization Troubleshooting Strategies
| Strategy | Description | When to Use |
| Solvent System Selection | The key is finding a solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.[19] For polar salts, try polar protic solvents (ethanol, methanol, isopropanol) or polar aprotic solvents (acetonitrile, acetone). | This is the first step in any crystallization attempt. |
| Anti-Solvent Diffusion | Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Carefully layer a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., diethyl ether, hexanes) on top.[20] Crystals will form slowly at the interface as the solvents diffuse into one another. | Excellent for obtaining high-quality single crystals when rapid cooling fails. |
| Counter-ion Exchange | The properties of the salt are dictated by both the cation and the anion. If the HCl or TFA salt is proving difficult, consider exchanging the counter-ion to something bulkier and more "crystal-friendly" like a tosylate, besylate, or even a co-crystal former.[20] | When repeated attempts with the original salt form fail to yield crystalline material. |
| Seeding | If you have even a tiny amount of crystalline material, you can use it to "seed" a saturated solution. This provides a template for crystal growth to begin, overcoming the kinetic barrier to nucleation.[20][21] | When solutions become supersaturated but fail to crystallize spontaneously. |
Part 3: Detailed Experimental Protocol
This section provides a representative step-by-step protocol for developing a purification method for a novel polar THIQ derivative using HILIC.
Protocol: HILIC Method Development for a Polar THIQ Derivative
Objective: To develop a robust analytical and preparative HILIC method for the purification of a polar THIQ derivative.
1. Materials & Equipment:
-
HPLC/UPLC System: With a quaternary pump and UV detector.
-
HILIC Column: Start with a bare silica or amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
2. Analytical Method Development:
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes. HILIC equilibration is much slower than reversed-phase.
-
Sample Preparation: Dissolve the crude sample in the sample diluent. Crucially, the sample diluent must be weaker (i.e., have a higher organic content) than the initial mobile phase to ensure good peak shape. Injecting in a solvent stronger than the mobile phase (e.g., pure water or DMSO) will cause severe peak distortion.
-
Scouting Gradient:
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a broad gradient from 5% to 50% B over 10 minutes.
-
Analysis: Observe the retention time and peak shape of your target compound. In HILIC, increasing the aqueous content (increasing %B) decreases retention time.
-
-
Gradient Optimization:
-
If the compound elutes too early, decrease the starting %B.
-
If the compound elutes too late, increase the starting %B.
-
Adjust the gradient slope to improve the resolution between your target compound and any impurities. A shallower gradient will increase resolution.
-
3. Scaling to Preparative Purification:
-
Select Preparative Column: Choose a preparative HILIC column with the same stationary phase chemistry and a larger diameter (e.g., 21.2 mm).
-
Scale the Gradient: Use a gradient calculator to scale the flow rate and gradient times appropriately based on the column dimensions.
-
Determine Loading Capacity: Perform loading studies by injecting increasing amounts of your crude material until resolution begins to degrade. HILIC often has a higher loading capacity for polar compounds compared to reversed-phase.[22]
-
Fraction Collection & Analysis: Collect fractions and analyze them using the optimized analytical HILIC method to confirm purity.
-
Post-Purification Workup: Pool the pure fractions. The high acetonitrile content of HILIC mobile phases makes them relatively easy to remove via rotary evaporation.
References
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Technology Networks. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
What can I use to purify polar reaction mixtures?. (2023). Biotage. Available at: [Link]
-
Why HILIC is what your polar compounds need for purification. BUCHI. Available at: [Link]
-
How Good is SFC for Polar Analytes?. (2015). Chromatography Today. Available at: [Link]
-
Hemström, P., & Irgum, K. (2006). Hydrophilic interaction liquid chromatography. Journal of Separation Science, 29(12), 1784-1821. Available at: [Link]
-
Method development for separating polar, basic pharmaceutical relevant compounds by Supercritical Fluid Chromatography (SFC). (2018). ResearchGate. Available at: [Link]
-
Ion chromatography. Wikipedia. Available at: [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column?. Waters. Available at: [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. Available at: [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech. Available at: [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). Technology Networks. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available at: [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Available at: [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds?. Reddit. Available at: [Link]
-
Introduction to Ion Exchange Chromatography. Bio-Rad. Available at: [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY: A POWERFUL TOOL FOR ANALYSIS AND PURIFICATION. Agilent. Available at: [Link]
-
Ion Exchange (IEX) HPLC Column. Phenomenex. Available at: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech. Available at: [Link]
-
HPLC Peak Tailing. Axion Labs. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. Available at: [Link]
-
Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. (2013). Molecules, 18(11), 14031-14039. Available at: [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2022). Molecules, 27(5), 1495. Available at: [Link]
-
HPLC Troubleshooting. Available at: [Link]
-
Guide for crystallization. University of Fribourg. Available at: [Link]
-
A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (2022). Ageing Research Reviews, 81, 101716. Available at: [Link]
-
Crystallization. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2023). Crystal Growth & Design, 23(11), 7943-7953. Available at: [Link]
-
SOP: CRYSTALLIZATION. Available at: [Link]
-
Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1275953. Available at: [Link]
-
New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. (2022). Journal of Biomolecular Structure & Dynamics, 40(19), 8758-8775. Available at: [Link]
Sources
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- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Troubleshooting Low Cell Permeability of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of this compound. We will explore the underlying reasons for its low permeability and provide a structured, field-proven approach to diagnosing and overcoming these issues.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental principles governing your observations and the specific chemical nature of this compound.
Q1: Why is my compound, this compound, exhibiting low cell permeability?
The likely cause of low cell permeability for this compound stems directly from its molecular structure. The molecule possesses two hydroxyl (-OH) groups, which are polar and act as hydrogen bond donors.[1] These groups have a strong affinity for water (the extracellular environment) and must be stripped of their hydration shell to enter the lipid-rich interior of the cell membrane, a process that is energetically unfavorable. This high polarity, likely resulting in a high Polar Surface Area (PSA) and low lipophilicity (logP), is a primary indicator of poor passive diffusion across the cell membrane.[2]
Q2: What are the key physicochemical properties that govern a molecule's ability to cross the cell membrane?
Cell permeability is not governed by a single property but is a multifactorial issue. The primary determinants for passive diffusion are:
-
Polarity and Lipophilicity: There is an inverse relationship between polarity and membrane permeability. A common metric is the partition coefficient (logP), which describes a compound's distribution between an oily and an aqueous phase. Highly polar molecules prefer the aqueous phase and permeate membranes poorly.[2][3]
-
Size: Smaller molecules generally diffuse across membranes more readily than larger ones. For small molecules, this is often correlated with molecular weight or cross-sectional area.[2][4]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule significantly impacts permeability. Each hydrogen bond with water must be broken for the molecule to enter the lipid bilayer, creating an energy barrier.[1][5]
-
Charge: Ionized (charged) molecules cannot easily cross the lipid membrane.[4][6] The charge of a molecule is dependent on its pKa and the pH of the surrounding environment.
Q3: What is the difference between passive diffusion and active transport, and how do they affect my compound's net permeability?
-
Passive Diffusion is the movement of a substance across a membrane from an area of high concentration to an area of low concentration, driven by the concentration gradient.[2] This process does not require cellular energy. The physicochemical properties discussed in Q2 are the primary drivers of this mechanism.
-
Active Transport is the movement of a substance across a membrane against its concentration gradient, a process that requires energy (often from ATP hydrolysis) and the assistance of membrane proteins (transporters).[7] This can either increase intracellular concentration (uptake transporters) or decrease it. A critical consideration is active efflux , where pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) actively expel compounds from the cell, significantly reducing their intracellular concentration and therapeutic effect.[8][9][10]
Section 2: Diagnostic Workflow - How to Characterize the Permeability Issue
Before attempting to solve a permeability problem, it is crucial to diagnose its root cause. Is the issue poor passive diffusion, or is the compound being actively removed from the cell?
Q4: How can I quantitatively measure the permeability of my compound?
Two industry-standard in vitro assays are essential for characterizing permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive, transcellular permeation.[11] It uses a synthetic membrane coated with lipids to predict passive diffusion, making it a cost-effective, high-throughput initial screen.[12][13]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium.[14] It is considered the gold standard as it can measure contributions from passive diffusion, active transport (both uptake and efflux), and paracellular transport (movement between cells).[12][15][16]
Q5: My initial screens show low permeability. How do I determine if it's poor passive diffusion or active efflux?
A systematic comparison of results from PAMPA and Caco-2 assays is a powerful diagnostic tool.[12] By running these assays in parallel, you can dissect the underlying transport mechanism.
| PAMPA Result | Caco-2 (A→B) Result | Bidirectional Caco-2 (Efflux Ratio > 2) | Interpretation |
| High Permeability | Low Permeability | Yes | The compound has good passive permeability but is a substrate for active efflux . |
| Low Permeability | Low Permeability | No | The primary issue is poor passive diffusion due to unfavorable physicochemical properties. |
| Low Permeability | High Permeability | No | The compound has poor passive permeability but is a substrate for an active uptake transporter . |
| High Permeability | High Permeability | No | The compound has good overall permeability , primarily via passive diffusion. |
-
Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 is a strong indicator of active efflux.[14]
Below is a logical workflow for diagnosing the permeability issue.
Q6: My Caco-2 assay shows poor compound recovery (<70%). What does this mean?
Low recovery in a Caco-2 assay indicates that the compound is being lost during the experiment. This can confound your permeability results and points to several potential issues:
-
Poor aqueous solubility: The compound may be precipitating out of the assay buffer.
-
Non-specific binding: The compound may be adsorbing to the plastic of the assay plate.
-
Cellular metabolism: The Caco-2 cells may be metabolizing the compound.
-
Intracellular accumulation: The compound may be accumulating within the cell monolayer without crossing to the other side.[14]
Addressing low recovery is critical for accurate data interpretation and may involve optimizing the assay buffer, using low-binding plates, or analyzing cell lysates.[15][17]
Section 3: Troubleshooting Strategies and Solutions
Once you have diagnosed the cause, you can select an appropriate strategy to improve cell entry. For this compound, the most likely issue is poor passive diffusion due to its polar hydroxyl groups.
Q7: How can I improve the permeability of this compound without a complete chemical redesign?
Two powerful strategies that do not require re-synthesis from scratch are the prodrug approach and advanced formulation strategies . These methods modify how the drug is presented to the cell, rather than changing the core pharmacophore.
Q8: What is a prodrug strategy and how would it apply to my molecule?
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes bioconversion in the body to release the active drug.[18][] The most effective strategy for this compound is to mask its two polar hydroxyl groups with lipophilic (fat-loving) promoieties.[1][18]
-
Mechanism: By converting the hydroxyl groups into esters (e.g., acetate or pivalate esters), you replace a polar hydrogen bond donor with a more lipophilic group.[20][21] This "greasier" prodrug can more easily partition into and cross the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the promoiety, regenerating the active parent compound precisely at its site of action.[20]
Q9: What formulation approaches can enhance cell uptake?
Formulation strategies encapsulate the drug in a carrier system to facilitate cell entry, often by hijacking natural cellular uptake mechanisms like endocytosis.[22][23]
-
Lipid-Based Nanoparticles (e.g., Liposomes): These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic compounds like yours in their aqueous core. The lipid exterior can fuse with the cell membrane, delivering the contents directly into the cytoplasm.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that encapsulate the drug.[24] The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct them to specific cell types, increasing uptake efficiency.[22][25]
Q10: Are there other methods, such as using permeability enhancers?
Yes, another approach involves co-administering your compound with a "permeability enhancer." These are molecules that transiently and reversibly open the tight junctions between cells, allowing compounds to pass through the paracellular route (i.e., between cells rather than through them).[26] This strategy can be particularly effective for hydrophilic compounds but must be carefully evaluated for potential toxicity or disruption of barrier function in non-target tissues.[26]
Section 4: Detailed Experimental Protocols
Here we provide condensed, step-by-step protocols for the key diagnostic assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability coefficient (Pe) of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a microporous filter dividing donor and acceptor wells).
-
Phospholipid solution (e.g., 2% lecithin in dodecane).[27]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Acceptor plate (96-well).
-
Analytical instrument (LC-MS/MS or UV-Vis spectrophotometer).
Procedure:
-
Prepare Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for 5-10 minutes.[28]
-
Prepare Acceptor Solution: Add 300 µL of PBS to each well of the 96-well acceptor plate.[28]
-
Prepare Donor Solution: Dilute the test compound from the DMSO stock into PBS to a final concentration of 10-50 µM (ensure final DMSO concentration is <1%).
-
Start Assay: Add 150-200 µL of the donor solution to each well of the donor plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."[28]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed, humidified chamber to prevent evaporation.[27][28]
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for quantitative analysis.
-
Analysis: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using an appropriate analytical method (e.g., LC-MS/MS). Also, determine the initial donor concentration (CD(0)).
Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: P_e = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (C_D(0) * V_D)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, and t is the incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
Lucifer Yellow solution (for monolayer integrity check).
-
Test compound and relevant controls (e.g., atenolol for low permeability, propranolol for high permeability).
-
Analytical instrument (LC-MS/MS).
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for ~21 days to allow for differentiation and formation of a confluent, polarized monolayer.[16]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >300 Ω·cm². Additionally, perform a Lucifer Yellow rejection test; leakage should be <1-2%.[16]
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (37°C) on both the apical (upper) and basolateral (lower) sides.
-
A→B Permeability:
-
Add the test compound in transport buffer to the apical side (donor).
-
Add fresh transport buffer to the basolateral side (receiver).
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
B→A Permeability:
-
In a separate set of wells, add the test compound in transport buffer to the basolateral side (donor).
-
Add fresh transport buffer to the apical side (receiver).
-
Incubate under the same conditions as the A→B assay.
-
Take samples from both compartments.
-
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated as: P_app (cm/s) = (dQ/dt) / (A * C_0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
The Efflux Ratio (ER) is then calculated: ER = P_app(B→A) / P_app(A→B)
An ER > 2 suggests the compound is a substrate for active efflux.[16]
References
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). Vertex AI Search.
- What factors affect a molecule's permeability through a membrane? - Quora. (2023, February 16). Quora.
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- Methods for Measuring Permeability - Regulation of Endothelial Barrier Function. (n.d.). NCBI.
- Prodrug Activation Strategies. (2023, September 26). BOC Sciences.
- Factors Affecting Cell Membrane Permeability and Fluidity. (2021, November 12). Conduct Science.
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (n.d.). Frontiers.
- Video: Factors Affecting Drug Distribution: Tissue Permeability. (2025, February 12). JoVE.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
- Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (n.d.). Name of the source.
- Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. (2018, January 24). Organic Letters - ACS Publications.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). PubMed.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
- Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. (2025, August 19). MolecularCloud.
- In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). ResearchGate.
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- 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. (n.d.). Mimetas.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments.
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (n.d.). PubMed Central.
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 3). PubMed Central - NIH.
- The importance of efflux pumps in bacterial antibiotic resistance. (n.d.). Oxford Academic.
- Archive: UCSF Scientists Use Nanotechnology to Increase the Amount of Drug Uptake by Tumor Cells. (2006, July 25). UC San Francisco.
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- Masked Entry – Increasing cell permeability of large molecules. (2020, September 30). Chembites.
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- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2024, August 24). bioRxiv.
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- Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery Potential of PLGA Nanoparticles. (n.d.). Scholar Works at UT Tyler.
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Validation & Comparative
A Comparative Guide to 5,6,7,8-Tetrahydroisoquinoline-1,3-diol and its Isomers for Researchers and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities. This guide provides an in-depth technical comparison of 5,6,7,8-tetrahydroisoquinoline-1,3-diol and its key isomers, with a focus on their synthesis, chemical properties, and pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals to inform experimental design and guide the selection of appropriate isomers for specific therapeutic applications.
Introduction to the Tetrahydroisoquinoline Scaffold
The tetrahydroisoquinoline framework, a bicyclic system consisting of a benzene ring fused to a dihydropyridine ring, is a cornerstone of many natural products and synthetic pharmaceuticals. The saturation of the pyridine ring introduces a three-dimensional character that allows for diverse interactions with biological targets. The position of the nitrogen atom and the substitution patterns on both the aromatic and alicyclic rings give rise to a vast array of isomers with distinct chemical and pharmacological properties. This guide will focus on the comparison of this compound with other notable THIQ isomers, particularly the more extensively studied 1,2,3,4-tetrahydroisoquinoline derivatives.
Structural Isomerism and its Impact on Physicochemical Properties
The constitutional isomers of tetrahydroisoquinoline, such as the 1,2,3,4- and 5,6,7,8- series, exhibit significant differences in their molecular geometry and electronic distribution. These structural variations directly influence their physicochemical properties, including polarity, solubility, and crystal packing, which in turn affect their pharmacokinetic and pharmacodynamic profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Boiling Point (°C) |
| This compound | C₉H₁₁NO₂ | 165.19 | 0.8 | 365.4 |
| 1,2,3,4-Tetrahydroisoquinoline | C₉H₁₁N | 133.19 | 1.7 | 232.5[1] |
| 1,2,3,4-Tetrahydroisoquinoline-6,7-diol | C₉H₁₁NO₂ | 165.19 | 0.3 | 398.7 |
| 5,6,7,8-Tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) | C₁₀H₁₁NO₂ | 177.19 | 1.5 | 311.2 |
Note: Predicted values are generated from computational models and should be confirmed experimentally.
The presence and position of hydroxyl groups, as in this compound and its 6,7-diol isomer, significantly increase polarity and the potential for hydrogen bonding compared to the unsubstituted parent molecule. This is expected to influence their solubility in biological media and their ability to cross cellular membranes.
Synthesis of Tetrahydroisoquinoline Isomers: The Pictet-Spengler Reaction and Beyond
The Pictet-Spengler reaction is a cornerstone in the synthesis of 1,2,3,4-tetrahydroisoquinolines.[2][3][4][5][6] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. The success of this reaction is highly dependent on the electron-donating nature of the substituents on the aromatic ring.
Sources
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A Comparative Analysis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol and Known Dopamine Agonists: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the novel compound 5,6,7,8-Tetrahydroisoquinoline-1,3-diol and established dopamine agonists, including Pramipexole, Ropinirole, and Rotigotine. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of their chemical properties, mechanisms of action, and receptor binding profiles, supported by experimental data and protocols.
While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related tetrahydroisoquinoline derivatives to provide a valuable comparative perspective. The tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore known to interact with a variety of biological targets, including dopamine receptors.[1][2]
Introduction to Dopamine Agonists
Dopamine agonists are a class of drugs that activate dopamine receptors, mimicking the action of the endogenous neurotransmitter dopamine.[3][4] They are crucial in the treatment of various neurological and psychiatric disorders, most notably Parkinson's disease, where they help to alleviate motor symptoms caused by the degeneration of dopaminergic neurons.[3][4][5] These agents are also used in the management of restless legs syndrome and hyperprolactinemia.[4]
The therapeutic effects of dopamine agonists are primarily mediated through their interaction with the D2-like family of dopamine receptors (D2, D3, and D4).[6][7] However, the specific receptor subtype affinities and the resulting downstream signaling cascades can vary significantly among different agonists, leading to distinct clinical profiles and side-effect profiles.
Chemical Structures and Properties
The chemical structures of this compound and the comparator dopamine agonists are presented below. The tetrahydroisoquinoline core of the novel compound is a key feature, while Pramipexole, Ropinirole, and Rotigotine belong to the non-ergoline class of dopamine agonists.[4]
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₁₁NO₂ | 165.19 | |
| Pramipexole | C₁₀H₁₇N₃S | 211.33 | |
| Ropinirole | C₁₆H₂₄N₂O | 260.38 | |
| Rotigotine | C₁₉H₂₅NOS | 315.48 |
Mechanism of Action and Receptor Binding Profiles
Dopamine agonists exert their effects by binding to and activating dopamine receptors. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families are the primary targets. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), while activation of D2-like receptors generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[8]
The following table summarizes the reported binding affinities (Ki) of Pramipexole, Ropinirole, and Rotigotine for various dopamine receptor subtypes. Data for this compound is not available; however, some tetrahydroisoquinoline derivatives have shown affinity for dopamine receptors, particularly the D3 subtype.[1][2][9]
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) | References |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 | [7][10][11] |
| Ropinirole | >10,000 | 29 | 3.1 | - | - | [12][13] |
| Rotigotine | 83 | 13.5 | 0.71 | 3.9 | 5.4 | [14][15][16][17] |
Pramipexole exhibits high selectivity for the D2-like receptor subfamily, with a particularly high affinity for the D3 receptor.[7][11][18] This D3-preferential binding may contribute to its efficacy in treating both motor and non-motor symptoms of Parkinson's disease.[7][18]
Ropinirole is also a selective D2-like receptor agonist with a high affinity for D3 receptors.[13][19] It has been shown to have no significant affinity for D1-like receptors.[12]
Rotigotine has a broader receptor binding profile, acting as an agonist at D1, D2, and D3 receptors.[5][14][15] Its activity at D1 receptors distinguishes it from Pramipexole and Ropinirole.[14][15]
Signaling Pathways
The activation of dopamine receptors by agonists initiates downstream signaling cascades. The canonical pathway for D2-like receptors involves the inhibition of adenylyl cyclase through the activation of Gi/o proteins.
Experimental Protocols for Dopamine Agonist Characterization
To evaluate the potential dopaminergic activity of a novel compound like this compound, a series of in vitro assays are essential. The following are standard, validated protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves competing the test compound with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the binding affinity of a test compound for dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., D1, D2, D3).
-
Radioligand (e.g., [³H]Spiperone for D2/D3 receptors, [³H]SCH23390 for D1 receptors).
-
Test compound (this compound).
-
Non-specific binding control (e.g., Haloperidol).
-
Binding buffer.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate to allow binding to reach equilibrium.[20]
-
Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.[20]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in dopamine receptor signaling. For D2-like receptor agonists, a decrease in forskolin-stimulated cAMP levels is expected.
Objective: To determine the functional activity of a test compound at dopamine receptors.
Materials:
-
Cells stably expressing the dopamine receptor subtype of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.[21][22]
-
Plot the cAMP levels against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Conclusion
The comparative analysis of this compound with established dopamine agonists like Pramipexole, Ropinirole, and Rotigotine provides a framework for understanding its potential pharmacological profile. While direct experimental data on the novel compound is lacking, its tetrahydroisoquinoline core suggests a potential for interaction with dopamine receptors. The provided experimental protocols offer a clear path for the in vitro characterization of its binding affinity and functional activity. Further investigation is warranted to fully elucidate the therapeutic potential of this and other novel tetrahydroisoquinoline derivatives.
References
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A Comparative Guide to Validating the In Vitro Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 5,6,7,8-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid structure, incorporating a phenethylamine moiety, makes it an attractive starting point for the design of ligands targeting various receptors and enzymes within the central nervous system. This guide focuses on the validation of the in vitro activity of THIQ derivatives, with a specific emphasis on a representative, yet under-characterized molecule: 5,6,7,8-Tetrahydroisoquinoline-1,3-diol.
Due to a lack of extensive public data on this compound, this guide will leverage data from a closely related and well-studied analog, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) . TDIQ is a conformationally restricted phenylalkylamine that has been identified as a selective agonist for alpha-2 (α₂) adrenergic receptors.[3] This relationship allows us to establish a robust framework for validating the in vitro activity of novel THIQ derivatives, comparing their potential activity at α₂-adrenergic receptors with established ligands. Furthermore, given the structural similarity of THIQs to the substrate of tyrosine hydroxylase, we will also explore the potential for these compounds to inhibit this key enzyme in the catecholamine biosynthesis pathway.[4][5][6]
This guide will provide a comparative analysis of the in vitro activity of TDIQ against other known α₂-adrenergic agonists and will also present a comparison with established tyrosine hydroxylase inhibitors. Detailed, step-by-step protocols for key in vitro assays are provided to enable researchers to independently validate the activity of their own THIQ compounds.
Comparative Analysis of In Vitro Activity at α₂-Adrenergic Receptors
The α₂-adrenergic receptors, comprising three subtypes (α₂A, α₂B, and α₂C), are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release.[7] Agonism at these receptors generally leads to a decrease in sympathetic outflow, resulting in sedative, analgesic, and antihypertensive effects.[8] The in vitro activity of α₂-adrenergic agonists is typically characterized by their binding affinity (Kᵢ) and functional potency (EC₅₀).
Below is a comparative summary of the in vitro activity of TDIQ and other well-known α₂-adrenergic agonists, clonidine and guanfacine.
| Compound | Receptor Subtype | Kᵢ (nM) | EC₅₀ (nM) | Reference(s) |
| TDIQ | α₂A, α₂B, α₂C | Selective affinity | Partial agonist activity | [3] |
| Clonidine | α₂A, α₂B, α₂C | High affinity (non-selective) | Potent agonist | [9][10][11] |
| Guanfacine | α₂A | Highly selective | Potent agonist | [12][13][14] |
Comparative Analysis of In Vitro Tyrosine Hydroxylase Inhibition
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-DOPA.[15] Inhibition of TH can lead to a reduction in the levels of dopamine, norepinephrine, and epinephrine, a mechanism that has been explored for the treatment of conditions like pheochromocytoma.[4][16] The inhibitory potential of a compound against TH is typically quantified by its half-maximal inhibitory concentration (IC₅₀).
The following table provides a comparison of the in vitro inhibitory activity of known TH inhibitors. This serves as a benchmark for evaluating the potential of novel tetrahydroisoquinoline derivatives as TH inhibitors.
| Compound | IC₅₀ (µM) | Mechanism of Action | Reference(s) |
| α-Methyl-p-tyrosine (AMPT) | Competitive inhibitor | Competitive with tyrosine | [4][5] |
| 3-Iodo-L-tyrosine | 0.39 (as Kᵢ) | Potent inhibitor | [17][18][19][20] |
| This compound | To be determined | To be determined |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the in vitro validation of the biological activity of novel tetrahydroisoquinoline derivatives.
Protocol 1: Radioligand Binding Assay for α₂-Adrenergic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for α₂-adrenergic receptors using a radiolabeled ligand.[21][22][23]
Objective: To determine the Kᵢ of a test compound at α₂-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the human α₂A, α₂B, or α₂C adrenergic receptor.
-
Radioligand (e.g., [³H]-Rauwolscine or [³H]-MK912).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., high concentration of a known non-radiolabeled antagonist like yohimbine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of non-labeled antagonist), and competitive binding (radioligand + varying concentrations of the test compound).
-
Reagent Addition:
-
To each well, add 50 µL of binding buffer.
-
Add 50 µL of the appropriate concentration of the test compound or non-specific binding control. For total binding wells, add 50 µL of binding buffer.
-
Add 50 µL of the radioligand at a concentration near its Kₔ.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ of a test compound for tyrosine hydroxylase using a radiometric assay.[24]
Objective: To determine the IC₅₀ of a test compound for tyrosine hydroxylase.
Materials:
-
Purified or recombinant tyrosine hydroxylase enzyme.
-
L-[³H]-tyrosine (substrate).
-
Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) and Fe(II) (e.g., ferrous ammonium sulfate).
-
Catalase.
-
Dithiothreitol (DTT).
-
Test compound (e.g., this compound).
-
Positive control inhibitor (e.g., AMPT).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0).
-
Dowex 50W-X8 cation exchange resin.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-[³H]-tyrosine, BH₄, Fe(II), catalase, and DTT.
-
Plate Setup: In microcentrifuge tubes or a 96-well plate, set up reactions for control (no inhibitor), positive control (with AMPT), and the test compound at various concentrations.
-
Enzyme Reaction:
-
Add the test compound or control to the respective tubes/wells.
-
Pre-incubate the enzyme with the test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the reaction mixture to each tube/well.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding a small volume of a strong acid (e.g., perchloric acid or trichloroacetic acid).
-
Separation of Product: The product of the reaction, [³H]-DOPA, and the unreacted substrate, [³H]-tyrosine, are separated using a cation exchange column (Dowex 50W-X8). The tritiated water ([³H]₂O) formed during the reaction is collected in the flow-through.
-
Scintillation Counting: An aliquot of the flow-through is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
The amount of [³H]₂O produced is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control reaction.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway
Caption: α₂-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for In Vitro Validation.
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Structure-activity relationship (SAR) studies of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol Analogs and Related Derivatives
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective effects.[1][2][3] Its partially saturated nature provides a three-dimensional framework ideal for specific interactions with biological targets.[3] While much research has focused on the 1,2,3,4-THIQ isomer, the 5,6,7,8-tetrahydroisoquinoline core also serves as a crucial building block for pharmacologically active agents.[3]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs based on the 5,6,7,8-tetrahydroisoquinoline scaffold, with a specific focus on di-oxygenated derivatives, such as the 1,3-diol and related compounds. Due to the limited specific data on the 1,3-diol, this guide will synthesize information from closely related, well-studied analogs, including dihydroxy, dimethoxy, and dioxolo-fused derivatives, to build a comprehensive SAR profile. We will explore how modifications to this core structure influence activity across various biological targets, including cancer cell lines, P-glycoprotein (P-gp), and central nervous system receptors.
The Core Scaffold: A Foundation for Diversity
The 5,6,7,8-tetrahydroisoquinoline ring system offers several key positions for chemical modification to modulate pharmacological activity. Understanding the role of each component is fundamental to rational drug design.
Caption: General synthetic workflow for tetrahydroisoquinoline analogs.
Step-by-Step Protocol: Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the starting phenethylamine derivative (e.g., a dihydroxy-phenethylamine) in a suitable solvent such as methanol or a mixture of water and acid.
-
Condensation: Add the desired aldehyde or ketone to the solution. The reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., HCl, TFA).
-
Cyclization: Heat the reaction mixture under reflux for several hours to overnight. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaHCO₃ solution). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure tetrahydroisoquinoline core.
Biological Evaluation: P-gp Inhibition Assay (Calcein-AM Efflux)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate (calcein) from cells overexpressing P-gp.
Caption: Workflow for a Calcein-AM based P-gp inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., MCF-7/ADR) in a 96-well plate until they reach confluence.
-
Pre-incubation: Remove the culture medium and wash the cells with a buffer. Add the test compounds at various concentrations to the wells. Include wells with a known P-gp inhibitor (e.g., Verapamil) as a positive control and wells with only buffer as a negative control. Incubate for 30 minutes.
-
Substrate Loading: Add the fluorescent substrate Calcein-AM to all wells and incubate for another 30-60 minutes. Calcein-AM is cleaved by intracellular esterases to the fluorescent molecule calcein, which is a substrate for P-gp.
-
Fluorescence Measurement: After incubation, wash the cells to remove the extracellular substrate. Measure the intracellular fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of calcein retained in the cells. Higher fluorescence in the presence of a test compound indicates inhibition of P-gp-mediated efflux. Calculate EC₅₀ values by plotting fluorescence against compound concentration.
Conclusion and Future Directions
The 5,6,7,8-tetrahydroisoquinoline scaffold is a versatile platform for developing potent and selective therapeutic agents. SAR studies consistently highlight the critical role of aromatic ring substitutions, particularly at positions analogous to 6 and 7 in the 1,2,3,4-THIQ system, in dictating biological activity. The diol or related functionalities are essential for specific hydrogen bonding interactions, while modifications at the nitrogen atom can fine-tune selectivity and pharmacokinetic properties.
While significant progress has been made, the direct pharmacological profile of this compound itself remains an area ripe for exploration. Future research should focus on the synthesis and systematic evaluation of these specific analogs to fully unlock their therapeutic potential, guided by the extensive knowledge base established from related tetrahydroisoquinoline derivatives.
References
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Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed. Available at: [Link]
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Rossi, F., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. PubMed. Available at: [Link]
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
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Li, G., et al. (2016). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. PubMed. Available at: [Link]
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Guglielmo, S., et al. (2008). Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Dukat, M., et al. (2002). Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. PubMed. Available at: [Link]
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Wang, Y., et al. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. Available at: [Link]
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Inks, E. S., et al. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. PubMed. Available at: [Link]
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Kahsai, A. W., et al. (2010). Analogs of Tetrahydroisoquinoline Natural Products That Inhibit Cell Migration and Target Galectin-3 Outside of Its Carbohydrate-binding Site. PubMed Central. Available at: [Link]
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Gittos, M. W. (1984). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Siddiqui, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
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Costantino, G., et al. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available at: [Link]
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Cross-Reactivity Profiling of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. Drawing upon established biochemical principles and data from structurally related analogs, we outline a robust experimental strategy to define its inhibitory potential against key enzymes in the catecholamine pathway: Catechol-O-methyltransferase (COMT) and Tyrosine Hydroxylase (TH). This document serves as a technical resource for researchers engaged in drug development, offering both the scientific rationale and detailed methodologies for a thorough investigation.
Introduction: The Therapeutic Potential and Unexplored Selectivity of a Novel Tetrahydroisoquinoline
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic molecules with significant biological activities.[1][2] The structural resemblance of many THIQ derivatives to endogenous catecholamines has led to their exploration as modulators of various neurological and metabolic pathways. The subject of this guide, this compound, is a relatively uncharacterized member of this family. Its 1,3-diol substitution on the isoquinoline ring presents a compelling case for its potential interaction with catecholamine-metabolizing enzymes.
Extensive research has demonstrated that dihydroxy-substituted tetrahydroisoquinolines are potent inhibitors of both Catechol-O-methyltransferase (COMT) and Tyrosine Hydroxylase (TH).[3][4] These enzymes play critical roles in the biosynthesis and degradation of dopamine, norepinephrine, and epinephrine. Consequently, their inhibition has significant therapeutic implications for conditions ranging from Parkinson's disease to certain cancers.[5][6][7] This guide provides the scientific basis and experimental protocols to investigate the hypothesis that this compound is a dual inhibitor of COMT and TH, and to compare its potency against established inhibitors.
The Scientific Rationale: Why COMT and TH are Probable Targets
The catechol-like diol system of this compound is the primary structural alert suggesting its interaction with COMT and TH.
Catechol-O-methyltransferase (COMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechol substrates. The dihydroxy substitution on the tetrahydroisoquinoline ring of our compound of interest mimics the catechol structure of endogenous COMT substrates like dopamine. Structurally similar 6,7-dihydroxy-3,4-dihydroisoquinolines have been shown to be potent COMT inhibitors.[3]
Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in catecholamine biosynthesis, TH converts L-tyrosine to L-DOPA.[4] The enzyme's active site contains an iron atom that interacts with the catecholamine product, leading to feedback inhibition. 6,7-dihydroxylated tetrahydroisoquinolines have been demonstrated to mimic this feedback regulation by chelating the active site iron and competing with the necessary cofactor, thus inhibiting dopamine synthesis.[4]
Signaling Pathway: Catecholamine Biosynthesis and Metabolism
Caption: Workflow for determining the inhibitory profile of the test compound.
In Vitro COMT Inhibition Assay (Fluorescence-based)
This assay measures the decrease in COMT activity by quantifying the reduction in the formation of a fluorescent product.
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
S-(5'-Adenosyl)-L-methionine chloride (SAM)
-
Esculetin (substrate)
-
This compound and comparator compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO. Create a serial dilution series in the assay buffer.
-
Enzyme Reaction:
-
To each well of the microplate, add 50 µL of assay buffer containing 10 µM SAM.
-
Add 10 µL of the test compound dilution or vehicle (DMSO).
-
Add 20 µL of recombinant human S-COMT (final concentration ~50 ng/well).
-
Incubate for 10 minutes at 37°C.
-
-
Initiate Reaction: Add 20 µL of 50 µM esculetin to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Termination and Measurement: Stop the reaction by adding 10 µL of 0.5 M HCl. Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
In Vitro TH Inhibition Assay (HPLC-based)
This assay quantifies the inhibition of TH by measuring the reduction in L-DOPA formation from L-tyrosine.
Materials:
-
Recombinant human TH
-
L-tyrosine (substrate)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4, cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
This compound and comparator compounds
-
Assay Buffer: 50 mM HEPES, pH 7.0
-
Quenching Solution: 0.4 M Perchloric acid
-
HPLC system with electrochemical detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO. Create a serial dilution series in the assay buffer.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL of assay buffer
-
10 µL of test compound dilution or vehicle
-
10 µL of 1 mM BH4, 20 mM DTT, and 2000 U/mL catalase
-
10 µL of recombinant human TH (final concentration ~100 ng/reaction)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of 200 µM L-tyrosine to start the reaction.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Termination: Stop the reaction by adding 20 µL of quenching solution. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Elute with a suitable mobile phase (e.g., phosphate buffer with methanol) and detect L-DOPA using an electrochemical detector.
-
Data Analysis: Quantify the L-DOPA peak area. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Data Presentation and Interpretation
The results from the described assays should be tabulated for a clear comparison of the inhibitory potencies.
Table 1: Comparative Inhibitory Activity against Human COMT
| Compound | IC50 (µM) |
| This compound | To be determined |
| Entacapone | Expected: ~0.1-0.5 |
| Tolcapone | Expected: ~0.05-0.2 |
| Tropolone | Expected: ~1-5 |
Table 2: Comparative Inhibitory Activity against Human TH
| Compound | IC50 (µM) |
| This compound | To be determined |
| α-Methyl-p-tyrosine | Expected: ~10-50 |
| N-methyl-norsalsolinol | Expected: ~5-20 |
Interpretation: The IC50 values will provide a direct measure of the potency of this compound against COMT and TH. A low micromolar or nanomolar IC50 would indicate significant inhibitory activity. Comparing these values to the established inhibitors will contextualize its potential as a therapeutic agent. Further kinetic studies, such as Lineweaver-Burk plots, should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Conclusion and Future Directions
This guide provides a scientifically grounded and experimentally detailed approach to profile the cross-reactivity of this compound. Based on strong structural precedents, there is a high probability that this compound will exhibit inhibitory activity against both COMT and TH. The outlined protocols will enable a robust and quantitative comparison against known inhibitors, thereby elucidating its therapeutic potential.
Upon confirmation of inhibitory activity, subsequent studies should focus on:
-
Selectivity Profiling: Assessing the compound's activity against a broader panel of enzymes and receptors to determine its selectivity.
-
Cell-based Assays: Validating the in vitro findings in cellular models to assess bioavailability and efficacy in a more complex biological system.
-
In Vivo Studies: Investigating the compound's pharmacokinetic and pharmacodynamic properties in animal models of relevant diseases.
By following the methodologies presented herein, researchers can effectively characterize the pharmacological profile of this compound and pave the way for its potential development as a novel therapeutic agent.
References
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Creveling, C. R., et al. (1984). Inhibition of catechol-O-methyltransferase by 6,7-dihydroxy-3,4-dihydroisoquinolines related to dopamine: demonstration using liquid chromatography and a novel substrate for O-methylation. Journal of Neurochemistry, 43(3), 739-747. [Link]
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Scholz, J., et al. (2008). Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines. The FEBS Journal, 275(10), 2493-2502. [Link]
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Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422. [Link]
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Saddik, A. A., et al. (2025). New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest. Chemistry & Biodiversity, 22(4), e202402758. [Link]
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A Senior Application Scientist's Guide to Benchmarking 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Introduction: Rationale for the Evaluation of a Novel Tetrahydroisoquinoline Scaffold
The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The specific compound, 5,6,7,8-Tetrahydroisoquinoline-1,3-diol, presents a unique substitution pattern with its diol functionality, suggesting potential interactions with various biological targets. The presence of phenolic hydroxyl groups is a well-known feature in compounds with antioxidant properties and the ability to interact with key enzymes involved in cellular stress and signaling pathways.
This guide provides a comprehensive framework for the initial benchmarking of this compound. Based on structural analogy to known bioactive molecules, we hypothesize that this compound may exhibit activities in three key areas: PARP inhibition, monoamine oxidase (MAO) inhibition, and general neuroprotective/antioxidant effects. Consequently, we will outline a series of robust, validated in-vitro assays to compare the performance of this compound against established standard compounds in each of these domains. This structured approach is designed to elucidate the potential therapeutic value of this novel chemical entity.
Section 1: Evaluation of PARP Inhibitory Activity
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA single-strand break repair. Inhibition of PARP is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The rationale for investigating this compound as a potential PARP inhibitor is based on the presence of the diol moiety, which could mimic the nicotinamide ribose portion of the NAD+ substrate, thereby competitively inhibiting the enzyme.
Standard Compounds for PARP Inhibition Benchmarking
A panel of well-characterized PARP inhibitors will be used as standards for comparison. These compounds exhibit varying potencies and PARP-trapping efficiencies, providing a comprehensive benchmark for our test compound.
| Standard Compound | Target(s) | Reported IC50 (PARP1) | Key Features |
| Olaparib | PARP1, PARP2 | ~1-5 nM[1][4] | First-in-class clinical PARP inhibitor. |
| Rucaparib | PARP1, PARP2, PARP3 | ~0.8 nM[3][5] | Potent inhibitor with significant clinical data. |
| Veliparib | PARP1, PARP2 | ~5 nM[6] | Weaker PARP trapping ability.[7] |
| Talazoparib | PARP1, PARP2 | ~1 nM[8] | Potent PARP trapper.[9][10][11] |
Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory potential of a compound by measuring the activity of recombinant human PARP1.
Principle: The assay is based on the detection of NAD+ consumption by PARP1 in the presence of damaged DNA. A fluorescent probe is used to measure the remaining NAD+, with a decrease in fluorescence indicating PARP1 activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10X PARP Assay Buffer (500 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT).
-
Prepare a 10X Activated DNA solution (e.g., sonicated calf thymus DNA).
-
Prepare a 10X NAD+ solution.
-
Prepare a solution of recombinant human PARP1 enzyme in assay buffer.
-
Prepare serial dilutions of this compound and standard compounds (Olaparib, Rucaparib, Veliparib, Talazoparib) in the desired concentration range.
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of the compound dilutions.
-
Add 40 µL of a master mix containing PARP Assay Buffer, Activated DNA, and PARP1 enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the NAD+ solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions of the chosen detection kit.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the in vitro PARP1 inhibition assay.
Section 2: Evaluation of Monoamine Oxidase (MAO) Inhibitory Activity
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The phenolic nature of this compound makes it a candidate for interaction with the active site of MAO enzymes.
Standard Compounds for MAO Inhibition Benchmarking
We will use selective inhibitors for both MAO-A and MAO-B to determine the potency and selectivity of our test compound.
| Standard Compound | Target(s) | Reported IC50 | Key Features |
| Moclobemide | MAO-A | ~6.1-10 µM[12][13] | Reversible and selective MAO-A inhibitor.[14] |
| Selegiline | MAO-B | ~4.43 nM (MAO-B)[12] | Irreversible and selective MAO-B inhibitor.[15][16] |
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of recombinant human MAO-A or MAO-B.
Principle: The assay detects the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate (e.g., tyramine). A fluorescent probe reacts with H₂O₂ to generate a fluorescent product.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of recombinant human MAO-A or MAO-B enzyme in assay buffer.
-
Prepare a substrate solution (e.g., p-tyramine).
-
Prepare a detection reagent mix containing a fluorescent probe and horseradish peroxidase (HRP).
-
Prepare serial dilutions of this compound and standard compounds (Moclobemide for MAO-A, Selegiline for MAO-B).
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of the compound dilutions.
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Immediately add 25 µL of the detection reagent mix.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Read the fluorescence intensity on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of MAO-A or MAO-B inhibition for each compound concentration.
-
Determine the IC50 values for each enzyme isoform.
-
Calculate the selectivity index (SI = IC50 MAO-A / IC50 MAO-B).
-
Caption: Workflow for the in vitro MAO inhibition assay.
Section 3: Evaluation of Neuroprotective and Antioxidant Activity
The phenolic diol structure of this compound suggests a potential for both direct antioxidant activity (radical scavenging) and cytoprotective effects in neuronal cells, which are particularly vulnerable to oxidative stress.
Standard Compound for Neuroprotection and Antioxidant Benchmarking
Quercetin, a well-studied flavonoid, will serve as the standard for these assays due to its established antioxidant and neuroprotective properties.[2][17][18][19]
| Standard Compound | Activity | Reported EC50/IC50 | Key Features |
| Quercetin | Antioxidant, Neuroprotective | Variable (assay dependent) | Natural flavonoid with potent radical scavenging and cytoprotective effects.[2][18] |
Experimental Protocol 1: In Vitro Antioxidant Activity (DPPH Assay)
This assay measures the free radical scavenging capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a colorless form.[20][21] The decrease in absorbance is proportional to the antioxidant activity.[22]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and Quercetin in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the compound dilutions.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Experimental Protocol 2: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity in HT22 Cells)
This cell-based assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Principle: The mouse hippocampal cell line HT22 is susceptible to glutamate-induced oxidative stress, which leads to cell death.[23][24][25][26][27] A test compound's neuroprotective effect is quantified by its ability to preserve cell viability in the presence of glutamate.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HT22 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of this compound or Quercetin for 1-2 hours.
-
Induce excitotoxicity by adding a final concentration of 5 mM glutamate to the wells.
-
Incubate for 24 hours.
-
Assess cell viability using a suitable method, such as the MTT or resazurin assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the EC50 value (the concentration that provides 50% protection against glutamate-induced cell death).
-
Caption: Workflow for the glutamate-induced excitotoxicity assay in HT22 cells.
Conclusion
This guide presents a structured and scientifically grounded approach to the initial characterization of this compound. By benchmarking against well-established standard compounds in assays for PARP inhibition, MAO inhibition, and neuroprotection/antioxidant activity, researchers can efficiently gather robust data to inform the future development of this novel compound. The detailed protocols and comparative data will provide a solid foundation for assessing its therapeutic potential.
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Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., Donawho, C. K., DiGiammarino, E. L., Palma, J. P., ... & Johnson, E. F. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]
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In vivo validation of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol's therapeutic potential
An In-Depth Guide to the In Vivo Validation of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol's Therapeutic Potential
A Senior Application Scientist's Comparative Framework
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2][3][4] this compound represents a novel, yet underexplored, analogue within this class. This guide provides a comprehensive framework for the in vivo validation of its therapeutic potential, specifically focusing on neuroprotection. We will outline a logical, step-by-step validation workflow, provide detailed experimental protocols for a robust animal model of ischemic stroke, and compare its hypothetical potential against established neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel THIQ derivatives.
Foundational Hypothesis and Comparative Landscape
Given the established neuroprotective properties of the broader THIQ class, we hypothesize that this compound (hereafter "THIQ-diol") may exert its therapeutic effects via modulation of cellular stress response pathways, a common mechanism for neuroprotection. A critical step in early-stage drug development is benchmarking against existing or alternative therapies. The following table provides a comparative analysis of THIQ-diol's hypothetical profile against known neuroprotective agents.
Table 1: Comparative Analysis of Neuroprotective Agents
| Compound/Agent | Primary Mechanism of Action | Key In Vivo Efficacy | Documented Limitations & Side Effects |
| THIQ-diol (Hypothesized) | Putative Nrf2 Pathway Activator / Antioxidant | To be determined through validation studies outlined herein. | Unknown; potential for off-target effects common to kinase inhibitors or receptor modulators. |
| Edaravone | Free Radical Scavenger | Modest slowing of functional decline in ALS patients. | Requires intravenous infusion; limited blood-brain barrier penetration. |
| Dimethyl Fumarate (DMF) | Nrf2 Pathway Activator | Reduces relapse rate in multiple sclerosis. | Common gastrointestinal side effects; risk of progressive multifocal leukoencephalopathy (PML). |
| Neurotrophic Factors (e.g., GDNF) | Promote neuronal survival and growth | Potent neuroprotection in preclinical Parkinson's models.[5] | Poor bioavailability and blood-brain barrier penetration; delivery challenges. |
| Gene Therapy (e.g., AAV-NeuroD1) | In vivo astrocyte-to-neuron conversion | Promotes neuroregeneration and reduces inflammation in primate stroke models.[6] | Long-term safety concerns; complex delivery and manufacturing. |
Proposed Mechanism of Action: Nrf2 Pathway Activation
A plausible and testable mechanism for a novel neuroprotective agent is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a master regulator of the cellular antioxidant response.
Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the face of oxidative stress or upon interaction with an activator like THIQ-diol, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of potent antioxidant and cytoprotective genes, fortifying the cell against ischemic or neurodegenerative insults.
Caption: Proposed mechanism: THIQ-diol-mediated activation of the Nrf2 pathway.
A Rigorous In Vivo Validation Workflow
A successful in vivo validation campaign must be systematic. The following workflow provides a logical progression from initial characterization to efficacy testing. The rationale for this structure is to establish the compound's basic safety and pharmacokinetic profile before committing to more complex and resource-intensive disease models.
Caption: A structured workflow for the in vivo validation of THIQ-diol.
Detailed Experimental Protocol: Transient MCAO Stroke Model
To assess neuroprotective efficacy, the transient middle cerebral artery occlusion (MCAO) model in rodents is a gold standard. It effectively mimics the pathology of acute ischemic stroke in humans, providing a robust system for evaluating therapeutic intervention.[7][8]
Objective: To determine if THIQ-diol administration reduces infarct volume and improves neurological outcome following focal cerebral ischemia.
Materials:
-
Male Wistar rats (280-320g)
-
Isoflurane anesthesia system
-
Heating pad with rectal probe for temperature control
-
Surgical microscope
-
4-0 silicone-coated monofilament suture
-
THIQ-diol, vehicle solution (e.g., 10% DMSO in saline), positive control (e.g., Edaravone)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Methodology:
-
Animal Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (4% induction, 1.5-2% maintenance). The choice of isoflurane is critical as it has a rapid onset and recovery, minimizing confounding anesthetic effects on neurological assessment.
-
Place the animal in a supine position on a heating pad. Maintain core body temperature at 37.0 ± 0.5°C throughout the procedure, as hypothermia is itself neuroprotective and a major confounding variable.[7]
-
-
Surgical Procedure (MCAO):
-
Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally. This isolates the vascular segment for suture insertion.
-
Introduce the 4-0 monofilament suture via an incision in the ECA stump and advance it into the ICA until a slight resistance is felt (typically 18-20 mm), indicating occlusion of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter (a >70% drop indicates successful occlusion). This step is crucial for reducing variability between animals.
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for 90 minutes. This duration typically produces a consistent and well-defined infarct in the striatum and cortex.
-
After 90 minutes, carefully withdraw the filament to allow reperfusion. Reperfusion is essential as it mimics the clinical scenario of thrombolysis or thrombectomy and also initiates secondary injury cascades like inflammation and oxidative stress, which are key targets for neuroprotectants.[8]
-
Suture the wound and allow the animal to recover.
-
-
Treatment Administration:
-
Randomly assign animals to treatment groups (n=8-10 per group): Vehicle, THIQ-diol (e.g., 10, 30, 50 mg/kg), and Positive Control.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection immediately upon reperfusion. This timing tests the agent's ability to interfere with reperfusion injury.
-
-
Post-Operative Assessment:
-
Neurological Scoring (at 24 hours): Evaluate neurological deficits using a standardized scale (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit). This provides a functional measure of the treatment's efficacy.
-
Infarct Volume Analysis (at 48 hours): Euthanize the animals and harvest the brains. Section the brain into 2 mm coronal slices and stain with 2% TTC. TTC is a metabolic stain where viable tissue appears red and infarcted tissue remains white, allowing for clear demarcation and quantification of the damaged area.
-
Biochemical Analysis: Homogenize brain tissue from the ischemic penumbra to quantify Nrf2 target gene expression (e.g., HO-1, NQO1) via qPCR or Western blot to confirm the proposed mechanism of action.
-
References
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Glennon, R. A. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422. [Link]
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Niziński, P., et al. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules. [Link]
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Fréchette, M., et al. (2003). [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. Médecine/sciences, 19(4), 464-471. [Link]
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The Double-Edged Sword: A Comparative Guide to the Neuroprotective Effects of Hydroxylated Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Among the diverse chemical scaffolds under investigation, hydroxylated tetrahydroisoquinolines (THIQs) have emerged as a fascinating and complex class of compounds. Endogenously formed from dopamine, these molecules present a paradoxical profile, exhibiting both neuroprotective and neurotoxic properties.[1][2] This guide provides an in-depth, comparative analysis of the neuroprotective effects of different hydroxylated THIQs, grounded in experimental data to inform future research and drug development strategies.
The Intriguing Duality of Salsolinol and its Derivatives
Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline), a primary dopamine metabolite, is the most extensively studied hydroxylated THIQ.[2] Its chemical structure, featuring a catechol moiety, is central to its biological activity.[2] The neuroprotective potential of salsolinol is often contrasted with the neurotoxic effects of its N-methylated metabolite, N-methyl-(R)-salsolinol.[3] This guide will dissect the evidence for these opposing effects and explore the structure-activity relationships that govern their neurobiological impact.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of hydroxylated THIQs are often concentration-dependent, with lower concentrations typically affording protection and higher concentrations leading to toxicity.[4] The following sections compare the neuroprotective profiles of key hydroxylated THIQs based on in vitro and in vivo experimental data.
Salsolinol: A Concentration-Dependent Neuroprotectant
Salsolinol has demonstrated significant neuroprotective effects in various cellular models of neurotoxicity. Its protective action is primarily attributed to its antioxidant properties, including the scavenging of reactive oxygen species (ROS) and inhibition of apoptosis.[2][3]
Experimental Evidence:
-
Protection against Oxidative Stress: In human neuroblastoma SH-SY5Y cells, salsolinol at concentrations of 50 µM and 100 µM was able to rescue cells from death induced by hydrogen peroxide (H₂O₂).[2][5] It significantly decreased the levels of ROS in SH-SY5Y cells treated with 500 µM H₂O₂.[2]
-
Anti-Apoptotic Activity: Salsolinol (250 µM) has been shown to significantly reduce the activity of caspase-3/7 induced by 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells.[2] In rat hippocampal cell cultures, lower doses of (RS)-salsolinol (50 and 100 µM) diminished the glutamate-induced increase in caspase-3 activity and LDH release, while a higher dose (500 µM) potentiated these toxic effects.[2][4]
| Compound | Cell Line | Insult | Concentration | Neuroprotective Effect | Reference |
| (RS)-Salsolinol | SH-SY5Y | H₂O₂ | 50 µM, 100 µM | Increased cell viability | [2][5] |
| (RS)-Salsolinol | SH-SY5Y | 6-OHDA (100 µM) | 250 µM | Significant reduction in caspase-3/7 activity | [2] |
| (RS)-Salsolinol | Rat Hippocampal Cells | Glutamate (1 mM) | 50 µM, 100 µM | Decreased caspase-3 activity and LDH release | [2][4] |
| (RS)-Salsolinol | Mouse Striatum Cultures | Glutamate (1 mM) | 50 µM, 500 µM | Inhibited caspase-3 activity and LDH release | [4] |
N-Methyl-(R)-salsolinol: A Potent Neurotoxin with a Twist
While widely regarded as a dopaminergic neurotoxin, recent studies have suggested a more nuanced role for N-methyl-(R)-salsolinol (NMSAL).[3][6] Its toxicity is linked to its oxidation to the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+), which generates hydroxyl radicals and induces apoptotic cell death.[3] However, some in vitro data indicate a lack of toxicity at certain concentrations and even a potential for neuroprotection.
Experimental Evidence:
-
Neurotoxicity: N-methyl(R)salsolinol has been shown to induce DNA damage in SH-SY5Y cells, an effect preventable by antioxidants.[3] It is considered a potent dopaminergic neurotoxin that can induce parkinsonism in rats.[3]
-
Contrasting Findings: A 2023 study reported no toxic effect of N-methyl-(R)-salsolinol on SH-SY5Y cells at concentrations up to 750 µM, with an IC50 of 864 µM.[7][8] This study also provided evidence for the neuroprotective potential of both enantiomers of salsolinol as well as N-methyl-(R)-salsolinol.[8]
| Compound | Cell Line | Insult | Concentration | Effect | Reference |
| N-Methyl(R)salsolinol | SH-SY5Y | - | Not specified | Induced DNA damage | [3] |
| N-Methyl-(R)-salsolinol | SH-SY5Y | MPP+ (1000 µM) | up to 750 µM | No toxicity observed; IC50 = 864 µM | [7][8] |
Other Hydroxylated 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Derivatives
Structure-activity relationship studies have revealed that the position and nature of substituents on the 1MeTIQ scaffold significantly influence their neuroprotective or neurotoxic properties.[9][10]
Key Findings:
-
Hydroxyl vs. Methoxyl Substitution: In studies on SH-SY5Y cells, hydroxyl substitution on 1MeTIQ derivatives was found to decrease toxicity, whereas methoxyl substitution increased it.[9][10]
-
Enhanced Neuroprotection: Certain hydroxy-1MeTIQ derivatives have exhibited greater neuroprotective efficacy than the parent compound, 1MeTIQ.[9]
Mechanistic Insights into Neuroprotection
The neuroprotective effects of hydroxylated THIQs are mediated through multiple pathways, with antioxidant and anti-excitotoxic mechanisms being the most prominent.
Antioxidant and Anti-apoptotic Pathways
The catechol moiety of salsolinol and its hydroxylated analogues is a key structural feature responsible for their ability to scavenge free radicals.[2] By neutralizing ROS, these compounds can mitigate oxidative stress, a central pathological event in many neurodegenerative diseases. This reduction in oxidative stress, in turn, can inhibit the activation of apoptotic pathways, as evidenced by the decreased activity of executioner caspases like caspase-3.[2]
Caption: Antioxidant and anti-apoptotic mechanism of hydroxylated THIQs.
Modulation of Glutamatergic Neurotransmission
Some THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to antagonize the glutamatergic system.[11] This is a crucial mechanism of neuroprotection, as excessive glutamate receptor activation (excitotoxicity) is a major contributor to neuronal death in various neurological disorders. 1MeTIQ has been found to inhibit NMDA receptors and prevent kainate-induced release of excitatory amino acids.[11] While this has been demonstrated for the non-hydroxylated 1MeTIQ, it suggests a potential avenue of investigation for hydroxylated derivatives as well.
Experimental Methodologies
The following provides a generalized, step-by-step protocol for assessing the neuroprotective effects of hydroxylated THIQs in a cell-based assay.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a typical experiment to evaluate the ability of a test compound to protect neuronal cells from an oxidative insult.
Caption: Workflow for in vitro neuroprotection assessment.
Step-by-Step Protocol:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the hydroxylated THIQ test compound for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: A neurotoxic insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the wells (excluding the vehicle control group) to induce oxidative stress and cell death.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Cell viability is assessed using a colorimetric assay such as the MTS assay, which measures the metabolic activity of living cells.
-
Apoptosis: Apoptosis can be quantified by measuring the activity of caspases (e.g., caspase-3/7) using a luminescent or fluorescent assay.
-
Reactive Oxygen Species (ROS) Levels: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
-
Data Analysis: The results are typically expressed as a percentage of the control (untreated) cells, and statistical analysis is performed to determine the significance of the observed neuroprotective effects.
Concluding Remarks and Future Directions
The study of hydroxylated tetrahydroisoquinolines reveals a complex and fascinating pharmacology. While the neurotoxic potential of some derivatives, particularly N-methyl-(R)-salsolinol, is well-documented, there is compelling evidence for the neuroprotective effects of salsolinol and other hydroxylated analogues, especially at lower, physiologically relevant concentrations. The key to unlocking their therapeutic potential lies in understanding the delicate balance between their protective and toxic properties.
Future research should focus on:
-
Elucidating the precise molecular targets through which these compounds exert their effects.
-
Conducting comprehensive structure-activity relationship studies to design novel derivatives with enhanced neuroprotective efficacy and reduced toxicity.
-
Investigating their pharmacokinetic and pharmacodynamic profiles in vivo to assess their brain bioavailability and therapeutic window.
By continuing to explore the intricate biology of these endogenous molecules, the scientific community can pave the way for the development of novel and effective therapies for a range of devastating neurodegenerative disorders.
References
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Salsolinol - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Kurnik-Łucka, M., et al. (2020). Salsolinol—neurotoxic or Neuroprotective? Neurotoxicity Research, 37(3), 643-657. [Link]
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Sidhu, J. K., et al. (2024). A systematic review of the toxicity of salsolinol and its metabolites. Current Drug Targets, 25. [Link]
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Naoi, M., et al. (1997). Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines. Neuroscience Letters, 223(1), 61-4. [Link]
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Okuda, K., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-5. [Link]
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Możdżeń, E., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38566–38576. [Link]
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Możdżeń, E., et al. (2015). Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System. Neurotoxicity Research, 28(3), 205-16. [Link]
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Maruyama, W., et al. (1997). A dopaminergic neurotoxin, 1(R), 2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, N-methyl(R)salsolinol, and its oxidation product, 1,2(N)-dimethyl-6,7-dihydroxyisoquinolinium ion, accumulate in the nigro-striatal system of the human brain. Neuroscience Letters, 223(1), 61-4. [Link]
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Możdżeń, E., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38566–38576. [Link]
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Chen, Y., et al. (2025). Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease. CNS & Neurological Disorders - Drug Targets. [Link]
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Basha, S. K., et al. (2017). Neuroprotective effect of carnosine against salsolinol-induced Parkinson's disease. Molecular Medicine Reports, 15(6), 4216-4222. [Link]
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Okuda, K., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-5. [Link]
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Możdżeń, E., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38566–38576. [Link]
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Kurnik-Łucka, M., et al. (2020). Salsolinol—neurotoxic or Neuroprotective? Neurotoxicity Research, 37(3), 643-657. [Link]
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Kolasiewicz, W., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]
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Hunchak, Y., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
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Peana, A. T., et al. (2019). Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection. Neurotoxicity Research, 35(4), 917-932. [Link]
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Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(2), 515-26. [Link]
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Selectivity profile of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol across receptor subtypes
An In-Depth Comparative Guide to the Receptor Selectivity of the 5,6,7,8-Tetrahydroisoquinoline Scaffold
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry renowned for its broad spectrum of biological activities.[1][2] While direct, publicly available data on 5,6,7,8-Tetrahydroisoquinoline-1,3-diol is limited, this document leverages experimental data from structurally related analogs to build a predictive selectivity profile. By examining the structure-activity relationships (SAR) of various THIQ derivatives, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how this chemical core can be modified to achieve desired pharmacological effects across multiple receptor families, including dopaminergic, serotonergic, adrenergic, and opioid systems.
Comparative Selectivity Profile: A Multi-Receptor Analysis
The pharmacological profile of THIQ derivatives is profoundly influenced by the substitution patterns on the aromatic ring and the nitrogen atom. The following data, compiled from authoritative studies, illustrates the remarkable versatility of the THIQ scaffold.
Dopamine Receptor Subtypes
The THIQ core is a well-established pharmacophore for dopamine receptors, particularly the D3 subtype, which is a key target in the treatment of substance abuse and psychotic disorders.
Table 1: Binding Affinities (Kᵢ, nM) of THIQ Derivatives at Dopamine Receptors
| Compound/Derivative | D₁ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | Reference(s) |
| 6,7-Dimethoxy-1,2,3,4-THIQ Derivative (5s) | >10000 | 504 | 1.2 | [3] |
| 6,7-Dimethoxy-1,2,3,4-THIQ Derivative (5t) | >10000 | 1430 | 3.4 | [3] |
| 6,7-Dihydroxy-1,2,3,4-THIQ Derivative (6a) | 88 | 94 | 2.0 | [3] |
| 6-Methoxy-1,2,3,4-THIQ-7-ol Derivative (7) | >10000 | >10000 | 4.6 | [4] |
Expert Analysis: The data clearly indicates that substitutions at the 6- and 7-positions of the THIQ ring are critical for D₃ receptor affinity and selectivity. Dihydroxy substitutions (as in 6a) confer broader affinity across D₁, D₂, and D₃ receptors, while methoxy and hydroxyl combinations (as in compound 7) can achieve remarkable selectivity for the D₃ receptor over other dopamine subtypes.[3][4] This high D₃ affinity is often attributed to the ability of the hydroxyl groups to form key hydrogen bond interactions with serine residues (e.g., Ser192) in the orthosteric binding pocket of the D₃ receptor.[4][5]
Serotonin Receptor Subtypes
THIQ derivatives have also been identified as potent ligands for serotonin (5-HT) receptors, especially the 5-HT₇ receptor, which is implicated in mood regulation, circadian rhythms, and cognitive processes.[6][7]
Table 2: Binding Affinities (Kᵢ, nM) and Functional Activity of THIQ Derivatives at Serotonin Receptors
| Compound/Derivative | 5-HT₁ₐ Receptor Kᵢ (nM) | 5-HT₇ Receptor Kᵢ (nM) | 5-HT₇ Functional Activity | Reference(s) |
| Anhalidine (8-hydroxy-6,7-dimethoxy THIQ analog) | Not Reported | 219 (EC₅₀) | Inverse Agonist (Eₘₐₓ -95.4%) | [6] |
| Pellotine (N-methyl analog of Anhalidine) | Not Reported | 438 (EC₅₀) | Inverse Agonist | [6] |
| Indanone-THIQ linked analog (1c) | Not Reported | 0.5 | Agonist | [8] |
| Butyrophenone-THIQ derivative (16) | 5.1 | 2.4 | Not Reported | [9] |
Expert Analysis: The THIQ scaffold can be engineered to produce ligands with diverse functional outcomes at the 5-HT₇ receptor. The 8-hydroxy substitution pattern appears to favor inverse agonism, which leads to a decrease in basal cAMP levels.[6] In contrast, linking the THIQ core to other moieties, such as indanone, can produce high-affinity agonists.[8] The development of dual 5-HT₁ₐ/5-HT₇ ligands, like compound 16, highlights the potential of this scaffold for creating multi-target agents for complex CNS disorders.[9]
Adrenergic and Opioid Receptor Subtypes
The versatility of the THIQ framework extends to other critical CNS receptor systems.
Table 3: Binding Affinities (Kᵢ or Kₑ, nM) of THIQ Derivatives at Adrenergic and Opioid Receptors
| Compound/Derivative | Receptor Target(s) | Affinity (Kᵢ or Kₑ, nM) | Functional Activity | Reference(s) |
| TDIQ (5,6,7,8-THIQ analog) | α₂ₐ, α₂ₙ, α₂C-Adrenergic | Selective Affinity | Agonist/Partial Agonist | [10] |
| PDTic (3R)-7-Hydroxy-THIQ-3-carboxamide | κ-Opioid Receptor | 6.80 | Antagonist | [11] |
| 4-Me-PDTic (PDTic analog 12) | κ-Opioid Receptor | 0.37 | Antagonist | [11] |
| Trimetoquinol (1-benzyl-6,7-dihydroxy-THIQ) | β₁, β₂, β₃-Adrenergic | High Affinity | Full Agonist | [12] |
| 6,7-Dichloro-THIQ analog (6b) | β-Adrenergic | 67 (Kₙ) | Antagonist | [13] |
Expert Analysis: These findings demonstrate that the core activity of a THIQ derivative can be fundamentally switched by targeted chemical modifications. For instance, the 5,6,7,8-THIQ analog TDIQ shows selective agonist activity at α₂-adrenergic receptors.[10] In the opioid system, specific carboxamide derivatives are potent and highly selective kappa opioid receptor antagonists.[11] Perhaps most strikingly, the conversion of the potent β-adrenergic agonist Trimetoquinol into a pure antagonist by simply replacing the 6,7-hydroxyl groups with chloro substituents showcases a classic example of rational drug design and highlights the profound impact of electronic modifications on functional activity.[12][13]
Foundational Experimental Protocols
To ensure the trustworthiness and reproducibility of selectivity profiling, standardized and validated experimental protocols are essential. The following sections detail the methodologies for two cornerstone assays in receptor pharmacology.
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand of known high affinity.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the receptor of interest (e.g., HEK293-hD₃R).
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (cell membranes) in fresh buffer and determine the total protein concentration via a Bradford or BCA assay. The self-validating step here is ensuring consistent protein concentration across all assay wells, which is critical for comparable results.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂/D₃ receptors). The concentration is typically chosen to be near its Kₔ value to ensure sensitive competition.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Cell membrane preparation (typically 10-20 µg of protein).
-
-
For determining non-specific binding, a parallel set of wells is included containing a high concentration (e.g., 10 µM) of a known, non-radiolabeled antagonist (e.g., haloperidol).
-
-
Incubation & Harvesting:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium. The duration is empirically determined for each receptor-ligand pair.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes and bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Workflow Diagram: Radioligand Binding Assay
Caption: Step-by-step workflow for a cell-based cAMP functional assay to determine compound efficacy and potency.
Key Signaling Pathway: Gαₛ-Protein Coupled Receptor
The 5-HT₇ receptor is a canonical example of a G-protein coupled receptor (GPCR) that signals through the Gαₛ pathway to increase intracellular cAMP levels. Understanding this pathway is crucial for interpreting functional data.
Diagram: 5-HT₇ Receptor Gαₛ Signaling Cascade
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Safety Operating Guide
Navigating the Disposal of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a comprehensive overview of the proper disposal procedures for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol, a heterocyclic compound utilized in various research applications. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Identification and Risk Assessment
Inferred Hazards:
-
Toxicity: Isoquinoline and its derivatives are generally considered toxic.[2][7][8] They can be harmful if swallowed, inhaled, or absorbed through the skin.[2][6]
-
Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.[3][4]
-
Environmental Impact: Many isoquinoline derivatives are harmful to aquatic life with long-lasting effects.[2][8] Therefore, release into the environment must be strictly avoided.[2]
Regulatory Framework:
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12] Key regulatory requirements include:
-
Hazardous Waste Determination: The generator of the waste is responsible for determining if it is a hazardous waste.[13] Given the inferred hazards, it is prudent to manage this compound as such.
-
Chemical Hygiene Plan (CHP): Laboratories must have a written CHP that outlines procedures for safe handling and disposal of hazardous chemicals.[9][10][12]
-
Container Labeling and Storage: Waste containers must be properly labeled as "Hazardous Waste," clearly identify the contents, and be stored in a designated, safe location.[14][15]
| Hazard Category | Inferred Risk for this compound | Regulatory Oversight |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][6] | OSHA |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[3][4] | OSHA |
| Respiratory Irritation | May cause respiratory irritation.[3] | OSHA |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[2][8] | EPA |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[13]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof container that is compatible with the chemical.
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[14]
-
Solid vs. Liquid Waste:
-
Solid Waste: This includes contaminated consumables such as weigh boats, filter paper, and gloves. Place these directly into the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Step 3: Storage
Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.[15]
-
Location: The storage area should be well-ventilated and away from heat sources or ignition.
-
Container Integrity: Ensure the container is always closed when not in use.[15]
Final Disposal Pathway
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1][13] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
Workflow for Final Disposal:
Caption: Decision workflow for the disposal of this compound.
When arranging for disposal, you will need to provide the waste management company with a detailed description of the waste. Since a specific SDS is unavailable, provide the SDS for a closely related compound, such as isoquinoline, and clearly state that the waste is a derivative.[1]
Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your laboratory supervisor and institutional safety officer.
-
PPE: Don appropriate PPE before attempting cleanup.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
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Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
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Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
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- Acros Organics. (2014, September 25). Safety Data Sheet - 5,6,7,8-Tetrahydroquinoline.
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
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Personal protective equipment for handling 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Operational Safety Guide: Handling 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Guide ID: SOP-CHEM-5678THIQ-V1
Foreword: The Principle of Prudent Risk Mitigation
As researchers and drug development professionals, our work often involves the synthesis and handling of novel chemical entities. This compound is a specialized molecule for which comprehensive toxicological data is not publicly available. In such cases, scientific prudence dictates that we operate under the precautionary principle .
This guide is structured based on a thorough hazard analysis of the compound's core functional groups: the tetrahydroisoquinoline nucleus and the dihydroxy-substituted (phenolic) aromatic ring. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that researchers minimize all chemical exposures, and for substances of unknown toxicity, treat them as hazardous.[1][2][3] This document serves as a detailed operational plan to ensure your safety through robust engineering controls, appropriate personal protective equipment (PPE), and validated handling procedures.
Hazard Assessment: A Structurally-Informed Analysis
Since a specific Safety Data Sheet (SDS) is unavailable, we must infer the potential hazards from analogous compounds.
-
Tetrahydroisoquinoline Core: The parent structures, tetrahydroisoquinolines, are known irritants and can be corrosive. The SDS for 1,2,3,4-Tetrahydroisoquinoline, for instance, classifies it as causing severe skin burns and eye damage.[4] The SDS for the immediate parent, 5,6,7,8-Tetrahydroisoquinoline, lists it as a skin, eye, and respiratory irritant.[5]
-
Phenolic Diol Functionality: The presence of two hydroxyl groups on the aromatic portion of the molecule classifies it as a phenol derivative. Phenols as a class are highly hazardous. They are corrosive, systemically toxic, and can be rapidly absorbed through the skin, often with an anesthetic effect that masks initial damage.[6] Fatalities have been reported from significant dermal exposure to phenol.[6][7]
The Safety Pyramid: Controls and PPE Protocol
Effective safety is built on a hierarchy of controls. We will implement this from the most effective (engineering controls) to the final layer of defense (PPE).
Primary Engineering Control: The Chemical Fume Hood
The single most critical piece of safety equipment for handling this compound is a properly functioning and certified chemical fume hood.
-
Causality: The fume hood is non-negotiable because it addresses the inhalation hazard from fine powders or potential aerosols generated during handling.[9][10] It also serves as a physical barrier, offering splash protection with the sash.[6]
-
Protocol:
-
Verify the fume hood has a current inspection sticker and is functioning correctly (check the airflow monitor).
-
Conduct all manipulations of the solid compound and its solutions within the fume hood, at least 6 inches from the sash opening.
-
Keep the sash at the lowest possible height that still allows for comfortable work.
-
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential and must be worn correctly at all times.[11][12] The selection below is based on the compound's inferred hazards.
| Protection Type | Minimum Requirement | Best Practice / High-Risk Operations | Rationale & Causality |
| Hand Protection | Double-gloved Nitrile (minimum 8 mil thickness) | Butyl or Neoprene outer glove over a nitrile inner glove.[9] | The phenolic structure poses a significant skin absorption risk.[6] Nitrile offers good splash protection, but heavier-duty materials like butyl are required for extended handling or when working with concentrated solutions.[9] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[10] | Chemical splash goggles worn with a full-face shield.[7][9] | Protects against splashes of solutions or puffs of fine powder. The face shield adds a critical layer of protection for the entire face from unexpected reactions or splashes. |
| Body Protection | 100% Cotton, fully-buttoned lab coat. | Chemical-resistant (e.g., neoprene) apron over the lab coat.[9] | A lab coat protects the skin and personal clothing from minor spills. A chemical-resistant apron is crucial for larger-scale work (>1g) or when transferring solutions, providing a barrier against corrosive phenol-type compounds. |
| Respiratory | Handled within a certified fume hood. | Not required if fume hood is used correctly. | Engineering controls are the primary method of respiratory protection.[13] Respirators are only used if engineering controls fail or are not feasible, which requires a separate risk assessment. |
Procedural Guidance: Safe Handling Workflow
This workflow provides a step-by-step process designed to minimize exposure at every stage of handling.
Caption: Safe Handling Workflow for this compound.
Emergency & Disposal Protocols
Preparedness is key to laboratory safety.[11]
Emergency Procedures
-
Skin Contact: The anesthetic properties of phenols can delay pain.[6] Treat any suspected contact with extreme urgency.
-
Immediately remove all contaminated clothing while under a safety shower.[10]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[6][10]
-
If available, after initial water flushing, gently wipe the area with a gauze pad soaked in Polyethylene Glycol 300 or 400 (PEG-300/400), a standard first aid treatment for phenol exposure.[6]
-
Seek immediate medical attention. Inform emergency responders of potential phenol exposure.
-
-
Eye Contact:
-
Inhalation:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is contained within the fume hood, use a chemical spill kit rated for solvents and corrosives to absorb the material.
-
For large spills outside a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Waste Disposal Plan
Improper disposal is a safety and compliance violation. All waste generated from handling this compound must be treated as hazardous waste.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag, listing all chemical constituents.[14]
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound must be collected in a dedicated, sealed plastic bag or container and disposed of as solid hazardous waste.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from cleaning glassware, must be collected in a sealed, compatible (e.g., glass or HDPE) hazardous waste container.
-
Sharps: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.[3]
Consult your institution's EHS department for specific pickup and disposal procedures.
Conclusion: Fostering a Culture of Safety
This guide provides a robust framework for handling this compound. Adherence to these protocols is not merely about compliance; it is about actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research. Always review your specific experimental plan and conduct a risk assessment before beginning any new procedure.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
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OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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THE DO'S AND DON'TS for the SAFE USE of PHENOL. Phenol Safety. [Link]
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Occupational exposure to hazardous chemicals in laboratories. National Center for Biotechnology Information (NCBI) - NIH. [Link]
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Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. HA-International. [Link]
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Unknown Chemicals. Purdue University - Environmental Health and Safety. [Link]
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-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
